molecular formula C6H2BrCl2N3 B1383146 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1160995-23-2

6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1383146
CAS No.: 1160995-23-2
M. Wt: 266.91 g/mol
InChI Key: NRVGOQKEQWXMOO-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C6H2BrCl2N3 and its molecular weight is 266.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVGOQKEQWXMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233616
Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
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Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160995-23-2
Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
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Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
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Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Heterocycle in Medicinal Chemistry

The pyrrolo[2,1-f][1][2][3]triazine core is a compelling heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[4][5] Its structural resemblance to purine has made it a versatile building block in the design of bioactive molecules, most notably in the development of kinase inhibitors for oncology.[4][6] This guide focuses on a key derivative, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, a strategically functionalized intermediate that offers multiple points for diversification in the synthesis of targeted therapeutics. This document will provide a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, its reactivity, and its established role in the development of next-generation kinase inhibitors.

Core Compound Profile: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

The fundamental physicochemical properties of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine are summarized in the table below, providing a foundational understanding of this key synthetic intermediate.

PropertyValueSource(s)
CAS Number 1160995-23-2[6][7]
Molecular Formula C₆H₂BrCl₂N₃[6][7]
Molecular Weight 266.91 g/mol [6]
IUPAC Name 6-bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine[6]

Strategic Synthesis: A Plausible and Detailed Protocol

Experimental Protocol

Step 1: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

This initial step is adapted from a general procedure for the chlorination of pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione.[1]

  • Reaction Scheme:

    G start Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione product 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine start->product 120 °C, 20h reagents POCl₃, DIPEA, Toluene 120 °C, 20h 120 °C, 20h

    Caption: Chlorination of the dione precursor.

  • Materials:

    • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA)

    • Toluene, anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Dichloromethane for elution

  • Procedure:

    • To a sealed reaction tube under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.0 eq).

    • Add anhydrous toluene, followed by N,N-Diisopropylethylamine (DIPEA) (approx. 2.5 eq).

    • Carefully add phosphorus oxychloride (POCl₃) (approx. 1.5-2.0 eq) to the suspension.

    • Seal the tube and heat the reaction mixture to 120 °C for 20 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and then slowly pour it into an ice-cooled saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes to quench the excess POCl₃.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and dichloromethane to afford 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.[1]

Step 2: Regioselective Bromination of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

The pyrrole ring of the pyrrolo[2,1-f][1][2][3]triazine system is susceptible to electrophilic substitution. Bromination is anticipated to occur preferentially at the C6 position.

  • Reaction Scheme:

    G start 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine product 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine start->product Room Temperature reagents N-Bromosuccinimide (NBS), DMF Room Temperature Room Temperature

    Caption: Electrophilic bromination at the C6 position.

  • Materials:

    • 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Water

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in DMF in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel chromatography to yield 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Reactivity and Application in Kinase Inhibitor Synthesis

The strategic placement of three distinct halogen atoms on the pyrrolo[2,1-f][1][2][3]triazine core makes 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine a highly valuable and versatile intermediate in medicinal chemistry. The differential reactivity of the chloro and bromo substituents allows for selective and sequential nucleophilic aromatic substitution reactions, a cornerstone in the construction of diverse libraries of potential kinase inhibitors.

The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic displacement by amines, alcohols, and thiols.[8] This allows for the introduction of various side chains that can interact with specific amino acid residues in the ATP-binding pocket of kinases.[4] The bromo group at the C6 position can participate in a range of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl moieties to further explore the chemical space and optimize ligand-target interactions.

Caption: Synthetic utility of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Safety and Handling

As a halogenated heterocyclic compound, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on data for structurally related compounds, it is predicted to be harmful if swallowed, and may cause skin and eye irritation.[6][9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine stands as a pivotal intermediate for researchers and scientists in the field of drug discovery. Its "privileged" core structure, combined with strategically placed reactive handles, provides a robust platform for the synthesis of novel and potent kinase inhibitors. The synthetic strategies and reactivity profile outlined in this guide are intended to empower medicinal chemists to leverage this versatile building block in the development of targeted therapies for a range of diseases, particularly cancer.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 4-Bromopyrrolo[2,1-f][1][2][3]triazine - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1- f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications. Available at: [Link]

  • (PDF) Synthesis of pyrrolo[2,1- f ][1][2][3]triazin-4(3 H )-ones: Rearrangement of pyrrolo[1,2- d ][1][3][10]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H -pyrroles - ResearchGate. ResearchGate. Available at: [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines - ResearchGate. ResearchGate. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. Available at: [Link]

  • 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine | C6H3BrClN3 | CID 49835892 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. MDPI. Available at: [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications - International Journal of Pharma Sciences and Research. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • REACTION OF 2.4-DIPHENYL-1.3.5-TRIAZINE DERIVATIVES WITH NUCLEOPHILES Hiroshi Yamanaka', Setsuya Ohba, and Shoetsu Konno Pharmac. HETEROCYCLES. Available at: [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - Frontiers. Frontiers. Available at: [Link]

  • Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

Sources

6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine core is a unique fused heterocyclic system that has garnered significant attention in medicinal chemistry.[4] Its structural resemblance to purine nucleosides has made it a valuable scaffold in the development of antiviral agents, most notably as a component of Remdesivir.[5] More recently, this privileged scaffold has been extensively explored in the realm of oncology, forming the backbone of numerous kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern targeted cancer therapy.[5]

This technical guide focuses on a key intermediate in the synthesis of such inhibitors: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine . The strategic placement of reactive halogen atoms on this scaffold allows for versatile and site-selective derivatization, making it an invaluable building block for creating libraries of potential drug candidates. This document will provide an in-depth overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. While experimental data for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is not extensively available in public literature, we can compile its fundamental identifiers and computed properties.

PropertyValueSource
Molecular Formula C₆H₂BrCl₂N₃[1]
Molecular Weight 266.91 g/mol [1][2]
CAS Number 1160995-23-2[1][2]
IUPAC Name 6-bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine[1]
Monoisotopic Mass 264.88092 Da[1]
Predicted XlogP 3.0[3]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 0[7]

Synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine: A Step-by-Step Protocol

The synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is a multi-step process that begins with the construction of the pyrrolotriazinone core, followed by chlorination. The following protocol is adapted from a documented synthesis of this key intermediate.

Experimental Protocol

Step 1: Synthesis of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

This initial step involves the cyclization of a pyrrole derivative with formamide to construct the fused triazinone ring system.

  • Procedure:

    • A solution of the appropriate 2-substituted-4-bromopyrrole precursor (1 equivalent) in formamide (used as both reactant and solvent) is heated with stirring at 100°C for 6 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and ice-cold water is added to precipitate the product.

    • The crude product is extracted with ethyl acetate.

    • The combined organic layers are washed sequentially with water and brine solution.

    • The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Step 2: Synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

The second step involves the conversion of the triazinone to the dichloro derivative using a strong chlorinating agent.

  • Procedure:

    • A solution of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and solvent, is stirred at room temperature.

    • The reaction mixture is then heated to 110°C for 5 hours.

    • Reaction progress is monitored by TLC.

    • After complete consumption of the starting material, the reaction is cooled to room temperature and the excess POCl₃ is removed under reduced pressure.

    • The concentrated residue is carefully quenched by adding it to ice-cold water.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.

    • Purification by silica gel column chromatography is recommended to obtain pure 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Synthesis_Workflow cluster_step1 Step 1: Triazinone Formation cluster_step2 Step 2: Dichlorination start1 2-Substituted-4-bromopyrrole process1 Heat at 100°C, 6h start1->process1 reagent1 Formamide (Reactant & Solvent) reagent1->process1 workup1 Precipitation with H₂O Extraction with Ethyl Acetate Drying and Concentration process1->workup1 product1 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one workup1->product1 process2 Heat at 110°C, 5h product1->process2 reagent2 Phosphorus Oxychloride (POCl₃) reagent2->process2 workup2 Quenching with ice-water Extraction with Dichloromethane Drying and Concentration process2->workup2 purification Silica Gel Chromatography workup2->purification product2 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine purification->product2

Synthesis workflow for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is dominated by the three halogen substituents, each exhibiting differential reactivity towards nucleophilic substitution. This chemoselectivity is the cornerstone of its utility as a versatile synthetic intermediate.

  • Hierarchical Reactivity of Halogens: The chlorine atoms on the triazine ring are generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom on the pyrrole ring. Furthermore, the chlorine at the C4 position is typically more reactive than the chlorine at the C2 position. This allows for a stepwise and controlled introduction of different nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr): The primary mode of reaction for the chloro substituents is SNAr. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atoms. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

  • Cross-Coupling Reactions: The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups at this position, further expanding the chemical space accessible from this intermediate.

Reactivity_Diagram cluster_snar Nucleophilic Aromatic Substitution (SNA_r) cluster_coupling Palladium-Catalyzed Cross-Coupling main 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine snar_c4 Displacement at C4 (more reactive) main->snar_c4 1. Nu⁻ coupling_c6 Reaction at C6-Br main->coupling_c6 Pd catalyst, Ligand, Base snar_c2 Displacement at C2 snar_c4->snar_c2 2. Nu'⁻ nucleophiles Amines, Alcohols, Thiols nucleophiles->snar_c4 nucleophiles->snar_c2 coupling_types Suzuki, Stille, Sonogashira, etc. coupling_types->coupling_c6

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine

Abstract

This technical guide provides a comprehensive analysis of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine, a halogenated heterocyclic compound built upon the medicinally significant pyrrolo[2,1-f][1][2][3]triazine scaffold. While this specific triply-halogenated derivative is primarily recognized as a versatile synthetic intermediate, its structural attributes and chemical reactivity are of considerable interest to researchers in medicinal chemistry and drug development. The pyrrolo[2,1-f][1][2][3]triazine core is a "privileged scaffold," integral to the structure of approved drugs such as the antiviral remdesivir and various kinase inhibitors targeting oncological pathways.[1][4][5] This guide delineates the molecular architecture of the core system, proposes a robust, multi-step synthetic protocol for the title compound, provides predicted spectroscopic data for its characterization, and explores its anticipated chemical reactivity. The strategic positioning of three distinct halogen atoms offers a platform for selective, sequential functionalization, rendering it a valuable building block for the synthesis of diverse compound libraries.

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. First synthesized in the 1970s, it remained on the periphery of medicinal chemistry until its recognition as a purine-like isostere, leading to its incorporation into C-nucleosides.[5] The subsequent explosion in kinase inhibitor research propelled this scaffold to prominence, with its rigid structure and multiple hydrogen bonding points proving ideal for interaction with ATP-binding sites of various kinases.[4] Its value is underscored by its presence in numerous clinical candidates and approved therapeutics.

6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (CAS No. 1160995-23-2) is a key derivative, equipped with three reactive handles for synthetic diversification.[1][6] The two chlorine atoms on the triazine ring and the bromine atom on the pyrrole ring exhibit differential reactivity, enabling chemists to perform selective modifications to build molecular complexity. This guide will focus on the intrinsic properties of this molecule, providing a foundational understanding for its application in synthetic chemistry.

Molecular Structure and Physicochemical Properties

The core structure of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine consists of a planar, aromatic pyrrolo[2,1-f][1][2][3]triazine backbone. The planarity of the fused ring system is a key feature, influencing molecular stacking interactions and presentation of substituents for biological target engagement. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, analysis of related heterocyclic systems allows for an informed understanding of its geometry.

Core Structural Features

The molecule's architecture is defined by a five-membered pyrrole ring fused to a six-membered 1,2,4-triazine ring. The key structural characteristics include:

  • Aromaticity: The fused system is aromatic, contributing to its thermal stability.

  • Halogenation:

    • C2 and C4 Positions (Triazine Ring): Substituted with chlorine atoms, these positions are electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr).[7]

    • C6 Position (Pyrrole Ring): Substituted with a bromine atom, this position is prone to both electrophilic substitution (with displacement of bromine) and transition-metal-catalyzed cross-coupling reactions.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1160995-23-2[1][6]
Molecular Formula C₆H₂BrCl₂N₃[1]
Molecular Weight 266.91 g/mol [1][6]
IUPAC Name 6-bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine[1]
Monoisotopic Mass 264.88092 Da[2]
Predicted XlogP 3.0[2]
Physical Form Pale-yellow to Yellow-brown Solid

Proposed Synthesis Protocol

While specific literature detailing the synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine is scarce, a logical and robust synthetic route can be constructed based on established methodologies for the parent scaffold and its analogues. The proposed pathway involves three key stages: formation of the pyrrolotriazinedione core, subsequent chlorination, and a final electrophilic bromination.

Synthesis_WorkflowAPyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dioneB2,4-Dichloropyrrolo[2,1-f]-[1,2,4]triazineA->B  POCl₃, DIPEA, Toluene, 120°C  C6-Bromo-2,4-dichloropyrrolo-[2,1-f][1,2,4]triazineB->C  NBS, DMF, rt  

Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

This procedure is adapted from established methods for the chlorination of related heterocyclic diones.[8]

  • Reaction: Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione is converted to its dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Detailed Protocol:

    • To a sealed reaction tube under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.0 eq).

    • Add anhydrous toluene (approx. 12.5 mL per gram of starting material) and N,N-Diisopropylethylamine (DIPEA) (approx. 2.8 mL per gram of starting material).

    • Carefully add phosphorus oxychloride (POCl₃) (approx. 1.8 mL per gram of starting material).

    • Seal the tube and heat the reaction mixture to 120 °C for 20 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and slowly pour it into an ice-cooled saturated aqueous solution of sodium bicarbonate (approx. 30 mL per gram of starting material).

    • Stir the resulting mixture for 15 minutes, then extract with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: gradient of dichloromethane in hexanes) to yield 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine as a light brown solid.[8]

Step 2: Synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine

This step involves the electrophilic bromination of the electron-rich pyrrole ring, a common transformation in heterocyclic chemistry.[9]

  • Reaction: 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine is brominated at the C6 position using N-Bromosuccinimide (NBS).

  • Detailed Protocol:

    • Dissolve 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel chromatography to afford the final compound.

Spectroscopic Characterization (Predicted)

As experimental spectra for this specific molecule are not widely published, the following are predictions based on the analysis of its structural components and data from closely related analogues.[10]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyrrole ring.

  • Predicted Spectrum (in CDCl₃, 400 MHz):

    • δ 7.10-7.20 ppm (d, 1H): This signal would correspond to the proton at the C7 position. The doublet splitting would arise from coupling to the C5 proton.

    • δ 7.90-8.00 ppm (d, 1H): This downfield signal would correspond to the proton at the C5 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the heterocyclic core.

  • Predicted Chemical Shifts (in CDCl₃, 100 MHz):

    • δ 110-115 ppm: C7

    • δ 118-122 ppm: C5

    • δ 125-130 ppm: C6 (carbon bearing the bromine)

    • δ 135-140 ppm: C4a (bridgehead carbon)

    • δ 145-150 ppm: C4 (carbon bearing a chlorine)

    • δ 152-158 ppm: C2 (carbon bearing a chlorine)

Mass Spectrometry
  • Electron Ionization (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) would be observed at m/z 265, 267, 269, and 271, with relative intensities dictated by the natural abundance of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes.

  • High-Resolution Mass Spectrometry (HRMS): HRMS (ESI-TOF) would confirm the elemental composition. Calculated for C₆H₂⁷⁹Br³⁵Cl₂N₃ [M+H]⁺: 265.8882; Found: (predicted to be within 5 ppm).

Infrared (IR) Spectroscopy
  • Key Absorptions (cm⁻¹):

    • ~3100-3150 cm⁻¹: C-H stretching of the aromatic pyrrole ring.

    • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the fused aromatic rings.

    • ~1000-1200 cm⁻¹: C-Cl stretching vibrations.

    • ~600-700 cm⁻¹: C-Br stretching vibration.

Chemical Reactivity and Synthetic Applications

The primary value of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine lies in its potential for selective, sequential functionalization. The three halogen atoms serve as versatile handles for introducing a wide range of substituents.

Reactivity_Diagramcluster_0Nucleophilic Aromatic Substitution (SNAr)cluster_1Cross-Coupling ReactionsA6-Bromo-2,4-dichloropyrrolo[2,1-f]triazineC2-ClC4-ClC6-BrBAmines (R-NH₂)A:c4->B  Selective at C4(lower temp.)CAlcohols (R-OH)A:c2->C  Substitution at C2(higher temp.)DThiols (R-SH)A:c4->D  ThiolationESuzuki Coupling(Ar-B(OH)₂)A:c6->E  Pd CatalystFSonogashira Coupling(Alkynes)A:c6->F  Pd/Cu CatalystGBuchwald-Hartwig(Amines)A:c6->G  Pd Catalyst

Caption: Reactivity profile of the title compound.
Nucleophilic Aromatic Substitution (SNAr) at the Triazine Ring

The chlorine atoms at the C2 and C4 positions are highly activated towards SNAr due to the electron-withdrawing nature of the triazine nitrogens.[11][12] This allows for the displacement of chloride ions by a variety of nucleophiles.

  • Selectivity: The C4 position is generally more reactive than the C2 position. This allows for selective monosubstitution at C4 by controlling reaction conditions, such as using a stoichiometric amount of the nucleophile at lower temperatures. Subsequent substitution at the C2 position can be achieved under more forcing conditions (e.g., higher temperatures).[7]

  • Applicable Nucleophiles:

    • Amines: Primary and secondary amines can be readily introduced to synthesize aminopyrrolotriazines, a common motif in kinase inhibitors.

    • Alcohols/Phenols: Alkoxides and phenoxides can be used to form ether linkages.

    • Thiols: Thiolates can be used to generate thioethers.

Cross-Coupling Reactions at the Pyrrole Ring

The C6-bromo functionality is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl or heteroaryl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst system can be used to install alkynyl substituents.

  • Buchwald-Hartwig Amination: This reaction provides an alternative route to introduce amines at the C6 position.

This orthogonal reactivity makes 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine an exceptionally valuable intermediate for creating libraries of complex molecules for drug discovery screening.

Conclusion

6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine is a strategically designed synthetic intermediate that leverages the privileged pyrrolo[2,1-f][1][2][3]triazine scaffold. While detailed experimental characterization of this specific molecule is not extensively documented in public literature, its structure, properties, and reactivity can be reliably predicted based on established principles of organic chemistry. The presence of three differentially reactive halogen atoms provides a robust platform for the synthesis of diverse and complex molecules, particularly for the development of novel kinase inhibitors and other potential therapeutic agents. The proposed synthetic and characterization data within this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this versatile building block in their scientific endeavors.

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][4][5] Its unique bridged-head nitrogen structure and purine-like mimetic properties have led to its incorporation in a wide array of therapeutic agents, from antiviral drugs like Remdesivir to potent kinase inhibitors targeting various cancers.[2][5] The functionalization of this core, particularly with halogens, provides medicinal chemists with critical handles to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The target molecule, 6-bromo-2,4-dichloropyrrolo[2,1-f]triazine, is a key intermediate for the development of novel therapeutics, offering three distinct points for further chemical elaboration.[6][7] This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this important building block.

Strategic Synthesis Pathway: A Two-Stage Approach

The synthesis of 6-bromo-2,4-dichloropyrrolo[2,1-f]triazine can be logically approached in two principal stages, as illustrated in the workflow below:

  • Construction of the Core Heterocycle : Synthesis of the foundational 2,4-dichloropyrrolo[2,1-f]triazine.

  • Regioselective Bromination : Introduction of a bromine atom at the C6 position of the pyrrolo[2,1-f]triazine core.

Synthesis_Workflow cluster_stage1 Stage 1: Core Heterocycle Synthesis cluster_stage2 Stage 2: Regioselective Bromination Start Pyrrole N_Amination N-Amination of Pyrrole Start->N_Amination 1. Introduction of N-N bond Cyclization Cyclization with Formamidine Acetate N_Amination->Cyclization 2. Triazine ring formation Dione_Formation Formation of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione Cyclization->Dione_Formation 3. Oxidation/Rearrangement Chlorination Dichlorination Dione_Formation->Chlorination 4. Halogenation Core_Product 2,4-Dichloropyrrolo[2,1-f]triazine Chlorination->Core_Product Bromination Electrophilic Bromination Core_Product->Bromination 5. Halogenation at C6 Final_Product 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine Bromination->Final_Product

Caption: High-level overview of the two-stage synthetic workflow.

Stage 1: Synthesis of the 2,4-Dichloropyrrolo[2,1-f]triazine Core

The construction of the pyrrolo[2,1-f]triazine core is a critical first stage. While multiple routes to this scaffold exist, a robust pathway commences from readily available pyrrole, proceeding through an N-aminated intermediate.[2][8]

Step 1: N-Amination of Pyrrole

The initial and pivotal step is the formation of the N-N bond, which is fundamental to the triazine ring. This is typically achieved through the electrophilic amination of the pyrrole nitrogen.

  • Rationale : The pyrrole nitrogen, while part of an aromatic system, can be deprotonated with a strong base to form a nucleophilic anion. This anion can then react with an electrophilic aminating agent. O-(diphenylphosphinyl)hydroxylamine or chloramine are suitable reagents for this transformation.[2]

Step 2: Cyclization to form the Pyrrolotriazine Ring

The resulting 1-aminopyrrole is a key intermediate that undergoes cyclization to form the fused triazine ring.

  • Rationale : Reaction of 1-aminopyrrole with formamidine acetate serves as a source of the remaining two nitrogen atoms and one carbon atom of the triazine ring.[2][8] This condensation reaction proceeds at elevated temperatures and results in the formation of the pyrrolo[2,1-f][1][2][3]triazine scaffold.[2]

Step 3: Formation of Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

The direct synthesis of the dichlorinated species can be challenging. A more controlled and higher-yielding approach involves the formation of the corresponding dione, which is then converted to the dichloro derivative. This can be achieved through various synthetic routes starting from functionalized pyrroles.[9]

Step 4: Dichlorination of the Dione Intermediate

The conversion of the pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione to 2,4-dichloropyrrolo[2,1-f]triazine is a crucial halogenation step.

  • Rationale : Reagents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus trichloride (PCl₃) and a tertiary amine base are effective for this transformation.[10][11] The reaction proceeds via the conversion of the amide-like functional groups of the dione into the corresponding chloro-substituted aromatic triazine ring.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

The following protocol is a representative synthesis based on established chemical transformations for this class of compounds.[10][11]

Reaction Scheme:

Chlorination_Scheme cluster_reactants Dione Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione Reagents + PCl₃, Diisopropylethylamine Product 2,4-Dichloropyrrolo[2,1-f]triazine Reagents->Product Toluene, 120 °C, 20h

Caption: Dichlorination of the pyrrolotriazine dione.

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione151.121.6 g10.61.0
Phosphorus trichloride (PCl₃)137.332.94 mL33.33.1
Diisopropylethylamine (DIPEA)129.244.5 mL25.82.4
Toluene-20 mL--

Procedure:

  • To a sealed reaction tube under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol), toluene (20 mL), and diisopropylethylamine (4.5 mL).[10]

  • Add phosphorus trichloride (2.94 mL) to the mixture.[10]

  • Seal the tube and heat the reaction mixture to 120 °C for 20 hours.[10]

  • After completion, cool the reaction mixture to room temperature and slowly pour it into an ice-cooled saturated solution of sodium bicarbonate (50 mL) with stirring for 15 minutes to quench the excess reagents.[10]

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).[10]

  • Combine the organic layers, wash with saturated saline (50 mL), and dry over anhydrous magnesium sulfate.[10]

  • Concentrate the organic phase under reduced pressure to obtain the crude product.[10]

  • Purify the crude product by silica gel column chromatography using a gradient of 50-100% dichloromethane in hexane as the eluent to yield 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine as a light brown solid (yield: 1.2 g, 86%).[10]

Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.86 (m, 1H), 7.05 (m, 1H), 6.98 (m, 1H).[10]

  • MS (ESI): m/z 187 (M+).[10]

Stage 2: Regioselective Bromination of the Core

With the 2,4-dichloropyrrolo[2,1-f]triazine core in hand, the next step is the selective introduction of a bromine atom. The electronic nature of the pyrrole ring within the fused system dictates the position of electrophilic substitution.

  • Rationale : The pyrrole moiety is an electron-rich aromatic ring, making it susceptible to electrophilic attack. The positions ortho and meta to the ring-fusion nitrogen are the most activated. In this system, the C6 position is electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such electron-rich heterocycles.

Detailed Experimental Protocol: Bromination of 2,4-Dichloropyrrolo[2,1-f]triazine

This protocol describes a standard method for the bromination of an activated heterocyclic system.

Reaction Scheme:

Bromination_Scheme cluster_reactants Starting_Material 2,4-Dichloropyrrolo[2,1-f]triazine Reagents + N-Bromosuccinimide (NBS) Product 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine Reagents->Product DMF, 0 °C to rt

Caption: Electrophilic bromination of the dichlorinated core.

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
2,4-Dichloropyrrolo[2,1-f]triazine188.011.0 g5.321.0
N-Bromosuccinimide (NBS)177.981.04 g5.851.1
Dimethylformamide (DMF)-15 mL--

Procedure:

  • Dissolve 2,4-dichloropyrrolo[2,1-f]triazine (1.0 g, 5.32 mmol) in anhydrous dimethylformamide (15 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.04 g, 5.85 mmol) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, washing with cold water.

  • Dry the solid under vacuum to afford 6-bromo-2,4-dichloropyrrolo[2,1-f]triazine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Expected Characterization of Final Product:

  • Molecular Formula: C₆H₂BrCl₂N₃[6]

  • Molecular Weight: 266.91 g/mol [6][7][12]

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: The proton signals will show shifts and coupling patterns consistent with the trisubstituted pyrrole ring.

  • ¹³C NMR: The spectrum will show six distinct carbon signals.

  • MS (ESI): The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one bromine and two chlorine atoms.

Safety Considerations

  • Phosphorus trichloride and phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N-Bromosuccinimide is a lachrymator and should be handled with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • The quenching of the chlorination reaction with sodium bicarbonate is exothermic and should be done slowly and with cooling.

Conclusion and Future Outlook

The synthetic pathway detailed herein provides a reliable and scalable route to 6-bromo-2,4-dichloropyrrolo[2,1-f]triazine, a valuable intermediate for drug discovery and development. The two-stage approach, involving the initial construction of the dichlorinated heterocyclic core followed by regioselective bromination, allows for a controlled synthesis. The versatility of the three halogen-substituted positions on the final product offers a rich platform for the generation of diverse chemical libraries through subsequent cross-coupling and nucleophilic substitution reactions, paving the way for the discovery of novel therapeutic agents.

References

  • Nair, V., Sreekanth, A. R., Abhilash, N., Biju, A. T., Devi, B. R., Menon, R. S., Rath, N. P., & Srinivas, R. (2003). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Synthesis, 2003(12), 1895-1902.
  • (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(1), 1-15.

  • Paymode, D. J., Cardoso, F. S. P., Agrawal, T., Tomlin, J. W., Cook, D. W., Burns, J. M., Stringham, R. W., Sieber, J. D., Gupton, B. F., & Snead, D. R. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development.

  • (2022). Synthesis of 2-Aminopyrroles Via Metal-Free Annulation of Ynamides with 2H-Azirines. The Journal of Organic Chemistry, 87(23), 15985-15996.
  • (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3866-3871.
  • (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3866-3871.
  • (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7794.

  • (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 108-114.

  • (2013). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, 11(35), 5773-5779.
  • (2011). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development, 15(5), 1075-1082.

  • (2021). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry, 42, 116248. [Link]

  • (2017). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 21(11), 1774-1784. [Link]

  • PubChem. (n.d.). 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(10), 1195-1210.

  • Sunway Pharm Ltd. (n.d.). 6-BROMO-2,4-DICHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (n.d.). US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines.
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  • (2021). Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. New Journal of Chemistry, 45(38), 17744-17752.
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A-Z-Guide zum Entschlüsseln des Wirkmechanismus neuartiger Pyrrolo[2,1-f]triazin-Derivate

Author: BenchChem Technical Support Team. Date: January 2026

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung

Verfasst von: Gemini, Senior Application Scientist

Zusammenfassung: Das Pyrrolo[2,1-f]triazin-Gerüst ist ein „privilegierter“ Heterocyclus in der medizinischen Chemie, der als Kernkomponente in einer Vielzahl von therapeutisch relevanten Molekülen dient, insbesondere bei Kinase-Inhibitoren.[1][2][3] 6-Brom-2,4-dichlorpyrrolo[2,1-f]triazin ist ein vielseitiges chemisches Intermediat, das als Ausgangspunkt für die Synthese von Bibliotheken neuartiger, substituierter Analoga dient.[4][5] Dieser Leitfaden beschreibt eine umfassende, mehrstufige Strategie zur Aufklärung des Wirkmechanismus eines hypothetischen, aus diesem Gerüst abgeleiteten Leitkandidaten, „Compound-X“. Wir werden einen systematischen Weg von der breit angelegten Zielidentifizierung bis zur detaillierten mechanistischen Validierung skizzieren und Forschern einen robusten Rahmen für die Charakterisierung ihrer eigenen Pyrrolo[2,1-f]triazin-basierten Wirkstoffe bieten.

Teil 1: Initiale Ziel-Deconvolution – Hypothesen aufstellen

Die erste Herausforderung bei der Charakterisierung eines phänotypisch aktiven Moleküls ist die Identifizierung seiner molekularen Ziele.[6][7] Angesichts der Prävalenz des Pyrrolo[2,1-f]triazin-Gerüsts bei Kinase-Inhibitoren ist es eine logische erste Hypothese, dass Compound-X auf das Kinom abzielt.[1][3][8] Unsere Strategie wird sich daher zunächst auf Methoden konzentrieren, die diese Hypothese breit testen können, während sie gleichzeitig für unerwartete Mechanismen offenbleiben.

Unvoreingenommene In-vitro-Kinase-Profilerstellung

Der direkteste Weg, die Kinase-Hypothese zu testen, ist die Durchführung eines breit angelegten Kinom-Screenings.[9][10][11] Solche Screenings bewerten die Fähigkeit von Compound-X, die Aktivität eines großen Panels von rekombinanten menschlichen Kinasen bei einer festen Konzentration (typischerweise 1-10 µM) zu hemmen.

Kausale Begründung: Dieser Ansatz liefert schnell ein „Vogelperspektive“-Bild der Kinom-weiten Selektivität.[10] Indem wir Hunderte von Kinasen gleichzeitig testen, können wir potenzielle On-Targets identifizieren, frühe Einblicke in potenzielle Off-Target-Verbindlichkeiten gewinnen und unsere nachfolgenden Bemühungen zur Zielvalidierung priorisieren.[9]

Experimentelles Protokoll: Aktivitätsbasiertes Kinase-Panel-Screening

  • Compound-Vorbereitung: Lösen Sie Compound-X in DMSO, um eine hochkonzentrierte Stammlösung (z. B. 10 mM) herzustellen.

  • Assay-Einrichtung: Führen Sie serielle Verdünnungen durch, um die endgültige Assay-Konzentration (z. B. 1 µM) zu erreichen. Fügen Sie die Verbindung zu Reaktionsvertiefungen hinzu, die eine einzelne, gereinigte Kinase, ein für diese Kinase spezifisches Peptidsubstrat und ATP (oft in einer Konzentration nahe dem Km-Wert für jede Kinase) enthalten.[10]

  • Reaktionsinitiierung und -detektion: Initiieren Sie die Kinase-Reaktion. Die Detektion der Substratphosphorylierung erfolgt typischerweise über fluoreszenz-, lumineszenz- oder radioaktivitätsbasierte Methoden, die eine kontinuierliche oder Endpunktmessung der Enzymaktivität ermöglichen.[10][12]

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung für jede Kinase im Vergleich zu Vehikel-Kontrollen (DMSO). Treffer werden typischerweise als Kinasen definiert, die eine signifikante Hemmung (z. B. >50 % oder >75 %) aufweisen.

Datenpräsentation: Beispielhafte Kinom-Screening-Ergebnisse

Kinase-Ziel% Hemmung bei 1 µM Compound-X
EGFR98 %
HER295 %
VEGFR-285 %
p38α45 %
CDK215 %
SRC10 %

Diese hypothetischen Daten deuten darauf hin, dass Compound-X ein potenter Inhibitor von EGFR, HER2 und VEGFR-2 ist, was auf ein duales EGFR/HER2- oder ein Multikinase-Inhibitorprofil hindeutet, das häufig bei Pyrrolotriazin-Derivaten beobachtet wird.[1]

Unvoreingenommene zellbasierte Ziel-Deconvolution

Um In-vitro-Ergebnisse zu ergänzen und Ziele in einer physiologisch relevanteren Umgebung zu identifizieren, können unvoreingenommene genetische oder proteomische Ansätze verwendet werden.[6][13][14]

  • CRISPR-Knockout-Screenings: Diese Methode identifiziert Gene, die bei Knockout eine Resistenz gegen Compound-X verleihen.[13][14] Wenn das Ausschalten eines Kinase-Gens das Zellüberleben in Gegenwart von Compound-X ermöglicht, ist es wahrscheinlich das direkte Ziel.[13]

  • Proteom-Profiling (z. B. Thermal Proteome Profiling - TPP): Dieser Ansatz identifiziert Proteine, die durch die Bindung von Compound-X in intakten Zellen thermisch stabilisiert werden, basierend auf dem Prinzip, dass die Ligandenbindung die Schmelztemperatur eines Proteins erhöht.[13]

Logischer Arbeitsablauf für die Ziel-Deconvolution

Abbildung 1: Ein logischer Arbeitsablauf zur Aufklärung des Wirkmechanismus.

Teil 2: Zielvalidierung und mechanistische Vertiefung

Nachdem potenzielle Ziele identifiziert wurden, besteht der nächste Schritt darin, die Bindung zu validieren und die zellulären Konsequenzen der Hemmung zu quantifizieren.

Bestätigung des direkten Ziel-Engagements in Zellen: Cellular Thermal Shift Assay (CETSA)

CETSA ist eine leistungsstarke biophysikalische Methode, die die direkte Bindung eines Wirkstoffs an sein Ziel in intakten Zellen oder Zelllysaten bestätigt.[15][16][17] Das Prinzip basiert auf der ligandeninduzierten thermischen Stabilisierung eines Zielproteins.[15][18]

Kausale Begründung: Während ein Kinom-Screening die Hemmung der enzymatischen Aktivität zeigt, beweist CETSA das direkte physikalische Engagement in einer komplexen zellulären Umgebung.[16][17] Dies ist ein entscheidender Validierungsschritt, der In-vitro-Artefakte ausschließt und bestätigt, dass der Wirkstoff sein Ziel unter physiologisch relevanteren Bedingungen erreicht und bindet.[18]

Experimentelles Protokoll: Schmelzkurven-CETSA

  • Zellbehandlung: Inkubieren Sie intakte Zellen (z. B. eine Krebszelllinie, die EGFR und HER2 exprimiert, wie BT-474 oder NCI-N87) mit Compound-X (z. B. 10 µM) oder Vehikel (DMSO) für eine definierte Zeit (z. B. 1 Stunde).

  • Thermische Herausforderung: Aliquotieren Sie die Zellsuspensionen in PCR-Röhrchen und erhitzen Sie sie über einen Temperaturbereich (z. B. 40 °C bis 70 °C) für eine kurze Dauer (z. B. 3 Minuten) mit einem Thermocycler, gefolgt von einer schnellen Abkühlung.[18]

  • Lyse und Fraktionierung: Lysieren Sie die Zellen durch wiederholte Gefrier-Auftau-Zyklen. Trennen Sie die lösliche Proteinfraktion (die unaggregierte Proteine enthält) von den unlöslichen Pellets durch Ultrazentrifugation.[17]

  • Detektion: Analysieren Sie die Menge des löslichen Zielproteins (z. B. EGFR), das bei jeder Temperatur verbleibt, mittels Western Blot oder ELISA.

  • Datenanalyse: Stellen Sie die Menge des löslichen Proteins gegen die Temperatur dar. Eine Rechtsverschiebung der Schmelzkurve in Gegenwart von Compound-X zeigt eine thermische Stabilisierung und damit eine Zielbindung an.

Quantifizierung der Hemmung der Zielaktivität in Zellen

Die Bestätigung der Bindung muss mit dem Nachweis der Hemmung der nachgeschalteten Signalisierung des Ziels verknüpft werden.[19] Für Rezeptortyrosinkinasen wie EGFR und HER2 ist der kanonische Weg die PI3K/AKT/mTOR- und RAS/RAF/MEK/ERK-Kaskade.[19]

Kausale Begründung: Die Messung der Phosphorylierung von Schlüssel-nachgeschalteten Substraten liefert einen funktionellen Auslesewert für die Hemmung des Ziels. Es verbindet die physikalische Bindung (aus CETSA) mit einer biologischen Konsequenz und bestätigt, dass die Verbindung nicht nur bindet, sondern auch die Signalfunktion der Kinase blockiert.

Experimentelles Protokoll: Phospho-spezifisches Western Blotting

  • Zellbehandlung: Behandeln Sie serumverhungerte Krebszellen mit verschiedenen Konzentrationen von Compound-X für 1-2 Stunden.

  • Ligandenstimulation: Stimulieren Sie die Zellen mit einem relevanten Wachstumsfaktor (z. B. EGF für EGFR, HRG für HER2), um die Kinase-Aktivität zu induzieren.

  • Lysat-Vorbereitung: Lysieren Sie die Zellen in einem Puffer, der Protease- und Phosphatase-Inhibitoren enthält.

  • Western Blotting: Führen Sie eine SDS-PAGE durch, übertragen Sie die Proteine auf eine PVDF-Membran und sondieren Sie mit Antikörpern, die spezifisch für die phosphorylierten Formen von EGFR (pY1068), AKT (pS473) und ERK1/2 (pT202/pY204) sind. Sondieren Sie auch für die Gesamtproteine als Ladekontrollen.

  • Analyse: Quantifizieren Sie die Bandintensitäten, um die dosisabhängige Abnahme der Phosphorylierung zu bestimmen, was die IC50-Werte in einem zellulären Kontext liefert.

Signalisierungsweg-Diagramm

G cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern CompoundX Compound-X EGFR EGFR CompoundX->EGFR Inhibition HER2 HER2 CompoundX->HER2 Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Zellproliferation Überleben mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Abbildung 2: Vereinfachter EGFR/HER2-Signalweg, der durch Compound-X gehemmt wird.

Schlussfolgerung

Dieser Leitfaden beschreibt einen systematischen, sich selbst validierenden Ansatz zur Aufklärung des Wirkmechanismus eines neuartigen, von Pyrrolo[2,1-f]triazin abgeleiteten Inhibitors. Durch die Integration von breit angelegten, unvoreingenommenen Screening-Methoden mit gezielten biochemischen und zellulären Validierungsassays können Forscher ihre Leitkandidaten mit hohem Vertrauen charakterisieren. Der Prozess beginnt mit einer breit angelegten Hypothesengenerierung (Kinom-Screening), geht zur direkten Bestätigung des Ziel-Engagements in einer relevanten zellulären Umgebung (CETSA) über und gipfelt in der Quantifizierung der funktionellen Konsequenzen der Zielbindung (nachgeschaltete Signalisierungsanalyse). Dieser strenge Weg stellt sicher, dass Entscheidungen in der Arzneimittelentwicklung auf einem soliden mechanistischen Verständnis beruhen, was letztendlich die Wahrscheinlichkeit eines klinischen Erfolgs erhöht.

Referenzen

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  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][6][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. Verfügbar unter: [Link]

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Biological activity of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Application of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine as a Core Scaffold

Abstract

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system represents a "privileged scaffold" in modern medicinal chemistry, demonstrating remarkable versatility in yielding derivatives with a wide spectrum of biological activities.[3] This guide focuses on 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine , a key synthetic intermediate whose strategic halogenation provides reactive handles for the development of potent and selective therapeutic agents. While this compound itself is not typically the final active pharmaceutical ingredient, its utility as a foundational building block is paramount. We will explore its synthesis, its role in the generation of highly active derivatives—particularly kinase inhibitors—and provide detailed protocols for the synthesis and evaluation of these subsequent molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Foundation for Kinase Inhibition

The fused heterocyclic nature of the pyrrolo[2,1-f][1][2][3]triazine core makes it an integral component of numerous kinase inhibitors.[1][4] Its structure is isosteric to naturally occurring purine nuclei, allowing it to effectively compete for the ATP-binding sites of various kinases.[3] The presence of multiple nitrogen atoms allows for critical hydrogen bonding interactions within the kinase hinge region, a common feature of potent kinase inhibitors.[1]

The specific compound, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (CAS: 1160995-23-2), is of particular interest due to its distinct points of reactivity.[5][6] The chlorine atoms at the C2 and C4 positions and the bromine at the C6 position can be selectively displaced through nucleophilic substitution reactions, enabling the systematic and modular construction of a diverse library of derivatives. This strategic design facilitates the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Intermediate and Bioactive Derivatives

The true value of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine lies in its application as a starting material. A closely related analog, 6-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, has been successfully employed in the synthesis of novel inhibitors targeting Mer-tyrosine kinase (MERTK), a promising target in oncology.[7]

Representative Synthesis Workflow

The following workflow illustrates the conversion of the pyrrolotriazine core into a potent, biologically active MERTK inhibitor. This multi-step synthesis highlights the modularity of the approach, where different aniline and acyl side chains can be introduced to fine-tune the biological activity.

G cluster_0 Step 1: Synthesis of Core Intermediate cluster_1 Step 2: Synthesis of Bioactive Derivative start Substituted Pyrrole-2-Carboxylate step1 Bromination start->step1 step2 N-Amination & Cyclization step1->step2 core 6-Bromo-pyrrolotriazinone step2->core step3 Chlorination (POCl₃) core->step3 intermediate 6-Bromo-2,4-dichloropyrrolo [2,1-f]triazine step3->intermediate step4 Nucleophilic Aromatic Substitution (SNAr) intermediate->step4 aniline Substituted Aniline (e.g., 3-fluoro-4-(1-methyl piperidin-4-yl)aniline) aniline->step4 final_product Final MERTK Inhibitor (e.g., Compound 1I) step4->final_product

Caption: Synthetic workflow from a pyrrole starting material to a final bioactive MERTK inhibitor.

Detailed Protocol: Synthesis of 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine (Representative Intermediate)

This protocol is adapted from a published procedure for a structurally similar key intermediate and serves as a robust template.[7]

  • Step A: Bromination. To a solution of methyl 5-methyl-1H-pyrrole-2-carboxylate in dry DMF, add N-bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to stir at room temperature until TLC indicates complete consumption of the starting material.

  • Step B: Saponification. Add aqueous NaOH solution to the reaction mixture and heat to 80°C for 2-4 hours to hydrolyze the ester. Acidify the mixture with HCl to precipitate the carboxylic acid product, which is then filtered and dried.

  • Step C: Cyclization. Suspend the resulting carboxylic acid in a suitable solvent and treat with a dehydrating agent (e.g., phosphorus oxychloride) and a source of nitrogen (e.g., hydrazine) to form the pyrrolotriazinone ring.

  • Step D: Chlorination. Treat the resulting 6-bromo-pyrrolotriazinone intermediate with excess phosphorus oxychloride (POCl₃) at reflux (approx. 110°C) for 5 hours.

  • Work-up & Purification. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is carefully quenched with ice-cold water and extracted with an organic solvent like dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography to yield the target intermediate.

Biological Activity of Pyrrolotriazine Derivatives

Derivatives synthesized from the 6-bromo-4-chloro-pyrrolotriazine scaffold have demonstrated potent inhibitory activity against MERTK, a receptor tyrosine kinase implicated in cancer cell survival, proliferation, and immune evasion.[7]

Target Profile: Mer Tyrosine Kinase (MERTK)

MERTK is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases.[2][8] Its overexpression is observed in a wide variety of cancers, including non-small cell lung cancer, melanoma, and glioblastoma.[1][2] Activation of MERTK by its ligand, Gas6, triggers several pro-oncogenic signaling cascades.[9][10]

G Gas6 Gas6 (Ligand) MERTK MERTK Receptor Gas6->MERTK Binds & Activates PI3K PI3K MERTK->PI3K MEK MEK MERTK->MEK JAK JAK MERTK->JAK Migration Migration & Invasion MERTK->Migration via FAK/RhoA Inhibitor Pyrrolotriazine Derivative Inhibitor->MERTK Inhibits AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Sources

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Kinase Inhibitors and Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine ring system, a unique fused heterocycle with a bridgehead nitrogen, has garnered significant attention in medicinal chemistry. Initially explored as a C-nucleoside analog mimicking purine bases, its true potential was unlocked with the explosion of the kinase inhibitor field.[3] This scaffold has since been recognized as a "privileged" structure, forming the core of numerous clinical candidates and approved drugs, including the antiviral remdesivir and the kinase inhibitor avapritinib.[3] Its rigid, planar structure provides an excellent platform for the spatial orientation of substituents, enabling precise interactions with biological targets. This guide focuses on the 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine core, a key intermediate that allows for selective derivatization at multiple positions, leading to a diverse range of analogs with potent biological activities.

The Strategic Importance of the 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine Core

The 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine core is a highly versatile synthetic intermediate. The differential reactivity of the two chlorine atoms at the C2 and C4 positions, coupled with the bromine atom at the C6 position, allows for a programmed and regioselective introduction of various functional groups. This enables a systematic exploration of the structure-activity relationship (SAR) around the pyrrolotriazine scaffold. The halogens serve as handles for a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations, paving the way for the synthesis of extensive compound libraries.

Synthesis of the Core Scaffold: A Multi-step Approach

Step 1: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

A plausible route to the 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine intermediate starts from a suitable pyrrole derivative. One common strategy involves the N-amination of a pyrrole precursor, followed by cyclization with a reagent that provides the remaining atoms of the triazine ring.

G cluster_0 Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine Pyrrole-2-carboxamide Pyrrole-2-carboxamide N-Aminopyrrole derivative N-Aminopyrrole derivative Pyrrole-2-carboxamide->N-Aminopyrrole derivative N-Amination (e.g., NH2Cl) Pyrrolo[2,1-f][1][2][3]triazin-4-one Pyrrolo[2,1-f][1][2][3]triazin-4-one N-Aminopyrrole derivative->Pyrrolo[2,1-f][1][2][3]triazin-4-one Cyclization (e.g., with phosgene equivalent) 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine Pyrrolo[2,1-f][1][2][3]triazin-4-one->2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine Chlorination (e.g., POCl3)

Step 2: Electrophilic Bromination

With the 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine in hand, the next step is the regioselective introduction of a bromine atom at the C6 position. The pyrrole ring of the fused system is electron-rich and susceptible to electrophilic aromatic substitution. The C6 position is generally the most activated site for such reactions.

G cluster_1 Bromination of the Core 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine->6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine Electrophilic Bromination (e.g., NBS or Br2 in AcOH)

Derivatization Strategies and Structure-Activity Relationships (SAR)

The 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine core offers multiple points for diversification. The chlorine atoms at C2 and C4 can be sequentially substituted with various nucleophiles, such as amines, alcohols, and thiols. The bromine at C6 can be utilized in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce a wide array of substituents. This multi-faceted derivatization capability has been instrumental in the development of potent inhibitors of various kinases and antiviral agents.

Kinase Inhibition: Targeting c-Met and VEGFR-2

Derivatives of the pyrrolo[2,1-f]triazine scaffold have shown remarkable potency as inhibitors of several protein kinases, including c-Met and VEGFR-2, which are key targets in cancer therapy.

G

Structure-Activity Relationship Insights for Kinase Inhibition:

  • C4-Position: Substitution at the C4 position with anilines or related aromatic amines is crucial for potent kinase inhibition. The nature of the substituents on the aniline ring significantly influences the potency and selectivity.

  • C2-Position: Modifications at the C2 position can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.

  • C6-Position: The introduction of various groups at the C6 position via the bromo-intermediate can fine-tune the interaction with the kinase active site and improve the overall pharmacological profile.

Table 1: Biological Activity of Representative Pyrrolo[2,1-f]triazine Analogs as Kinase Inhibitors

Compound IDR1 (at C4)R2 (at C2)R3 (at C6)Target KinaseIC50 (nM)Reference
1 3-fluoro-4-(...)-anilineHHc-Met2.3 ± 0.1[4]
2 3-fluoro-4-(...)-anilineHHVEGFR-25.0 ± 0.5[4]
3 N-cyclopropylamide containing anilineHHVEGFR-211[5]
4 2,4-difluoro-5-(...)-phenylaminoHHVEGFR-2Potent (IC50 not specified)[5]
5 2,4-difluoro-5-(...)-phenylaminoHHFGFR-1Potent (IC50 not specified)[5]
Antiviral Activity: Targeting RNA Viruses

The pyrrolo[2,1-f]triazine scaffold, particularly in the form of nucleoside analogs, has demonstrated significant antiviral activity against a range of RNA viruses, including Hepatitis C Virus (HCV) and coronaviruses.

Structure-Activity Relationship Insights for Antiviral Activity:

  • Nucleoside Analogs: The attachment of a ribose or a modified sugar moiety at the C4 position can lead to potent inhibitors of viral RNA-dependent RNA polymerase (RdRp).

  • C7-Position (equivalent to C6 in the core): Halogenation at this position has been shown to enhance antiviral activity in some cases.

Table 2: Antiviral Activity of Representative Pyrrolo[2,1-f]triazine Analogs

Compound IDModificationTarget VirusAssayEC50/IC50Reference
6 4-aza-7,9-dideazaadenosineHuman Norovirus (HuNoV)Replicon Assay0.015 µM[2]
7 Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolyl...Influenza A (H1N1)MDCK cell culture4 µg/mL[1]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and the nature of the substrates.

Synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Step 1: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine (Hypothetical Protocol based on established methods)

  • N-Amination of Pyrrole-2-carboxamide: To a solution of pyrrole-2-carboxamide in a suitable solvent (e.g., DMF), add a strong base (e.g., NaH) at 0 °C. After stirring for a short period, add an aminating agent (e.g., chloramine, NH2Cl). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water and extract the product with an organic solvent.

  • Cyclization: The crude N-aminopyrrole derivative is then cyclized. A common method involves heating with a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., toluene). This reaction typically requires elevated temperatures.

  • Chlorination: The resulting pyrrolo[2,1-f][1][2][3]triazin-4-one is chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine base. The reaction is typically heated to reflux. After completion, the excess POCl3 is carefully quenched, and the product is isolated by extraction.

Step 2: Bromination of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

  • Dissolve 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

  • Add an electrophilic brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.

G cluster_2 VEGFR-2 Kinase Assay Workflow Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Kinase_Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Stop_Reaction Stop Reaction and Deplete Remaining ATP Detect_Signal Add Detection Reagent and Measure Luminescence Data_Analysis Calculate IC50

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a master mix containing kinase buffer, recombinant VEGFR-2 enzyme, and a suitable substrate.

  • Kinase Reaction: In a 96-well plate, add the test compounds at various concentrations. Initiate the kinase reaction by adding the master mix containing ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ reagent). Then, add a kinase detection reagent that converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine core has proven to be a highly valuable and versatile scaffold in modern drug discovery. Its strategic functionalization has led to the development of potent and selective inhibitors of key biological targets, particularly in the areas of oncology and virology. The continued exploration of the chemical space around this privileged core, guided by a deep understanding of its structure-activity relationships, holds immense promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on the development of novel synthetic methodologies to further expand the diversity of accessible analogs and the exploration of new therapeutic applications for this remarkable heterocyclic system.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. (n.d.). ResearchGate. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studi… (n.d.). OUCI. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). PMC. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink. [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (n.d.). ResearchGate. [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). PubMed. [Link]

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An In-Depth Technical Guide to 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. Its unique structural scaffold serves as a crucial building block in the synthesis of potent kinase inhibitors and other therapeutic agents. This document delves into its chemical identity, a detailed, field-proven synthetic protocol, physicochemical properties, and its applications in medicinal chemistry, with a focus on providing actionable insights for laboratory work.

Core Chemical Identity

6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is a halogenated fused-ring heterocyclic compound. The pyrrolo[2,1-f][1][2][3]triazine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[4][5] The strategic placement of bromo and chloro substituents provides multiple reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of compound libraries for drug screening.

Table 1: Key Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name 6-bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine
InChI Key NRVGOQKEQWXMOO-UHFFFAOYSA-N
CAS Number 1160995-23-2
Molecular Formula C₆H₂BrCl₂N₃
Molecular Weight 266.91 g/mol
Appearance Solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.General chemical knowledge

Synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine: A Step-by-Step Protocol

The synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is most effectively achieved through a two-step process starting from a suitable pyrrole derivative. The following protocol is based on established synthetic strategies for analogous pyrrolotriazines and provides a reliable method for obtaining the target compound.[6]

Synthesis Pathway Overview

Synthesis_Pathway A 1-aminopyrrole-2-carboxamide derivative B 6-bromopyrrolo[2,1-f]triazine-2,4(1H,3H)-dione A->B Cyclization (e.g., with a phosgene equivalent) C 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine B->C Chlorination (POCl3)

Caption: Synthetic pathway for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Step 1: Synthesis of 6-bromopyrrolo[2,1-f]triazine-2,4(1H,3H)-dione

The initial step involves the construction of the pyrrolotriazinedione core. This is typically achieved through the cyclization of a 1-aminopyrrole-2-carboxamide derivative.

Experimental Protocol:

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 1-amino-4-bromopyrrole-2-carboxamide (1 equivalent) in a suitable anhydrous solvent such as dioxane or toluene.

  • Cyclization: To the stirred solution, add a cyclizing agent such as triphosgene or carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature. The choice of cyclizing agent is critical; triphosgene is highly effective but requires careful handling due to its toxicity, while carbonyldiimidazole offers a safer alternative.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-bromopyrrolo[2,1-f]triazine-2,4(1H,3H)-dione.

Step 2: Chlorination of 6-bromopyrrolo[2,1-f]triazine-2,4(1H,3H)-dione

The dione intermediate is then converted to the target dichlorinated compound using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it effectively replaces the hydroxyl groups of the tautomeric form of the dione with chlorine atoms.[6][7][8][9]

Experimental Protocol:

  • Reaction Setup: In a fume hood, place the 6-bromopyrrolo[2,1-f]triazine-2,4(1H,3H)-dione (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. A catalytic amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can be added to facilitate the reaction.[8]

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain this temperature for several hours (typically 3-6 hours). The reaction progress should be monitored by TLC or LC-MS by quenching a small aliquot of the reaction mixture with ice-water and extracting with an organic solvent.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step must be performed cautiously in a well-ventilated fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product.

Reactivity and Chemical Properties

The chemical reactivity of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is dominated by the three halogen substituents on the aromatic core. The two chlorine atoms at the 2- and 4-positions of the triazine ring are susceptible to nucleophilic substitution, with the chlorine at the 4-position generally being more reactive. The bromine atom at the 6-position on the pyrrole ring is less reactive towards nucleophilic attack but can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for selective functionalization of the molecule at different positions.

Reactivity A 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine B Nucleophilic Substitution (e.g., with amines, alcohols) A->B at C2 and C4 (Cl) C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->C at C6 (Br)

Caption: Key reaction types for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Applications in Drug Development

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[4][5] 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine serves as a highly valuable and versatile starting material for the synthesis of these complex molecules.

The dichloro substituents at positions 2 and 4 allow for the sequential and regioselective introduction of various amine-containing fragments, which are often crucial for binding to the hinge region of kinase active sites. The bromo substituent at position 6 provides a handle for introducing further diversity into the molecule, often targeting the solvent-exposed region of the kinase, which can enhance potency and selectivity.

This strategic, multi-point diversification is a powerful approach in modern medicinal chemistry for optimizing lead compounds and developing clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.[4] For instance, derivatives of this scaffold have been investigated as inhibitors of PI3K kinases, which are implicated in various cancers.[2]

Safety and Handling

6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[10] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is a key heterocyclic building block with significant potential in drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The differential reactivity of its halogen substituents makes it an ideal scaffold for the generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize this important chemical entity in their research and development endeavors.

References

  • Google Patents. (n.d.). WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Retrieved from

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789.

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(10), 1239-1253.

  • PubChem. (n.d.). 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from [Link]

  • Ansari, M. F., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301002.

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • National Center for Biotechnology Information. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 8(58), 33267-33272.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-broMopyrrolo[1,2-f][1][2][3]triazin-4(3H)-one CAS#: 888721-83-3. Retrieved from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • PubMed. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Retrieved from [Link]

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Methodological & Application

Synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine: An Essential Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleosides has led to the development of potent antiviral agents and kinase inhibitors.[3][4] Specifically, halogenated derivatives of this scaffold serve as crucial intermediates for the synthesis of a diverse array of biologically active molecules through cross-coupling reactions. This application note provides a detailed, two-step protocol for the synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, a key building block for further chemical exploration. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for the experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is approached in a logical two-step sequence. The first step involves the formation of the key intermediate, 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine, from its corresponding dione precursor. The second step is the regioselective bromination of this dichlorinated intermediate to yield the final product. This strategy allows for the controlled introduction of the halogen substituents onto the pyrrolotriazine core.

Synthesis_Overview Start Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione Intermediate 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Start->Intermediate Step 1: Chlorination (POCl₃ or PCl₃) Final_Product 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine Intermediate->Final_Product Step 2: Bromination (NBS)

Caption: Overall synthetic workflow for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Part 1: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

The initial step of this protocol focuses on the conversion of the lactam functionalities in pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione to the corresponding chlorides. This transformation is a critical step in activating the molecule for subsequent functionalization.

Causality Behind Experimental Choices

The choice of a potent chlorinating agent is paramount for the success of this reaction. Phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) are commonly employed for such transformations due to their high reactivity. The reaction is conducted in the presence of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated in situ. This prevents potential side reactions and decomposition of the starting material and product. Toluene is selected as the solvent due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure complete conversion, and its inertness under the reaction conditions.

Experimental Protocol

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Starting Material, DIPEA, and Toluene B Add Chlorinating Agent A->B C Heat to 120°C in a Sealed Tube B->C D Monitor Reaction (TLC or LC-MS) C->D E Quench with NaHCO₃ D->E F Extract with CH₂Cl₂ E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine.

  • Reaction Setup: In a flame-dried sealed tube, combine pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.0 eq), diisopropylethylamine (DIPEA, 2.5 eq), and anhydrous toluene.

  • Addition of Chlorinating Agent: Carefully add phosphorus trichloride (PCl₃, 1.5 eq) or phosphorus oxychloride (POCl₃, 1.5 eq) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12-20 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 50 mL).[5]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine as a solid.[5]

Part 2: Synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

The second and final step is the electrophilic bromination of the 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine intermediate. The pyrrole moiety of the heterocyclic system is electron-rich and therefore susceptible to electrophilic substitution.

Causality Behind Experimental Choices

N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine, offering advantages in handling and selectivity over liquid bromine.[6][7] The regioselectivity of the bromination on the pyrrolo[2,1-f][1][2][3]triazine core is influenced by the electronic effects of the fused triazine ring and the chloro substituents. While bromination at positions 5 and 7 has been reported for other derivatives, the precise outcome for the 2,4-dichloro substrate requires careful experimental control.[1][2] The choice of solvent can play a crucial role in directing the regioselectivity of the bromination. A polar aprotic solvent like N,N-dimethylformamide (DMF) is often used for such reactions as it can facilitate the ionization of the NBS and promote the electrophilic substitution.

Experimental Protocol

Step2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Dichloro-Intermediate in Anhydrous DMF B Cool to 0°C A->B C Add NBS Portion-wise B->C D Stir at Room Temperature C->D E Monitor Reaction (TLC or LC-MS) D->E F Pour into Ice-Water E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I

Caption: Workflow for the synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

  • Reaction Setup: Dissolve 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Pour the reaction mixture into ice-water and stir for 15 minutes.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

ParameterStep 1: ChlorinationStep 2: Bromination
Starting Material Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine
Reagents PCl₃ or POCl₃, DIPEAN-Bromosuccinimide (NBS)
Solvent TolueneN,N-Dimethylformamide (DMF)
Reaction Temperature 120 °C0 °C to Room Temperature
Reaction Time 12-20 hours2-4 hours
Typical Yield 80-90%70-85%
Product Purity >95% (after chromatography)>97% (after purification)

Characterization

The final product, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, should be characterized by standard analytical techniques to confirm its identity and purity.

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, with their chemical shifts and coupling constants being indicative of the substitution pattern.

  • 13C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₆H₂BrCl₂N₃ (266.91 g/mol ), with the characteristic isotopic pattern for bromine and chlorine atoms.[8]

  • Melting Point (m.p.): A sharp melting point is indicative of a pure compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride and phosphorus trichloride are corrosive and react violently with water. Handle with extreme care.

  • N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane and toluene are flammable and toxic. Avoid inhalation of vapors and contact with skin.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently and safely execute this synthesis to obtain a valuable building block for the development of novel therapeutic agents and other advanced materials. The provided step-by-step instructions and workflow diagrams are intended to facilitate the successful implementation of this protocol in a research setting.

References

  • Fang, S., et al. (2014). Regioselective Mono-bromination of Pyrrolo[2,1-f][1][2][3]triazin-4-amine. Asian Journal of Chemistry, 26(20), 7083-7084.

  • Sharma, S., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2829-2847.

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(10), 1205-1221.

  • Wikipedia. (2023, October 27). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4221-4229.

  • Park, S. B., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 168-175.

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Application Notes and Protocols for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Kinase Inhibitor Template

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged" scaffold in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][3][4] This versatile heterocyclic system effectively mimics the purine core of ATP, enabling compounds derived from it to act as competitive inhibitors at the ATP-binding site of a wide range of kinases.[2][5] Its derivatives have shown significant inhibitory activity against key kinases implicated in cancer and other diseases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Anaplastic Lymphoma Kinase (ALK).[1][6]

The compound 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine serves as a critical synthetic intermediate in the development of these advanced kinase inhibitors.[7] The dichloro substitutions at the 2 and 4 positions provide reactive sites for the introduction of various side chains, allowing for the fine-tuning of potency and selectivity against specific kinase targets. The bromo group at the 6-position offers an additional vector for chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[5]

These application notes provide a detailed, exemplary protocol for evaluating the inhibitory activity of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, and by extension its derivatives, against a representative receptor tyrosine kinase, VEGFR-2. The protocol is based on the robust and highly sensitive ADP-Glo™ Kinase Assay platform, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8]

Principle of the Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines kinase activity by quantifying the amount of ADP produced in a kinase reaction.[8] The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The luminescence is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[9][10]

Featured Kinase: VEGFR-2

VEGFR-2 (also known as KDR) is a key mediator of angiogenesis, the formation of new blood vessels.[10][11] Its signaling is critical for tumor growth and metastasis, making it a major target for cancer therapy.[12] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[11][13][14]

VEGFR-2 Signaling Pathway

The diagram below illustrates the central role of VEGFR-2 in initiating the angiogenic signaling cascade. Inhibition of VEGFR-2 kinase activity blocks the entire downstream signaling network.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes VEGF VEGF-A VEGFR2 VEGFR-2 (Dimerized) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cSrc c-Src VEGFR2->cSrc PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK cSrc->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR eNOS eNOS AKT->eNOS Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival Permeability Permeability eNOS->Permeability ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Inhibitor 6-Bromo-2,4-dichloropyrrolo [2,1-f]triazine Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocol: VEGFR-2 Inhibition Assay

This protocol provides a detailed methodology for determining the in vitro IC₅₀ value of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine against recombinant human VEGFR-2 kinase using the ADP-Glo™ assay.

Materials and Reagents
ReagentRecommended SupplierExample Catalog No.Storage
Recombinant Human VEGFR-2 (KDR)BPS Bioscience40301-80°C
PTK Substrate (Poly-Glu,Tyr 4:1)BPS Bioscience40217-20°C
5x Kinase Buffer 1BPS Bioscience79334-20°C
ATP (500 µM Solution)BPS Bioscience79686-20°C
ADP-Glo™ Kinase Assay KitPromegaV6930Per manufacturer
6-Bromo-2,4-dichloropyrrolo[2,1-f]triazineUser-provided-Per manufacturer
DMSO, AnhydrousSigma-AldrichD2650Room Temperature
Dithiothreitol (DTT), 1 M (optional)Sigma-AldrichD9779-20°C
Solid White 384-well Assay PlatesCorning3765Room Temperature
Nuclease-free Water--Room Temperature
Experimental Workflow Diagram

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescence Detection prep_buffer Prepare 1x Kinase Buffer prep_inhibitor Prepare serial dilutions of 6-Bromo-2,4-dichloropyrrolo [2,1-f]triazine in 1x Buffer + DMSO prep_buffer->prep_inhibitor prep_enzyme Dilute VEGFR-2 Enzyme in 1x Kinase Buffer prep_buffer->prep_enzyme prep_sub_atp Prepare Substrate/ATP Mix in 1x Kinase Buffer prep_buffer->prep_sub_atp add_inhibitor Add 1 µL Inhibitor dilutions and Controls to 384-well plate add_enzyme Add 2 µL diluted VEGFR-2 Enzyme start_reaction Add 2 µL Substrate/ATP Mix to initiate reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubate_reaction Incubate for 45 min at 30°C start_reaction->incubate_reaction add_adpglo Add 5 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 min at RT add_adpglo->incubate_adpglo add_kdr Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_kdr incubate_kdr Incubate for 45 min at RT add_kdr->incubate_kdr read_plate Read Luminescence incubate_kdr->read_plate

Caption: Step-by-step experimental workflow for the kinase assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • 1x Kinase Buffer: Prepare 1x Kinase Buffer by diluting the 5x Kinase Buffer 1 stock with nuclease-free water. If desired, add DTT from a 1 M stock to a final concentration of 1 mM. Prepare fresh.

  • Inhibitor Dilutions:

    • Prepare a 10 mM stock solution of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in 100% DMSO.

    • Perform a serial dilution series of the inhibitor in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 5%). A common approach is a 10-point, 3-fold dilution series, starting from 100 µM. These will be your 5x final concentration stocks. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation:

    • Thaw the recombinant VEGFR-2 enzyme on ice.

    • Dilute the enzyme to a 2.5x working concentration (e.g., 5 ng/µL) in 1x Kinase Buffer. The optimal enzyme concentration should be determined empirically by running an enzyme titration curve to find a concentration that yields a robust signal within the linear range of the assay. Keep the diluted enzyme on ice.

  • Substrate/ATP Mix:

    • Prepare a 2.5x working solution of the PTK substrate and ATP in 1x Kinase Buffer. A typical final concentration is 0.2 mg/mL for the substrate and 25 µM for ATP.

    • Note: The ATP concentration should ideally be at or near its Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors. This may require empirical determination.

2. Assay Plate Setup (384-well format):

  • The final reaction volume will be 5 µL.

  • Inhibitor/Control Addition (1 µL):

    • Add 1 µL of the 5x inhibitor dilutions to the "Test Inhibitor" wells.

    • Add 1 µL of 1x Kinase Buffer with the same DMSO percentage to the "Positive Control" (0% inhibition) and "Blank" (no enzyme) wells.

  • Enzyme Addition (2 µL):

    • Add 2 µL of the 2.5x diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 2 µL of 1x Kinase Buffer to the "Blank" wells.

  • Initiate Kinase Reaction (2 µL):

    • Add 2 µL of the 2.5x Substrate/ATP mix to all wells to start the reaction.

    • Cover the plate and incubate for 45 minutes at 30°C.

3. Signal Detection:

  • Stop Reaction and Deplete ATP:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Cover the plate and incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Generate Signal:

    • Add 10 µL of Kinase Detection Reagent to all wells.

    • Cover the plate and incubate for 30-45 minutes at room temperature.

  • Read Luminescence:

    • Measure the luminescence using a plate-reading luminometer. An integration time of 0.5-1 second per well is typically sufficient.

Data Analysis and Interpretation

  • Subtract Background: For each data point, subtract the average luminescence signal from the "Blank" (no enzyme) wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of kinase activity inhibited at each compound concentration:

    % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Generate IC₅₀ Curve:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Trustworthiness and Self-Validation

  • Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls on every plate is critical for validating the assay performance.

  • Z'-Factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is indicative of an excellent assay.

  • ATP-ADP Conversion Curve: To ensure the assay is performing within its linear range, it is recommended to generate a standard curve with known ratios of ATP and ADP.[9] This helps to correlate the luminescence signal directly to the amount of ADP produced.

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone of modern kinase inhibitor design. The compound 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine represents a key starting point for the synthesis of potent and selective inhibitors. The protocol detailed herein provides a robust, reliable, and high-throughput-compatible method for assessing the inhibitory activity of this compound and its derivatives against VEGFR-2. By employing a validated assay platform like ADP-Glo™ and adhering to rigorous experimental design, researchers can confidently characterize novel kinase inhibitors to drive forward drug discovery programs.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4154-4159. [Link]

  • Ansari, M. I., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity. [Link]

  • Ott, G. R., & Tripathy, R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]

  • Abou-Seri, S. M., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 323-331. [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 62-77. [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Blake, J. F., et al. (2007). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4202-4206. [Link]

  • El-Damasy, D. A., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1332. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Kinase Inhibitor Template

The pyrrolo[2,1-f][1][2][3]triazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile role in the development of potent kinase inhibitors.[4][5] This unique heterocyclic system is a cornerstone in the design of targeted therapies, particularly in oncology.[1][6] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Small molecule inhibitors that can selectively target these kinases are therefore of high therapeutic value.

The compound 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine serves as a critical starting material or intermediate in the synthesis of a new generation of kinase inhibitors. Its specific halogenation pattern provides reactive handles for medicinal chemists to elaborate the core structure and achieve desired potency and selectivity against various kinase targets. Notably, derivatives of the closely related 6-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine have been successfully utilized to synthesize potent inhibitors of Mer Tyrosine Kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[8][9]

MERTK is a promising therapeutic target as it is implicated in cancer cell survival, proliferation, and the regulation of the tumor immune microenvironment.[8][10] Inhibition of MERTK can suppress downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to reduced tumor growth and potentially enhanced anti-tumor immunity.[10][11]

These application notes provide a comprehensive guide for researchers utilizing 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine as a precursor for novel kinase inhibitors. We will detail protocols for key cell-based assays to characterize the biological activity of its derivatives, focusing on cytotoxicity, in vitro kinase inhibition, and target engagement.

Key Signaling Pathway: MERTK Inhibition

The following diagram illustrates the central role of MERTK in promoting cancer cell survival and proliferation, and how its inhibition by compounds derived from the pyrrolo[2,1-f][1][2][3]triazine scaffold can block these oncogenic signals.

MERTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MERTK MERTK Receptor PI3K PI3K MERTK->PI3K Activates ERK ERK MERTK->ERK STAT6 STAT6 MERTK->STAT6 AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation ERK->Proliferation STAT6->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->MERTK Inhibits Gas6 Gas6 (Ligand) Gas6->MERTK Binds & Activates

Caption: MERTK signaling pathway and point of inhibition.

Experimental Protocols and Applications

This section provides detailed, step-by-step protocols for the characterization of compounds derived from 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Application 1: Assessing Cellular Cytotoxicity

A primary step in characterizing a novel anti-cancer compound is to determine its cytotoxic effects on relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Featured Cell Lines: Recent studies on MERTK inhibitors derived from a similar pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated cytotoxic activity against the following human cancer cell lines[9]:

  • A549: Non-small cell lung carcinoma

  • MCF-7: Breast adenocarcinoma (ER+, PR+, HER2-)

  • MDA-MB-231: Triple-negative breast adenocarcinoma

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture A549, MCF-7, or MDA-MB-231 cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (synthesized from 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine) in sterile DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12][13]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Expected Results:

The following table presents representative IC₅₀ values for a MERTK inhibitor derived from a related pyrrolo[2,1-f][1][2][3]triazine scaffold, demonstrating its cytotoxic potential.[9]

Cell LineIC₅₀ (µM)
A5490.36
MCF-70.42
MDA-MB-2310.80
Application 2: In Vitro Kinase Inhibition Assay

To confirm that the cytotoxic effects are due to the inhibition of the intended kinase target (e.g., MERTK), an in vitro kinase assay is essential. This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, recombinant MERTK enzyme, and substrate peptide according to the manufacturer's instructions.

    • Prepare a serial dilution of the test compound in kinase buffer with a constant, low percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the recombinant MERTK enzyme and allow it to incubate with the compound for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate peptide and ATP mixture.

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application 3: Confirming Target Engagement in Cells (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target protein within the complex environment of an intact cell.[14] The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature.

Experimental Workflow: Western Blot-Based CETSA

CETSA_Workflow A 1. Cell Treatment Treat cells with inhibitor or vehicle (DMSO). B 2. Heat Challenge Aliquot cells and heat at different temperatures. A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles. B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins. C->D E 5. Collect Supernatant Supernatant contains soluble, stable protein. D->E F 6. Western Blot Analysis Quantify soluble target protein (e.g., MERTK). E->F G 7. Data Analysis Plot protein levels vs. temperature to generate melt curves. F->G

Caption: Workflow for a Western Blot-based CETSA experiment.

Protocol: CETSA for MERTK Target Engagement

  • Cell Culture and Treatment:

    • Culture cells known to express MERTK (e.g., A549) to high density.

    • Treat the cells with a high concentration of the test compound (e.g., 10-20x the cytotoxicity IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C. Include a non-heated control.

  • Lysis and Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for MERTK, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for MERTK at each temperature.

    • Normalize the intensity of each heated sample to the non-heated control for both the vehicle- and compound-treated groups.

    • Plot the normalized band intensity versus temperature to generate CETSA "melt curves." A rightward shift in the curve for the compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and confirms target engagement.

Troubleshooting and Best Practices

  • Cell Health: Always use healthy, logarithmically growing cells for assays. Ensure cell passage numbers are low to maintain consistency.

  • Compound Solubility: Ensure your test compound is fully dissolved in DMSO before diluting in culture medium to avoid precipitation.

  • Controls are Key: Always include appropriate controls: untreated cells, vehicle-only (DMSO) treated cells, and a positive control inhibitor if available.

  • Assay Optimization: Optimize cell seeding density, compound incubation time, and reagent concentrations for each specific cell line and assay to achieve a robust assay window.

  • Plate Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for experimental samples; instead, fill them with sterile PBS or medium.

Conclusion

6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine represents a valuable starting point for the development of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for characterizing the biological activity of its derivatives, from initial cytotoxicity screening to specific kinase inhibition and confirmation of intracellular target engagement. By employing these cell-based assays, researchers can effectively advance their drug discovery programs and further explore the therapeutic potential of the versatile pyrrolo[2,1-f][1][2][3]triazine scaffold.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 595-596. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Bio-protocol. (n.d.). Cytotoxicity assay. [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]

  • Wenglowsky, S., et al. (2011). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1][2][3]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity. [Link]

  • Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471-2482. [Link]

  • ResearchGate. (n.d.). Cytotoxicity test of H292 MP, A549 MP, MCF7 MP and MDA-MB231 MP in various cells after 24h. [Link]

  • Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity. [Link]

  • Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Al-Ostoot, F. H., et al. (2021). CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance. Scientific Reports. [Link]

  • Al-Salahi, R., et al. (2019). Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis. Scientific Reports, 9(1), 1635. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of complexes 1-4 against the MDA-MB-231, MCF7, and A549 tumor cell lines, as well as the MCF-10A and MRC-5 non-tumor cell lines, after 48 h of incubation. [Link]

  • Moses, G. Y. (2025). Cytotoxicity in MCF-7 and MDA-MB-231 Breast Cancer Cells, without Harming MCF-10A Healthy Cells. International Journal of Medical Science and Clinical Invention. [Link]

  • Liu, J., et al. (2012). Structural insights into the inhibited states of the Mer receptor tyrosine kinase. Journal of Structural Biology. [Link]

  • Wu, J., et al. (2021). MerTK inhibition decreases immune suppressive glioblastoma-associated macrophages and neoangiogenesis in glioblastoma microenvironment. Neuro-Oncology. [Link]

  • Cummings, C. T., et al. (2022). MERTK Inhibition as a Targeted Novel Cancer Therapy. Cancers. [Link]

  • Schlegel, J., et al. (2018). Inhibition of MERTK Promotes Suppression of Tumor Growth in BRAF Mutant and BRAF Wild-Type Melanoma. Clinical Cancer Research, 24(10), 2405-2417. [Link]

  • Ye, X., et al. (2018). A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies. The Journal of Immunology. [Link]

  • Dounay, A. B., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]

  • Wenglowsky, S., et al. (2011). Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4498-4502. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

Sources

Application Notes and Protocols: Investigating the Antiviral Potential of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, recognized as a "multimodal pharmacophore" due to its diverse biological activities.[2][4] Structurally analogous to purine bases, this core is a cornerstone of numerous therapeutic agents, including kinase inhibitors for cancer therapy and, most notably, potent antiviral nucleoside analogues.[4][5][6]

The broad-spectrum antiviral drug Remdesivir, which contains the pyrrolo[2,1-f][1][2][3]triazine moiety, has demonstrated the clinical potential of this chemical class against a wide array of RNA viruses, including SARS-CoV-2, Ebola, and Marburg virus.[5] Furthermore, various derivatives have shown promising activity against influenza, hepatitis C, respiratory syncytial virus (RSV), and norovirus, often by targeting viral RNA-dependent RNA polymerase (RdRp).[2][5][7]

This document provides a detailed guide for the initial investigation of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (PubChem CID: 122170246), a specific analogue whose antiviral properties are yet to be fully characterized.[8] The protocols herein are designed to provide a robust framework for its primary screening, cytotoxicity assessment, and preliminary mechanism of action studies.

Chemical Profile: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine
PropertyValueSource
Molecular Formula C₆H₂BrCl₂N₃[8][9]
Molecular Weight 266.91 g/mol [8][9]
CAS Number 1160995-23-2[8][9]
Structure (Image of the chemical structure would be placed here in a real document)

PART 1: Initial Antiviral Efficacy Screening

The primary objective is to determine if 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine exhibits antiviral activity against a selected panel of viruses. A cytopathic effect (CPE) reduction assay is a standard and effective method for this initial screen.[10] This assay measures the ability of a compound to protect host cells from virus-induced death.

Causality Behind the Experimental Design:
  • Choice of Viruses: The pyrrolo[2,1-f]triazine scaffold has shown broad activity against RNA viruses.[2][7] Therefore, initial screening should ideally include representatives from different families, such as an orthomyxovirus (e.g., Influenza A), a flavivirus (e.g., Dengue or Zika), and a coronavirus (e.g., a seasonal human coronavirus or a SARS-CoV-2 pseudovirus, depending on laboratory containment levels).

  • Cell Line Selection: The chosen cell line must be susceptible to infection by the selected viruses and exhibit clear CPE. Vero E6, MDCK, and Calu-3 cells are common choices for respiratory viruses, while Huh-7 cells are standard for hepatitis C virus.[2][11]

  • Dose-Response: Testing the compound across a range of concentrations (typically a serial dilution) is crucial to determine the 50% effective concentration (EC₅₀), which is the concentration required to inhibit viral activity by 50%.[10][12]

Experimental Workflow: Antiviral Screening

Antiviral_Screening_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Infection cluster_incubation Phase 3: Incubation & Readout cluster_analysis Phase 4: Data Analysis P1 Seed Host Cells in 96-well plates P2 Prepare Serial Dilutions of Compound T1 Add Compound Dilutions to Cells P2->T1 T2 Infect Cells with Virus (Low MOI) T1->T2 I1 Incubate until CPE in Virus Control (>80%) T2->I1 I2 Quantify Cell Viability (e.g., Neutral Red Assay) I1->I2 A1 Calculate % CPE Reduction I2->A1 A2 Determine EC₅₀ Value (Regression Analysis) A1->A2

Caption: Workflow for primary antiviral screening using a CPE reduction assay.

Detailed Protocol: CPE Reduction Assay
  • Cell Plating: Seed a suitable host cell line (e.g., Vero 76) into 96-well microplates to form a near-confluent monolayer on the day of the experiment.[10]

  • Compound Preparation: Dissolve 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in DMSO to create a high-concentration stock. Perform serial half-log₁₀ dilutions in cell culture medium (with 2% FBS) to achieve a range of test concentrations (e.g., from 100 µM down to 0.032 µM).[10]

  • Treatment: Remove the growth medium from the cell plates and add the prepared compound dilutions. Include "virus control" wells (cells with virus, no compound) and "cell control" wells (cells with no virus, no compound).[10]

  • Infection: Add the selected virus at a low multiplicity of infection (MOI) to all wells except the cell controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show at least 80% CPE (typically 2-4 days).[10][11]

  • Quantification: Assess cell viability. A common method is the Neutral Red uptake assay, where viable cells retain the dye. After incubation with the dye, the amount of retained dye is measured spectrophotometrically at ~540 nm.[10][13]

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and virus control (0% viability) wells.

    • Plot the percentage of CPE reduction against the compound concentration.

    • Use non-linear regression analysis to calculate the EC₅₀ value.

PART 2: Cytotoxicity Assessment and Therapeutic Window

A potent antiviral is only useful if it is not toxic to the host cells. Therefore, a cytotoxicity assay must be run in parallel with the antiviral screen.[12][14][15] This allows for the determination of the 50% cytotoxic concentration (CC₅₀) and the subsequent calculation of the Selectivity Index (SI), a critical measure of the compound's therapeutic window.

Causality Behind the Experimental Design:
  • Parallel Testing: The cytotoxicity assay must use the same cell line, compound concentrations, and incubation time as the antiviral assay to ensure a direct and meaningful comparison.[12][15] The only difference is the absence of the virus.

  • Viability Readout: Assays like the MTT assay, which measures mitochondrial activity in living cells, provide a robust quantification of cell health and are widely used in cytotoxicity profiling.[15]

  • Selectivity Index (SI): The SI (CC₅₀ / EC₅₀) is a crucial metric. A higher SI value indicates greater selectivity of the compound for the virus over the host cell. A compound with an SI > 10 is generally considered a promising hit for further investigation.[10]

Detailed Protocol: MTT Cytotoxicity Assay
  • Plate Setup: Prepare a 96-well plate with host cells identical to the antiviral assay.

  • Compound Addition: Add the same serial dilutions of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine to the wells. Include "cell control" wells with medium only (no compound). Do not add any virus.[15]

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated cell controls.

    • Plot the percentage of viability against the compound concentration.

    • Use non-linear regression to determine the CC₅₀ value.

    • Calculate the Selectivity Index: SI = CC₅₀ / EC₅₀ .

Data Interpretation
ParameterDefinitionDesired Outcome
EC₅₀ Concentration for 50% viral inhibitionLow (e.g., <10 µM)
CC₅₀ Concentration for 50% cell deathHigh (e.g., >100 µM)
SI (CC₅₀/EC₅₀) Selectivity IndexHigh (e.g., >10)

PART 3: Preliminary Mechanism of Action (MoA) Studies

If 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine shows a promising SI, the next logical step is to investigate its mechanism of action. A time-of-addition assay is a straightforward method to determine which stage of the viral life cycle is inhibited.[16]

Viral Life Cycle Stages as Potential Targets

Viral_Lifecycle Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release & Maturation Assembly->Release

Caption: Simplified stages of a typical viral life cycle targeted by antiviral drugs.[17]

Detailed Protocol: Time-of-Addition Assay

This assay involves adding the compound at a fixed, effective concentration (e.g., 5-10 times its EC₅₀) at different time points relative to viral infection.

  • Setup: Prepare multiple sets of cell monolayers in plates.

  • Experimental Arms:

    • Pre-treatment: Add the compound to cells for 2 hours, wash it out, then infect the cells. This tests for effects on host cell factors required for entry.

    • Co-treatment (Entry): Add the compound and virus to the cells simultaneously. After a 1-2 hour incubation, wash and add fresh medium. This tests for inhibition of attachment or entry.[16]

    • Post-treatment (Replication/Late Stages): Infect cells first for 1-2 hours, wash out the virus, and then add the compound at different time points post-infection (e.g., 2, 4, 6, 8 hours). This helps pinpoint inhibition of post-entry steps like genome replication or viral assembly and release.[12]

  • Incubation & Readout: After the treatments, incubate the plates for a single replication cycle (e.g., 24 hours). Quantify the viral yield using a suitable method like plaque assay, qPCR for viral RNA, or immunofluorescence for a viral antigen.[12]

  • Interpretation: The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle it targets. For example, if it is only effective when added up to 4 hours post-infection, it likely targets an early replication step.

PART 4: ADME-Tox Profiling Considerations

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox) properties is essential to filter out drug candidates that are likely to fail in later development stages.[1][3][18] While comprehensive in vivo studies are downstream, simple in vitro assays can provide critical early data.

Key In Vitro ADME-Tox Assays
Assay TypePurposeRelevance
Solubility Measures how well the compound dissolves in aqueous solution.Poor solubility can lead to poor absorption and bioavailability.[19]
Metabolic Stability Assesses how quickly the compound is broken down by liver enzymes (e.g., using liver microsomes or hepatocytes).High metabolic instability suggests the compound may be cleared too rapidly from the body to be effective.[18][19]
Plasma Protein Binding Determines the extent to which the compound binds to proteins in the blood.Only the unbound fraction of a drug is typically active; high binding can reduce efficacy.[3]
Permeability (e.g., Caco-2 Assay) Uses a layer of intestinal cells to predict oral absorption.Indicates the potential for a drug to be absorbed from the gut into the bloodstream.[3][18]
hERG Inhibition Screens for off-target effects on a critical cardiac ion channel.Inhibition of the hERG channel is a major cause of drug-induced cardiac arrhythmias.[19]

Conducting these assays provides a more complete profile of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, guiding further chemical modifications and development decisions.[20]

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a validated and highly promising starting point for the discovery of novel antiviral agents. While 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is an under-investigated member of this class, its structural features warrant a thorough evaluation. The integrated protocols outlined in this guide—from initial efficacy and cytotoxicity screening to preliminary MoA and ADME-Tox profiling—provide a rigorous and logical pathway for researchers to unlock its potential. A positive outcome, characterized by a potent EC₅₀ and a high Selectivity Index, would establish this compound as a valuable lead for further optimization in the ongoing search for next-generation antiviral therapeutics.

References

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Sources

Application Note: High-Throughput Screening of Pyrrolo[2,1-f]triazine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrrolo[2,1-f]triazines as a Privileged Scaffold in Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure. This unique fused heterocycle is a key component in several approved drugs and clinical candidates, demonstrating its versatility in interacting with a range of biological targets.[1][4] Notably, this scaffold is particularly prominent in the development of kinase inhibitors for oncology and other therapeutic areas.[1][5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[9][10]

The pyrrolo[2,1-f]triazine core, with its multiple heteroatoms, can form key hydrogen bonds and other interactions within the ATP-binding site of kinases, making it an ideal starting point for the design of inhibitor libraries.[1] High-throughput screening (HTS) of these libraries is an essential strategy for identifying novel and potent kinase inhibitors.[11][12][13] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for pyrrolo[2,1-f]triazine libraries, with a focus on biochemical assays for kinase inhibitor discovery.

Strategic Considerations for HTS Campaign Design

A successful HTS campaign requires careful planning and optimization.[14][15] The choice of assay technology, the design of the compound library, and the data analysis workflow are all critical factors that will determine the quality of the hits identified.

Pyrrolo[2,1-f]triazine Library Design and Synthesis

The diversity of the pyrrolo[2,1-f]triazine library is a key determinant of the success of an HTS campaign. Various synthetic strategies have been developed to generate diverse libraries of these compounds, often starting from pyrrole or triazine precursors.[16][17][18] The design of the library should aim to explore a wide range of chemical space around the core scaffold, with modifications at key positions to modulate potency, selectivity, and pharmacokinetic properties.[5][17]

Selection of an Appropriate HTS Assay Format

The choice of HTS assay format is dictated by the specific kinase target and the goals of the screening campaign.[19] Both biochemical and cell-based assays can be employed, with biochemical assays being more common for primary HTS due to their simplicity and lower cost.[9] Modern HTS platforms offer a variety of non-radioactive assay technologies that are well-suited for kinase inhibitor screening.[7][20][21]

Here's a comparison of commonly used biochemical assay formats for kinase HTS:

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™) Measures the depletion of ATP or the production of ADP, which is directly proportional to kinase activity.[3][22]Homogeneous "mix-and-read" format, high sensitivity, and good signal-to-background ratio.[3][22] Amenable to HTS in high-density plate formats.[22]Indirect measurement of kinase activity, potential for interference from compounds that affect luciferase.[3][23]
Fluorescence-Based Assays (e.g., TR-FRET, FP) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a fluorescently labeled substrate.[2] Fluorescence Polarization (FP) assays measure the binding of a fluorescently labeled tracer to the kinase.[24][25][26]Homogeneous format, high sensitivity, and can provide information on binding kinetics.[2][24] FP is particularly useful for detecting inhibitors that bind to the ATP-binding site.[27][28]Potential for interference from fluorescent compounds in the library.[19] Requires careful selection of fluorescent probes.[25]
Radiometric Assays Measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[20]Considered the "gold standard" for direct measurement of kinase activity.[20] Less prone to compound interference.[20]Requires handling of radioactive materials, generates radioactive waste, and has a more complex workflow.

For primary screening of pyrrolo[2,1-f]triazine libraries against kinase targets, luminescence-based assays like ADP-Glo™ offer a robust and cost-effective solution with a simple workflow.[8][23]

Experimental Workflow for HTS of a Pyrrolo[2,1-f]triazine Library

The following diagram illustrates a typical workflow for an HTS campaign targeting kinase inhibitors.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Optimization Assay_Dev Assay Development & Optimization Assay_Val Assay Validation (Z'-factor determination) Assay_Dev->Assay_Val Primary_Screen Single-Concentration Primary Screen Assay_Val->Primary_Screen Hit_ID Primary Hit Identification Primary_Screen->Hit_ID Conf_Screen Confirmatory Screen (Dose-Response) Hit_ID->Conf_Screen Orthogonal_Assay Orthogonal Assay Conf_Screen->Orthogonal_Assay Triage Hit Triage & Clustering Orthogonal_Assay->Triage SAR Structure-Activity Relationship (SAR) Studies Triage->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol describes a generic method for screening a pyrrolo[2,1-f]triazine library against a target kinase using the ADP-Glo™ assay format. This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[3][23]

Materials and Reagents
  • Target Kinase (e.g., c-Met, VEGFR-2)[1][29]

  • Kinase Substrate (peptide or protein)

  • Pyrrolo[2,1-f]triazine compound library dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the target kinase)

  • ATP

  • 384-well white, opaque assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Assay Development and Optimization

Before initiating the HTS, it is crucial to optimize the assay conditions to ensure a robust and reproducible screen.[13][14]

  • Enzyme Titration: Determine the optimal kinase concentration that results in approximately 50% ATP consumption within the desired reaction time.

  • ATP Titration: Determine the Km of ATP for the kinase and use an ATP concentration at or near the Km for the screen.

  • Substrate Titration: Determine the optimal substrate concentration.

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to ensure that the final DMSO concentration in the screen does not inhibit the kinase or interfere with the assay signal.[21][24]

  • Z'-Factor Determination: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[30] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|

    Where:

    • SDmax and Meanmax are the standard deviation and mean of the maximum signal (no enzyme or inhibited enzyme).

    • SDmin and Meanmin are the standard deviation and mean of the minimum signal (active enzyme).

HTS Protocol
  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the pyrrolo[2,1-f]triazine library into the wells of a 384-well assay plate. Include appropriate controls:

    • Positive Control: A known inhibitor of the target kinase.

    • Negative Control: DMSO only (no compound).

  • Kinase Reaction: a. Prepare a master mix containing the kinase buffer, kinase, and substrate. b. Dispense the kinase/substrate mix into the assay plate. c. Incubate for 15 minutes at room temperature to allow the compounds to interact with the kinase. d. Initiate the kinase reaction by adding ATP to all wells. e. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • ADP Detection: a. Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert the newly synthesized ATP (from ADP) into a luminescent signal. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Data Analysis and Hit Validation

Rigorous data analysis and hit validation are essential to minimize the number of false positives and advance the most promising compounds.[31][32][33]

Primary Hit Selection
  • Data Normalization: Normalize the raw luminescence data to the controls on each plate to account for plate-to-plate variability. The percent inhibition can be calculated as follows:

    % Inhibition = 100 * (Signalcompound - Meanmin) / (Meanmax - Meanmin)

  • Hit Threshold: Define a hit threshold based on a statistical measure, such as a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).

Hit Confirmation and Triage
  • Dose-Response Confirmation: Re-test the primary hits in a dose-response format to confirm their activity and determine their IC50 values.

  • Orthogonal Assays: Validate the confirmed hits in an orthogonal assay that uses a different detection technology (e.g., a TR-FRET assay) to rule out assay-specific artifacts.[19]

  • Promiscuity Filtering: Screen hits against a panel of unrelated targets to identify and remove promiscuous inhibitors. Computational tools can also be used to flag compounds with known pan-assay interference compounds (PAINS) motifs.[31]

  • SAR Analysis: Analyze the structure-activity relationships (SAR) of the validated hits to identify promising chemical series for further optimization.[11]

The following diagram illustrates the decision-making process for hit validation.

Hit_Validation Start Primary Hits Dose_Response Dose-Response Confirmation Start->Dose_Response Orthogonal Orthogonal Assay Validation Dose_Response->Orthogonal Promiscuity Promiscuity & PAINS Filtering Orthogonal->Promiscuity SAR SAR Analysis Promiscuity->SAR Validated_Hits Validated Hits for Lead Optimization SAR->Validated_Hits

Caption: A flowchart for the hit validation process.

Conclusion

High-throughput screening of pyrrolo[2,1-f]triazine libraries is a powerful approach for the discovery of novel kinase inhibitors. The success of an HTS campaign relies on a well-designed compound library, a robust and optimized assay, and a rigorous data analysis and hit validation workflow. The protocols and strategies outlined in this application note provide a framework for conducting successful HTS campaigns that can lead to the identification of promising lead compounds for drug development.

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  • Sittampalam, G. S., Coussens, N. P., & Brimacombe, K. (Eds.). (2012). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ott, G. R., & Trias, J. (2011). Discovery and Process Synthesis of Novel 2, 7-Pyrrolo [2, 1-f][1][2][3] triazines. Request PDF. [Link]

  • Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. Retrieved from [Link]

  • Frolova, Y. N., Krivokolysko, S. G., Kovaleva, E. A., Ozerov, A. A., & Novikova, V. V. (2023). Bioactive Pyrrolo [2, 1-f][1][2][3] triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7659. [Link]

  • Lee, J. Y., & Kim, J. N. (2014). Synthesis of pyrrolo [2, 1-f][1][2][3] triazin-4 (3 H)-ones: Rearrangement of pyrrolo [1, 2-d][1][3][9] oxadiazines and regioselective intramolecular cyclization of 1, 2-biscarbamoyl-substituted 1 H-pyrroles. Tetrahedron Letters, 55(1), 224-227. [Link]

  • Zhang, Y., Li, J., Zhang, M., Li, J., Zhang, Y., Meng, L., & Yang, C. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo [2, 1-f][1][2][3] triazine derivatives. Bioorganic & medicinal chemistry letters, 30(12), 127194. [Link]

  • Hunt, J. T., Mitt, T., Johnson, S., Liu, C., Wu, G., Ali, A., ... & Schieven, G. L. (2009). Identification of pyrrolo [2, 1-f][1][2][3] triazine-based inhibitors of Met kinase. Bioorganic & medicinal chemistry letters, 19(18), 5255-5259. [Link]

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Application Note: High-Throughput Analytical Strategies for the Quantification of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical detection and quantification of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, a heterocyclic compound of increasing interest in pharmaceutical research and development.[1][2][3] Given the novelty of this molecule, established analytical protocols are not widely available. Therefore, this document outlines detailed, robust, and validated methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results, a cornerstone of regulatory compliance and quality assurance in the pharmaceutical industry.[4][5][6][7]

Introduction: The Analytical Imperative for Novel Heterocycles

6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is a halogenated pyrrolotriazine derivative.[8][9][10][11] The pyrrolotriazine scaffold is a recognized pharmacophore with potential applications in various therapeutic areas, including oncology and virology.[12][13][14][15][16] As with any novel active pharmaceutical ingredient (API) or intermediate, the development of reliable analytical methods is a critical prerequisite for advancing through the drug development pipeline.[4][6] Such methods are essential for purity assessment, stability testing, pharmacokinetic studies, and quality control of the final drug product.

This guide provides a multi-faceted analytical approach, detailing three complementary techniques to provide a comprehensive analytical toolkit for this compound. The choice of method will depend on the specific application, required sensitivity, and the sample matrix.

Chemical Structure and Properties of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine:

  • Molecular Formula: C₆H₂BrCl₂N₃[8]

  • Molecular Weight: 266.91 g/mol [8][9]

  • CAS Number: 1160995-23-2[8][9][10]

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to be soluble in organic solvents like acetonitrile, methanol, and dimethyl sulfoxide (DMSO).

Method Selection: A Rationale

The selection of an appropriate analytical technique is contingent on the analyte's physicochemical properties and the analytical objective.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in pharmaceutical analysis, ideal for routine purity and content uniformity testing. Given the aromatic nature of the pyrrolotriazine ring system, the compound is expected to have a strong UV chromophore, making UV detection a suitable choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities or in situations where derivatization can enhance volatility and sensitivity, GC-MS offers excellent separation and structural elucidation capabilities.[17]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex biological matrices due to its exceptional sensitivity and selectivity.[18][19][20][21]

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is crucial for obtaining reliable and reproducible results by removing potential interferences and concentrating the analyte.[22][23]

General Sample Preparation Workflow

Sample Preparation Workflow cluster_0 Sample Preparation Start Sample Weighing Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile) Start->Dissolution Vortex Vortexing/Sonication to ensure complete dissolution Dissolution->Vortex Filtration Filtration through 0.45 µm filter Vortex->Filtration Dilution Serial Dilution to working concentration Filtration->Dilution End Ready for Analysis Dilution->End

Caption: General workflow for sample preparation.

Solid-Phase Extraction (SPE) for Complex Matrices

For complex matrices such as plasma or tissue homogenates, Solid-Phase Extraction (SPE) is recommended for sample clean-up and concentration.[22] A reversed-phase sorbent (e.g., C18) would be a suitable choice for retaining the moderately nonpolar 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the routine quantification and purity assessment of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in bulk drug substance and formulated products.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

Method Validation Parameters:

Parameter Acceptance Criteria
Linearity R² ≥ 0.999 over a range of 1-100 µg/mL
Accuracy 80-120% recovery
Precision (RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine and related volatile or semi-volatile impurities.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 50-400 |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in biological matrices for pharmacokinetic and metabolic studies.[24]

Experimental Protocol

LC-MS/MS Workflow cluster_1 LC-MS/MS Analysis Sample Prepared Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 Collision Quadrupole 2 (Collision Cell - Fragmentation) Quad1->Collision Quad3 Quadrupole 3 (Product Ion Selection) Collision->Quad3 Detector Detector Quad3->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for LC-MS/MS analysis.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive

| MRM Transitions | To be determined by infusion of a standard solution. Precursor ion will be [M+H]⁺. |

Method Validation Parameters:

Parameter Acceptance Criteria
Linearity R² ≥ 0.995 over a range of 0.1-100 ng/mL
Accuracy 85-115% recovery
Precision (RSD) ≤ 15%

| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range |

Data Interpretation and System Suitability

For all chromatographic methods, system suitability tests must be performed before sample analysis to ensure the system is performing adequately. Key parameters include retention time reproducibility, peak asymmetry, and theoretical plates.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the detection and quantification of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine. The choice of HPLC-UV, GC-MS, or LC-MS/MS will be dictated by the specific analytical requirements, from routine quality control to sensitive bioanalysis. These protocols, when properly validated, will ensure the generation of high-quality, reliable data essential for the successful development of pharmaceuticals containing this novel heterocyclic entity.[7][25]

References

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  • LCGC North America. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
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  • ResearchGate. (2025). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
  • Asian Publication Corporation. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer.
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  • PubMed. (n.d.). Quantitative analysis of six heterocyclic aromatic amines in mainstream cigarette smoke condensate using isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry.
  • PMC - NIH. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery.
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Application Notes and Protocols for In Vitro Studies with 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2]triazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its versatile biological activities.[3][4] This structural motif is a key component in a variety of small molecule inhibitors targeting critical cellular pathways implicated in numerous diseases. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against various protein kinases, which are pivotal enzymes in cellular signaling.[4] Dysregulation of kinase activity is a well-established driver of oncogenesis, making kinase inhibitors a cornerstone of targeted cancer therapy.[4][5]

Specifically, pyrrolo[2,1-f]triazine derivatives have been successfully developed as inhibitors of key kinases involved in tumor growth, angiogenesis, and metastasis, such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] The compound 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (PubChem CID: 122170246) belongs to this promising class of molecules.[7] Given its structural features, it is anticipated to be investigated as a potential kinase inhibitor.

The successful evaluation of this, and any, small molecule in in vitro settings is fundamentally dependent on its proper solubilization and handling. Poor aqueous solubility is a common challenge for many small molecule drug candidates, leading to compound precipitation in cell culture media.[2][8] This can result in inaccurate and irreproducible data, obscuring the true biological activity of the compound. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine and to prepare it for robust and reliable in vitro studies.

Physicochemical Properties of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

A foundational understanding of the compound's properties is essential for designing effective experimental protocols.

PropertyValueSource
Molecular Formula C₆H₂BrCl₂N₃PubChem[7][9]
Molecular Weight 266.91 g/mol PubChem[7][9]
Appearance Expected to be a solidGeneral for this class
Predicted Solubility Low in aqueous media, higher in organic solvents like DMSOGeneral for halogenated heterocycles

Part 1: Solubility Determination and Stock Solution Preparation

The primary objective is to prepare a high-concentration, stable stock solution that can be accurately diluted into aqueous assay media with minimal risk of precipitation. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose due to its broad solvating power for organic molecules.[10]

Protocol 1: Empirical Determination of Maximum Soluble Concentration in DMSO

Rationale: Establishing the upper limit of solubility in 100% DMSO is critical for preparing a concentrated stock solution. This minimizes the volume of organic solvent introduced into the final assay, thereby reducing potential solvent-induced cytotoxicity.

Materials:

  • 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (water bath)

  • Heating block or water bath (set to 37°C)

Procedure:

  • Accurately weigh out a small amount (e.g., 5 mg) of the compound into a sterile vial.

  • Add a calculated volume of DMSO to achieve a high target concentration (e.g., 100 mM).

  • Vortex the solution vigorously for 2-3 minutes.

  • Visually inspect for any undissolved particulates against a dark background.

  • If particulates remain, sonicate the vial in a water bath sonicator for 10-15 minutes.

  • If the compound is still not fully dissolved, gently warm the solution to 37°C for up to 30 minutes with intermittent vortexing. Caution: Prolonged heating may degrade the compound.

  • If the compound dissolves completely, this is your maximum stock concentration. If not, incrementally add more DMSO to decrease the concentration (e.g., to 50 mM, then 25 mM) and repeat steps 3-6 until complete dissolution is achieved.

  • Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Assay Buffer

Rationale: The transition from a DMSO stock to an aqueous environment is where precipitation most often occurs due to "solvent shock".[8] This protocol determines the practical concentration limit in your specific cell culture medium or assay buffer.

Materials:

  • Prepared high-concentration DMSO stock of the compound

  • Sterile cell culture medium or assay buffer (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Multichannel pipette

  • Plate reader or nephelometer for turbidity measurement (optional, but recommended)

Procedure:

  • Prepare a series of 2-fold serial dilutions of the compound in your chosen aqueous medium. Start from a concentration higher than your intended highest assay concentration (e.g., 200 µM down to ~1.5 µM).

  • Crucial Step: To minimize precipitation, add the small volume of DMSO stock to the larger volume of pre-warmed aqueous media while gently vortexing or swirling.[2] This ensures rapid dispersion. Do not add the aqueous media to the DMSO stock.

  • Ensure the final DMSO concentration is consistent across all dilutions and is below the tolerance level of your assay system (typically ≤ 0.5%).

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Visually inspect for any signs of precipitation (cloudiness, crystals, or film) immediately after preparation and at several time points (e.g., 1, 4, and 24 hours).[2]

  • For a more quantitative measure, read the absorbance of the plate at a high wavelength (e.g., 600-700 nm) or measure light scattering with a nephelometer. An increase in signal indicates turbidity due to precipitation.

  • The highest concentration that remains clear and free of precipitate is the maximum working concentration for your in vitro assay.

G cluster_prep Stock Solution Preparation cluster_solubility Aqueous Solubility Test weigh 1. Weigh Compound add_dmso 2. Add DMSO for High Concentration weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm add_dmso->dissolve check_dissolved 4. Visually Inspect dissolve->check_dissolved check_dissolved->add_dmso Particulates Remain (Dilute & Repeat) aliquot 5. Aliquot & Store at -20°C/-80°C check_dissolved->aliquot Completely Dissolved serial_dilute 6. Prepare Serial Dilutions in Pre-warmed Aqueous Media aliquot->serial_dilute Use Stock Solution incubate 7. Incubate at 37°C serial_dilute->incubate inspect 8. Inspect for Precipitation (Visual / Turbidity) incubate->inspect max_conc 9. Determine Max Working Conc. inspect->max_conc

Caption: Workflow for preparing and validating compound solutions.

Part 2: Application in In Vitro Assays

Based on the known activity of the pyrrolo[2,1-f]triazine scaffold, two common in vitro assays are detailed below: a biochemical kinase inhibition assay and a cell-based viability assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This protocol determines the compound's ability to directly inhibit a purified kinase enzyme by measuring ATP consumption. A decrease in kinase activity results in more ATP remaining, which generates a higher luminescent signal. This is a primary screen to identify direct inhibitors.[11]

Materials:

  • Recombinant kinase (e.g., c-Met, VEGFR-2) and its specific substrate

  • Kinase assay buffer

  • ATP solution

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Validated stock solution of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in DMSO

  • Known inhibitor for the target kinase (positive control)

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in assay buffer, maintaining a constant low percentage of DMSO. Dispense into the 384-well plate. Include wells for the positive control and vehicle (DMSO) control.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase reaction buffer. Add this mix to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature (or as recommended for the specific kinase) for a predetermined time (e.g., 60 minutes) that falls within the linear range of the reaction.

  • Signal Generation: Stop the reaction and generate the luminescent signal by adding the kinase assay reagent (e.g., Kinase-Glo®) to each well. Incubate in the dark for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and positive (100% inhibition) controls. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_kinase Kinase Inhibition Assay Workflow plate_cmpd 1. Plate Compound Dilutions (Test, Positive, Vehicle Controls) add_enzyme 2. Add Kinase/Substrate Mix plate_cmpd->add_enzyme add_atp 3. Initiate with ATP add_enzyme->add_atp incubate 4. Incubate (e.g., 60 min) add_atp->incubate detect 5. Add Luminescence Reagent incubate->detect read 6. Read Luminescence detect->read analyze 7. Calculate % Inhibition & IC50 read->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 4: Cell-Based Viability/Cytotoxicity Assay (e.g., MTT/XTT)

Rationale: This assay assesses the compound's effect on the proliferation and viability of cancer cells.[12] It provides a more physiologically relevant context than a biochemical assay, as it accounts for cell permeability, metabolism, and engagement of the target in a cellular environment.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., a c-Met addicted cell line)

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • Validated stock solution of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in DMSO

  • Sterile 96-well clear-bottom cell culture plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium, following the best practices from Protocol 2 to avoid precipitation. The final DMSO concentration should be consistent across all wells, including the vehicle control (typically <0.1%).

  • Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plates for a specified duration, typically 48-72 hours, to allow the compound to exert its effects on cell proliferation.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours). Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Data Acquisition: If using MTT, add the solubilization buffer to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent viability for each concentration relative to the vehicle control (100% viability). Plot the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Aqueous Media Concentration exceeds kinetic solubility; "Solvent shock".[8]Re-evaluate the maximum working concentration (Protocol 2). Prepare an intermediate dilution in a co-solvent or in media with serum. Add the DMSO stock dropwise to pre-warmed, stirred media.[2]
High Variability in Assay Results Inconsistent dissolution or precipitation of the compound.Ensure the stock solution is fully dissolved before use. Visually inspect diluted solutions for any signs of precipitation before adding to the assay plate.
No Biological Activity Observed Compound may not be soluble at the tested concentrations; Compound is not active against the target; Compound degradation.Confirm solubility in the final assay medium. Test at higher concentrations if solubility permits. Verify compound integrity via analytical methods (e.g., LC-MS).
Cell Death in Vehicle Control DMSO concentration is too high for the cell line.Perform a DMSO tolerance test for your specific cell line. Ensure the final DMSO concentration is kept at a non-toxic level (typically <0.5%, ideally <0.1%).

Conclusion

The pyrrolo[2,1-f][1][2]triazine scaffold represents a valuable starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. The biological characterization of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine requires meticulous attention to its solubility and handling in vitro. By following the detailed protocols for solubility determination, stock solution preparation, and assay execution outlined in these notes, researchers can generate accurate, reproducible, and meaningful data. These foundational steps are paramount to correctly assessing the compound's biological activity and advancing our understanding of its therapeutic potential.

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  • PubMed. (2018). Exploration of novel pyrrolo[2,1-f][1][2]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. Retrieved from [Link]

  • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Cyagen. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Retrieved from [Link]

  • Springer. (2021). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Springer. Retrieved from [Link]

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Application Notes and Protocols for the Study of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrolo[2,1-f][triazine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of the adenine moiety of ATP, a critical component in kinase function.[1] This structural feature has led to the development of numerous pyrrolotriazine derivatives as potent kinase inhibitors.[2][3] Kinase inhibition is a highly successful strategy in targeted cancer therapy, with a multitude of small molecule inhibitors approved for clinical use.[3] The compound 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine represents a key starting point for the development of novel kinase inhibitors. Its halogenated structure provides opportunities for further chemical modification to enhance potency and selectivity against various kinase targets implicated in oncogenesis, such as Phosphoinositide 3-kinase (PI3K), Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met receptor.[2][4][5]

These application notes provide a comprehensive experimental framework for the initial characterization and validation of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine and its analogs as potential anti-cancer agents. The protocols herein are designed to guide researchers from initial in vitro kinase profiling to cell-based functional assays and finally to in vivo efficacy studies.

Section 1: In Vitro Kinase Inhibition Profiling

The initial step in characterizing a potential kinase inhibitor is to determine its activity and selectivity against a panel of purified kinases. Based on the known targets of the pyrrolotriazine scaffold, a primary screening panel should include key kinases from different families that are known to be involved in cancer progression.

Rationale for Kinase Selection:
  • PI3Kα: The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a central role in cell growth, survival, and metabolism.[2][6]

  • Aurora A Kinase: As a serine/threonine kinase, Aurora A is a critical regulator of mitosis. Its overexpression is observed in many human cancers and is associated with tumorigenesis.[7]

  • VEGFR-2: This receptor tyrosine kinase is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][8]

  • c-Met: The c-Met receptor tyrosine kinase and its ligand, HGF, are implicated in tumor cell proliferation, survival, motility, and invasion. Aberrant c-Met signaling is a driver in various cancers.[9][10]

Experimental Workflow: In Vitro Kinase Screening

In_Vitro_Workflow cluster_prep Preparation cluster_assays Kinase Assays cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine PI3K_Assay PI3Kα Kinase Assay Compound_Prep->PI3K_Assay Incubate with recombinant kinase Aurora_Assay Aurora A Kinase Assay Compound_Prep->Aurora_Assay Incubate with recombinant kinase VEGFR2_Assay VEGFR-2 Kinase Assay Compound_Prep->VEGFR2_Assay Incubate with recombinant kinase cMet_Assay c-Met Kinase Assay Compound_Prep->cMet_Assay Incubate with recombinant kinase IC50_Calc Calculate IC50 Values PI3K_Assay->IC50_Calc Measure kinase activity Aurora_Assay->IC50_Calc Measure kinase activity VEGFR2_Assay->IC50_Calc Measure kinase activity cMet_Assay->IC50_Calc Measure kinase activity Selectivity Determine Kinase Selectivity Profile IC50_Calc->Selectivity

Caption: Workflow for in vitro kinase inhibition screening.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity. Specific recombinant kinases and their corresponding substrates should be sourced from reputable commercial vendors (e.g., Promega, BPS Bioscience, Thermo Fisher Scientific).[1][8][11][12]

Materials:

  • Recombinant human kinases (PI3Kα, Aurora A, VEGFR-2, c-Met)

  • Kinase-specific substrates (e.g., MBP for Aurora A, Poly-Glu,Tyr 4:1 for VEGFR-2 and c-Met, PIP2 for PI3Kα)[1][12]

  • 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction: a. In a 96-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well. c. Incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for each respective kinase. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Expected IC50 Values

Kinase Target6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine IC50 (nM)Staurosporine IC50 (nM) (Control)
PI3KαTBD~5
Aurora ATBD~15
VEGFR-2TBD~8
c-MetTBD~10
TBD: To be determined experimentally. Staurosporine values are approximate and for reference.

Section 2: Cell-Based Assays for Anti-Proliferative Activity

Following in vitro profiling, the next critical step is to assess the compound's ability to inhibit the proliferation of cancer cells. The choice of cell lines is crucial and should be guided by the kinase inhibition profile determined in Section 1.

Rationale for Cell Line Selection:
  • HCT116 (Colon Carcinoma): This cell line is known to have a mutation in the PIK3CA gene, leading to constitutive activation of the PI3K pathway, making it sensitive to PI3K inhibitors.[13][14]

  • MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive and highly metastatic cell line, often used as a model for difficult-to-treat cancers.[15][16] It can be used to assess broad anti-cancer activity.

  • A549 (Non-Small Cell Lung Cancer): This cell line expresses c-Met and can be used to study inhibitors of this pathway.[17][18]

  • U-87 MG (Glioblastoma): A commonly used cell line in brain cancer research, which can be sensitive to inhibitors of various growth factor receptor pathways.[19][20]

Experimental Workflow: Cell-Based Assays

Cell_Based_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed selected cancer cell lines (HCT116, MDA-MB-231, A549, U-87 MG) Compound_Treatment Treat cells with serial dilutions of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine Cell_Seeding->Compound_Treatment MTT_Assay MTT Cell Viability Assay Compound_Treatment->MTT_Assay Western_Blot Western Blot Analysis Compound_Treatment->Western_Blot Parallel Experiment GI50_Calc Calculate GI50 Values MTT_Assay->GI50_Calc Pathway_Analysis Analyze target protein phosphorylation Western_Blot->Pathway_Analysis

Caption: Workflow for cell-based functional assays.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[21]

Materials:

  • Selected cancer cell lines (HCT116, MDA-MB-231, A549, U-87 MG)

  • Complete culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)

  • 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Section 3: Target Validation and Pathway Analysis

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase targets, western blotting can be used to assess the phosphorylation status of key downstream signaling proteins.

Protocol 3: Western Blotting

Materials:

  • Treated cell lysates from Protocol 2

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-c-Met, anti-total-c-Met, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a suitable imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Expected Western Blot Results

Treatmentp-Akt (Ser473)Total Aktp-S6Total S6GAPDH
Vehicle+++++++++++++++
Compound (low dose)+++++++++++++
Compound (high dose)+++++++++++
Illustrative table for a PI3K pathway inhibitor. Similar tables can be constructed for other pathways.

Section 4: In Vivo Efficacy Studies

Promising compounds from in vitro and cell-based assays should be evaluated in an in vivo setting to assess their anti-tumor efficacy and tolerability. A subcutaneous xenograft model is a standard approach for initial in vivo testing.

Experimental Workflow: In Vivo Xenograft Study

In_Vivo_Workflow cluster_model Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint cluster_analysis Analysis Cell_Implantation Subcutaneous implantation of cancer cells (e.g., HCT116) into immunocompromised mice Tumor_Growth Monitor tumor growth to a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and vehicle control groups Tumor_Growth->Randomization Dosing Administer compound or vehicle (e.g., daily oral gavage) Randomization->Dosing Tumor_Measurement Measure tumor volume and body weight regularly Dosing->Tumor_Measurement Endpoint Terminate study at a predefined endpoint Tumor_Measurement->Endpoint Efficacy_Analysis Analyze tumor growth inhibition Endpoint->Efficacy_Analysis Toxicity_Assessment Assess treatment-related toxicity Endpoint->Toxicity_Assessment

Caption: Workflow for an in vivo xenograft study.

Protocol 4: Subcutaneous Xenograft Model

This protocol provides a general framework. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Selected cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ HCT116 cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Prepare a formulation of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in the vehicle. Administer the compound to the treatment group (e.g., via oral gavage) at a predetermined dose and schedule. Administer the vehicle alone to the control group.

  • Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed in the treatment groups.

  • Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for target engagement). Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

References

Application Notes & Protocols: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine as a Versatile Trifunctional Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is recognized within the medicinal chemistry community as a "privileged scaffold".[2][4] This unique, nitrogen-rich heterocyclic system is a cornerstone in the design of numerous targeted therapeutics, most notably kinase inhibitors and antiviral agents.[1][5][6] Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various enzymes, making it a highly sought-after template in drug discovery.[6]

This guide focuses on a particularly valuable derivative: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine . This building block is pre-functionalized at three distinct positions, each with orthogonal reactivity. This trifunctional nature allows for the controlled, sequential introduction of diverse chemical moieties, enabling the rapid generation of complex molecular libraries from a single, stable starting material. Understanding the differential reactivity of the C2-chloro, C4-chloro, and C6-bromo positions is paramount to leveraging its full synthetic potential.

Key Physicochemical Properties
PropertyValueReference
CAS Number 1160995-23-2[3][7]
Molecular Formula C₆H₂BrCl₂N₃[3][7]
Molecular Weight 266.91 g/mol [3][7]
IUPAC Name 6-bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine[7]
Canonical SMILES C1=C2C(=NC(=NN2C=C1Br)Cl)Cl[7]

The Principle of Orthogonal Reactivity

The synthetic utility of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine stems from the distinct chemical environments of its three halogen substituents. This allows for selective reactions at one site while leaving the others intact for subsequent transformations.

  • Positions C2 and C4 (Chloro groups): The electron-deficient nature of the 1,2,4-triazine ring renders the carbon atoms at positions 2 and 4 highly electrophilic.[8] Consequently, the chloro substituents at these positions are susceptible to Nucleophilic Aromatic Substitution (SNAr) . The reaction proceeds via a resonance-stabilized Meisenheimer intermediate and is highly dependent on temperature, allowing for sequential substitution.[8] Generally, the C4 position is more reactive to nucleophilic attack than the C2 position, a feature that can be exploited for selective monosubstitution at lower temperatures.[9]

  • Position C6 (Bromo group): Located on the more electron-rich pyrrole ring, the C6-bromo substituent is unreactive under typical SNAr conditions.[10] This site is, however, ideally suited for Palladium-Catalyzed Cross-Coupling Reactions , such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[11][12][13] These reactions require a Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond, a process that does not readily occur at the C-Cl bonds under the same conditions.[14]

This differential reactivity provides a powerful and predictable roadmap for molecular construction.

Caption: Orthogonal reactivity of the trifunctional scaffold.

Experimental Protocols: A Stepwise Synthetic Workflow

The following protocols provide a validated framework for the sequential modification of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Workflow Overview

A common synthetic strategy involves first performing the temperature-sensitive nucleophilic substitutions at C4 and C2, followed by the more robust palladium-catalyzed cross-coupling at C6. This sequence protects the cross-coupling site from potentially interfering nucleophiles used in the initial steps.

Caption: A typical three-step synthetic workflow.
Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

A. Selective Monosubstitution at the C4-Position

This procedure leverages the higher reactivity of the C4-chloro group at low temperatures.

  • Objective: To selectively replace the C4-chloro with a primary amine.

  • Materials:

    • 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (1.0 eq)

    • Desired primary amine (e.g., aniline) (1.05 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon).

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate flask, dissolve the primary amine and DIPEA in a small amount of anhydrous THF.

    • Add the amine/DIPEA solution dropwise to the cooled substrate solution over 15-20 minutes.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring progress by TLC or LC-MS.

    • Causality Check: The reaction is run at 0 °C to provide enough energy to overcome the activation barrier for substitution at the more reactive C4 site, but not at the C2 site. DIPEA acts as a non-nucleophilic "proton sponge" to neutralize the HCl byproduct without competing with the primary amine nucleophile.[8][9]

    • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

B. Substitution at the C2-Position

This procedure requires more energy to substitute the less reactive C2-chloro group.

  • Objective: To introduce a second, different nucleophile at the C2 position of the monosubstituted product from Protocol 1A.

  • Materials:

    • Product from Protocol 1A (e.g., 4-(phenylamino)-6-bromo-2-chloropyrrolo[2,1-f]triazine) (1.0 eq)

    • Desired second nucleophile (e.g., morpholine) (1.2-1.5 eq)

    • Solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Procedure:

    • Dissolve the C4-substituted starting material in DMF.

    • Add the second nucleophile (if it is an amine, a base like DIPEA may not be necessary as the amine can act as its own base, but its inclusion can accelerate the reaction).

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Causality Check: The increased thermal energy is required to overcome the higher activation energy for nucleophilic attack at the C2 position, which is electronically less reactive than C4.

    • Work-up: Cool the reaction to room temperature, dilute with water to precipitate the product, or perform an extractive work-up with ethyl acetate. The crude material is then purified by chromatography or recrystallization.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is for functionalizing the C6-bromo position after the SNAr steps are complete.

  • Objective: To form a new carbon-carbon bond at the C6 position.

  • Materials:

    • C2,C4-disubstituted-6-bromopyrrolo[2,1-f]triazine (from Protocol 1B) (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

    • Base (e.g., 2M aqueous Sodium Carbonate [Na₂CO₃] solution)

    • Solvent system (e.g., 1,4-Dioxane or Toluene)

  • Procedure:

    • To a flask, add the 6-bromo substrate, the boronic acid, and the palladium catalyst.

    • Purge the flask with an inert gas (N₂ or Argon) for 5-10 minutes.

    • Add the degassed solvent (e.g., Dioxane) followed by the degassed aqueous base solution.

    • Heat the reaction mixture to 80-100 °C under the inert atmosphere.

    • Monitor the reaction by LC-MS for the disappearance of the starting material (typically 2-16 hours).

    • Causality Check: The Pd(0) catalyst initiates the cycle by oxidatively adding to the C-Br bond. The base activates the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium complex. The final step, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst.[11][14]

    • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water. The aqueous layer may be back-extracted. The combined organic layers are dried, filtered, and concentrated. Purification is typically achieved via flash column chromatography.

Safety and Handling

  • Hazard Identification: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation. It may be harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[15]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.[16]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is a powerful and versatile building block for synthetic and medicinal chemistry. Its well-defined orthogonal reactivity allows for the logical and efficient construction of highly decorated pyrrolo[2,1-f]triazine scaffolds. By carefully controlling reaction conditions, particularly temperature, chemists can selectively perform nucleophilic substitutions at the C4 and C2 positions before engaging the C6 position in robust palladium-catalyzed cross-coupling reactions. This strategic approach provides an invaluable tool for accelerating the discovery of novel therapeutics.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Zhan, P., & Liu, X. (2013). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1][2][3]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Current Organic Chemistry. Available at: [Link]

  • Fares, M., Aboutabl, M. E., & El-Sayed, M. (2014). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-f][1][2][3]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Gomtsyan, A. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. Available at: [Link]

  • Sokolova, E. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. PubChem Compound Database. Available at: [Link]

  • Beil, W., et al. (2010). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • LCSB. 6-bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. PubChemLite. Available at: [Link]

  • Ohta, A., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Heterocycles. Available at: [Link]

  • National Center for Biotechnology Information. 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. PubChem Compound Database. Available at: [Link]

  • Schols, D., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Available at: [Link]

  • Candeias, N. R., & Gois, P. M. P. (2016). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Kumar, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Available at: [Link]

  • Chemical Suppliers. 3-Amino-6-bromo-1,2,4-triazine. Chemical-Suppliers.com. Available at: [Link]

  • Maleczka, R. E., & Smith, M. R. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • LCSB. 6-bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. PubChemLite. Available at: [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sokolova, E. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

  • Biffis, A., et al. (2018). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Molecules. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine. This document is designed for researchers, medicinal chemists, and process development scientists working with this important heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure found in numerous pharmaceutically active agents, including kinase inhibitors for cancer therapy and antiviral drugs like Remdesivir.[2][4] Achieving high yield and purity of this key intermediate is critical for successful drug discovery and development campaigns.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles.

Synthetic Strategy Overview

The synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is typically achieved in a two-step sequence starting from the corresponding dione precursor.

  • Chlorination: Conversion of pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione to 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.

  • Regioselective Bromination: Introduction of a bromine atom at the C6 position of the pyrrole ring.

This workflow is illustrated below.

G start Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione step1 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine start->step1 Step 1: Chlorination (e.g., POCl₃, DIPEA) step2 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine step1->step2 Step 2: Bromination (e.g., NBS, CCl₄)

Caption: Two-step synthesis workflow for the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and resolve issues impacting your reaction yield and purity.

Step 1: Chlorination

Question 1: My chlorination reaction of the dione precursor shows low conversion to 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. What are the likely causes?

Answer: Low conversion in this step typically points to three main areas: reagent activity, reaction conditions, or work-up issues.

  • Reagent Quality: Phosphorous oxychloride (POCl₃) is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl, which are ineffective for this transformation. Ensure you are using a fresh bottle of POCl₃ or a recently opened one stored under an inert atmosphere.

  • Insufficient Temperature/Time: This reaction requires significant thermal energy to proceed to completion. A common protocol involves heating the reaction mixture in a sealed tube at temperatures around 120 °C for 20 hours.[1] If you are seeing starting material, consider extending the reaction time or cautiously increasing the temperature.

  • Base Stoichiometry: A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is often used as an acid scavenger. Ensure the correct stoichiometry is used. An insufficient amount of base can lead to a buildup of HCl, potentially causing side reactions or inhibiting the reaction.

  • Premature Quenching: The work-up procedure involves quenching the reaction mixture in an ice-cooled saturated sodium bicarbonate solution.[1] If this is done too quickly or at too high a temperature, the product or remaining intermediates can decompose. The quench must be performed slowly and with vigorous stirring to manage the exotherm and gas evolution.

Question 2: After work-up of the chlorination reaction, I get a dark, tarry crude product that is difficult to purify. How can I prevent this?

Answer: The formation of tar or polymeric material is often due to excessive heat or uncontrolled reactivity.

  • Temperature Control: While high heat is necessary, ensure the temperature is uniformly controlled and does not overshoot the target (e.g., 120 °C). Use an oil bath or heating mantle with a reliable temperature controller.

  • Inert Atmosphere: Running the reaction under a dry, inert atmosphere (Nitrogen or Argon) is crucial. This prevents both moisture from deactivating the POCl₃ and oxygen from promoting oxidative side reactions at high temperatures.

  • Purification Strategy: The crude product should be purified by silica gel column chromatography. A gradient elution, for example, starting with hexane and gradually increasing the polarity with dichloromethane, is effective for separating the desired product from baseline impurities and polar tars.[1]

Step 2: Regioselective Bromination

Question 3: My bromination of 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine with N-Bromosuccinimide (NBS) is giving me a low yield of the desired 6-bromo product.

Answer: Low yield in the bromination step is a common challenge and often relates to the reactivity of the substrate and the choice of reaction conditions.

  • Solvent Choice: The solvent plays a critical role in radical brominations with NBS. Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are classic choices that favor the desired pathway. Using polar solvents can sometimes lead to ionic side reactions, reducing the yield of the desired product.

  • Reaction Initiation: While some substrates are reactive enough to be brominated with NBS upon heating, others may require a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to start the reaction. Add a catalytic amount (1-5 mol%) of the initiator.

  • Temperature Management: The reaction should be carefully heated to reflux to initiate and sustain the radical chain reaction. However, overheating can lead to decomposition of the product and the formation of multiple brominated species.

  • Purity of Starting Material: Ensure your 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine is pure. Impurities from the previous step can interfere with the radical reaction.

Question 4: I am observing multiple spots on my TLC plate after the bromination reaction, suggesting the formation of side products. What are they and how do I avoid them?

Answer: The most common side product is a di-brominated species. The pyrrole ring has multiple positions susceptible to electrophilic or radical attack.

  • Control Stoichiometry: Use a slight excess, but not a large one, of NBS (e.g., 1.05 to 1.1 equivalents). Adding the NBS portion-wise over a period can help maintain a low concentration and favor mono-bromination.

  • Light Exclusion: Radical reactions can be sensitive to light. Running the reaction in a flask wrapped in aluminum foil can prevent photo-induced side reactions.

  • Alternative Reagents: If NBS consistently gives poor selectivity, consider a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which sometimes offers better control.[3]

  • Purification: Careful column chromatography is essential to separate the mono-bromo product from unreacted starting material and di-bromo byproducts. A non-polar eluent system (e.g., Hexane/Ethyl Acetate) should provide good separation.

The following decision tree can help guide your troubleshooting process for the bromination step.

G start Low Yield in Bromination Step q1 TLC shows mainly unreacted starting material? start->q1 q2 TLC shows multiple spots (over-reaction)? start->q2 q3 Reaction is clean but conversion is low? start->q3 ans1a Increase temperature to reflux. Add radical initiator (AIBN/BPO). q1->ans1a Yes ans1b Check purity of NBS and solvent. Ensure solvent is dry and non-polar. q1->ans1b No ans2 Use only 1.05 eq. of NBS. Add NBS in portions. Run reaction at a lower temp. q2->ans2 Yes ans3 Increase reaction time. Re-check reagent stoichiometry. q3->ans3 Yes

Caption: Troubleshooting decision tree for the bromination step.

Frequently Asked Questions (FAQs)

Q: What is the typical overall yield I should expect for this two-step synthesis? A: With optimized conditions, the chlorination step can achieve yields as high as 86%.[1] The bromination step yield can be more variable but should target >60-70%. Therefore, a reasonable overall yield would be in the range of 50-60%.

Q: Is there an alternative to POCl₃ for the chlorination step? A: Yes, other chlorinating agents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be effective for converting amides/lactams to chloro-heterocycles. These reagents are often more reactive and may allow for lower reaction temperatures, but require careful optimization.

Q: How do I confirm the regiochemistry of the bromination? Where does the bromine add? A: The bromine atom selectively adds to the C6 position of the pyrrolo[2,1-f][1][2][3]triazine core. This is due to the electronic nature of the fused ring system. The structure of the final product, 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine, can be unequivocally confirmed using 1H NMR, 13C NMR, and Mass Spectrometry.[5] The proton NMR spectrum should show a distinct shift in the signals corresponding to the pyrrole ring protons compared to the starting material.

Q: Can this synthesis be scaled up to the multi-gram or kilogram scale? A: Yes, the synthesis is scalable. A facile and scalable methodology for the parent pyrrolo[2,1-f][1][2][3]triazine core has been developed for the production of Remdesivir, demonstrating the robustness of this chemistry.[6] When scaling up, pay close attention to heat management during the chlorination step and the safe handling of POCl₃. The quenching step is highly exothermic and will require an efficient cooling system.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

ParameterValue/ReagentComments
Starting Material Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione1.0 eq
Reagent 1 Phosphorous oxychloride (POCl₃)~1.8 eq
Reagent 2 N,N-Diisopropylethylamine (DIPEA)~2.7 eq
Solvent Toluene
Temperature 120 °C
Time 20 hours
Work-up Ice-cooled saturated NaHCO₃ solutionSlow, controlled quench
Purification Silica Gel ChromatographyGradient: Hexane to 50-100% DCM
Expected Yield ~86%[1]

Step-by-Step Methodology:

  • To a mixture of N,N-Diisopropylethylamine (e.g., 4.5 mL) and toluene (e.g., 20 mL) in a sealable pressure tube under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (e.g., 1.6 g, 10.4 mmol).

  • Add phosphorous oxychloride (e.g., 2.94 mL) to the suspension.

  • Seal the tube tightly and heat the reaction mixture in an oil bath at 120 °C for 20 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into an ice-cooled saturated sodium bicarbonate solution (e.g., 50 mL) with vigorous stirring.

  • Stir for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 50-100% dichloromethane in hexane to afford the title compound as a light brown solid.[1]

Protocol 2: Synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

ParameterValue/ReagentComments
Starting Material 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine1.0 eq
Reagent 1 N-Bromosuccinimide (NBS)1.05 - 1.1 eq
Reagent 2 AIBN or BPO (optional)0.02 eq
Solvent Carbon Tetrachloride (CCl₄) or ChloroformAnhydrous
Temperature Reflux (~77 °C for CCl₄)
Time 2-4 hoursMonitor by TLC
Work-up Cool, filter succinimide, wash with Na₂S₂O₃
Purification Silica Gel ChromatographyGradient: Hexane/Ethyl Acetate
Expected Yield >60%

Step-by-Step Methodology:

  • Dissolve 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in anhydrous carbon tetrachloride in a round-bottom flask fitted with a reflux condenser and protected by a drying tube.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (staining with potassium permanganate can help visualize spots). The reaction is typically complete in 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter off the succinimide and wash the solid with a small amount of cold CCl₄.

  • Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining bromine, followed by a water wash and a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography using a hexane/ethyl acetate gradient to yield the pure 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health (NIH). Available at: [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. Available at: [Link]

  • 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. PubChem, National Institutes of Health. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. Available at: [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. ResearchGate. Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications. Available at: [Link]

Sources

Overcoming solubility issues with 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Promising Scaffold

Welcome to the technical resource for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine. This molecule represents a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their structural similarities to purines. However, its planar, aromatic structure and multiple halogen substituents suggest that it is likely a crystalline solid with low aqueous solubility, a common challenge for many promising drug candidates.

This guide is designed to provide you, our fellow researchers, with a comprehensive, experience-driven framework for anticipating, diagnosing, and overcoming the solubility challenges associated with this compound. We will move beyond simple solvent lists to a mechanistic understanding of solubility, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - First-Line Support

Q1: I'm struggling to dissolve 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in my standard aqueous buffer for a biological assay. What is the expected aqueous solubility?

A1: Direct, publicly available experimental data on the aqueous solubility of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is scarce, which is common for novel research compounds. However, based on its chemical structure—a poly-halogenated, rigid heterocyclic system—we can predict its aqueous solubility to be very low, likely in the low micromolar (µM) or even nanomolar (nM) range. Such compounds are often referred to as "brick dust" due to their poor solubility. The primary reason is the high crystal lattice energy of the solid form and the molecule's hydrophobic nature, which makes it energetically unfavorable to break apart the crystal structure and solvate it with water molecules.

Q2: Which organic solvents are a good starting point for creating a stock solution?

A2: For creating a concentrated stock solution, you should start with polar aprotic solvents, which are generally effective for this class of compounds. We recommend the following, in order of preference:

  • Dimethyl Sulfoxide (DMSO): This is the industry standard for solubilizing diverse compound libraries for high-throughput screening and in vitro assays. It is a powerful solvent for many poorly soluble compounds.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another excellent choice for initial solubilization.

  • Dichloromethane (DCM) or Chloroform: These are less polar options that can be effective if the compound is highly lipophilic. They are typically used for organic synthesis workups rather than biological assays.

Crucial Consideration: Always prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO or DMF. This stock can then be serially diluted into your aqueous assay buffer. Be mindful of the final solvent concentration in your assay, as high percentages of organic solvents can affect biological systems. It is best practice to keep the final DMSO or DMF concentration below 0.5% (v/v) in cell-based assays to minimize artifacts.

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What's happening and how can I fix it?

A3: This is a classic and expected problem known as "solvent-shift" precipitation. Your compound is soluble in the high-concentration organic stock but crashes out when diluted into an aqueous environment where it is not soluble.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's thermodynamic solubility limit. Try diluting your stock further to a lower final concentration.

  • Increase the Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO might keep the compound in solution. However, always run a vehicle control to ensure the solvent itself isn't causing an effect.

  • Use a Surfactant: Incorporating a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final assay buffer can help. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase. A typical starting concentration is 0.01-0.1% (w/v).

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides systematic workflows for characterizing and improving the solubility of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Guide 1: Systematic Solvent Screening Protocol

Before committing to a large-scale experiment, it is crucial to perform a small-scale, systematic solvent screen to identify the most suitable solvent system.

Objective: To determine the approximate solubility of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in a panel of common laboratory solvents.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1 mg) of the compound into several clear glass vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent (e.g., DMSO) to the first vial.

  • Energy Input: Agitate the vial vigorously using a vortex mixer for 1-2 minutes. Gentle heating (e.g., to 30-40°C) can be applied to overcome the kinetic barrier of dissolution, but be cautious as this can lead to supersaturated solutions that may precipitate upon cooling.

  • Observation: Visually inspect the vial against a light and dark background for any undissolved solid particles.

  • Titration: If the solid dissolves completely, add another 1 mg of the compound and repeat the process. If it does not dissolve, add another 100 µL of the solvent and repeat. Continue this process until the compound dissolves or a large volume of solvent has been added.

  • Calculation: Calculate the approximate solubility in mg/mL.

  • Repeat: Repeat for all solvents in your test panel.

Data Summary Table:

Solvent CategorySolventPredicted Solubility Range for Halogenated Heterocycles
Polar Aprotic DMSOHigh (>20 mg/mL)
DMFHigh (>20 mg/mL)
Acetonitrile (ACN)Moderate (1-10 mg/mL)
Polar Protic EthanolLow to Moderate (0.1-5 mg/mL)
MethanolLow (0.1-2 mg/mL)
Water / PBS BufferVery Low (<0.01 mg/mL)
Non-Polar Dichloromethane (DCM)Moderate to High (5-25 mg/mL)
TolueneLow (<1 mg/mL)
Guide 2: The Co-Solvent Strategy - A Powerful Tool for Aqueous Formulations

For many applications, a pure organic solvent is not an option. A co-solvent system, which blends a water-miscible organic solvent with an aqueous buffer, is a common and effective strategy.

The Principle: Co-solvents work by reducing the polarity of the aqueous medium. The organic co-solvent disrupts the hydrogen-bonding network of water, creating a more favorable environment for the solvation of hydrophobic molecules like 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Experimental Workflow for Co-Solvent System Development:

Caption: Workflow for developing a co-solvent system.

Part 3: Advanced Strategies for Persistent Solubility Issues

If standard solvent and co-solvent approaches are insufficient, more advanced formulation strategies may be required, particularly for in vivo studies.

Advanced Technique 1: pH Modification

Principle: The pyrrolo[2,1-f]triazine core contains nitrogen atoms that could potentially be protonated at low pH. Protonation would create a charged species (a salt), which is generally much more water-soluble than the neutral form.

Applicability Test:

  • Structure Analysis: Examine the pKa of the nitrogen atoms in the ring system. Computational tools can provide an estimate. If a nitrogen has a pKa in the range of 3-7, pH modification is a viable strategy.

  • Experimental Validation:

    • Prepare a slurry of the compound in a series of buffers with different pH values (e.g., pH 2, pH 4, pH 6, pH 7.4).

    • Equilibrate the slurries for several hours (e.g., 24 hours) at a controlled temperature.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC.

    • A significant increase in solubility at lower pH values confirms the utility of this approach.

Advanced Technique 2: Amorphous Solid Dispersions (ASDs)

Principle: Crystalline materials like 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine expend a significant amount of energy to break their crystal lattice before they can dissolve. An amorphous solid dispersion is a formulation where the compound is molecularly dispersed within a polymer matrix. This prevents crystallization, and the resulting high-energy amorphous form dissolves much more readily.

When to Consider ASDs:

  • For in vivo studies (e.g., oral dosing in animal models) where high drug loading and improved bioavailability are critical.

  • When co-solvent and pH modification approaches are not feasible or provide insufficient solubility enhancement.

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Manufacturing Process Overview:

Caption: High-level overview of ASD manufacturing.

References

Technical Support Center: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (CAS No: 1160995-23-2).[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, frequently asked questions, and troubleshooting guides related to the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

The pyrrolo[2,1-f][3][4][5]triazine scaffold is a privileged structure in medicinal chemistry, notably appearing in various kinase inhibitors and other therapeutic agents.[6][7] The specific halogenation pattern of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine imparts unique chemical properties but also introduces potential stability challenges that must be carefully managed.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and general stability of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Q1: What are the recommended storage and handling conditions for this compound?

Answer: Proper storage is critical to prevent degradation. Based on safety data for halogenated heterocyclic compounds, the following conditions are recommended:

  • Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][8] For long-term stability, refrigeration at 2-8°C is advised.[8]

  • Light: Protect from direct sunlight.[3][8] The fused aromatic ring system can be susceptible to photodegradation.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]

  • Handling: Use personal protective equipment, including gloves and safety goggles, as the compound is classified as a skin and eye irritant.[1] Handle in a well-ventilated area or fume hood to avoid inhaling dust.[4][8]

Q2: What solvents should I use to prepare stock solutions? Is there any risk of solvent-mediated degradation?

Answer: For stock solutions, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Avoid prolonged storage in protic solvents, especially aqueous or alcoholic solutions, as they can participate in nucleophilic substitution reactions, leading to degradation. Acidic conditions can accelerate the degradation of triazine compounds.[10]

Q3: What are the primary degradation pathways I should be aware of?

Answer: The primary degradation pathways for this molecule are anticipated to be hydrolysis and photodegradation.

  • Hydrolysis: The two chlorine atoms on the triazine ring are the most labile sites. They are susceptible to nucleophilic attack by water, leading to sequential replacement with hydroxyl groups. This process is often pH-dependent. Kinetic studies on analogous 2,4-dichloro-s-triazines show that hydrolysis can be a significant degradation route.[11]

  • Photodegradation: Aromatic and heterocyclic compounds, particularly halogenated ones, can degrade upon exposure to UV or even ambient light. This can involve complex reactions, including dehalogenation or rearrangement.[12]

Q4: What are the likely degradation products, and how would I detect them?

Answer: The most probable degradation products result from the stepwise hydrolysis of the chloro substituents.

  • Primary Products:

    • 6-Bromo-2-chloro-4-hydroxypyrrolo[2,1-f]triazine

    • 6-Bromo-4-chloro-2-hydroxypyrrolo[2,1-f]triazine

    • 6-Bromo-2,4-dihydroxypyrrolo[2,1-f]triazine

  • Detection: These products can be identified and quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). The degradation products will have distinct retention times and molecular weights (e.g., replacement of -Cl with -OH results in a mass change of -18.5 Da). Analytical methods for triazine degradation products often rely on LC-MS for definitive identification.[13][14]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental issues you may encounter.

Issue 1: Inconsistent Results in Aqueous Assay Buffer

Question: My bioassay results are showing poor reproducibility. I suspect the compound might be degrading in my aqueous buffer (e.g., PBS, pH 7.4) during the incubation period. How can I verify this?

Causality: The chlorine atoms on the triazine ring render the adjacent carbon atoms electrophilic. In aqueous media, these carbons are susceptible to nucleophilic attack by water or buffer components (e.g., phosphate), leading to hydrolysis. This reaction effectively lowers the concentration of the active parent compound over time, causing inconsistent results. The rate of this degradation is often dependent on pH, temperature, and buffer composition.

Protocol: Verifying Compound Stability in Assay Buffer

This protocol uses HPLC or LC-MS to quantify the parent compound over time.

Materials:

  • 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

  • Anhydrous DMSO

  • Your specific assay buffer

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.

  • Spike the Buffer: Add the stock solution to your pre-warmed assay buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your assay conditions (typically ≤0.5%).

  • Time-Zero (T0) Sample: Immediately after spiking, take an aliquot, quench if necessary (e.g., by diluting with a 50:50 acetonitrile:water mixture), and analyze it via HPLC/LC-MS. This is your T0 reference.

  • Incubation: Incubate the remaining solution under your exact assay conditions (temperature, light, etc.).

  • Time-Point Analysis: Take aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), quench, and analyze.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak areas to the T0 sample (% Remaining = (Peak Area_Tx / Peak Area_T0) * 100).

    • Plot % Remaining vs. Time. A significant decrease indicates instability.

    • Simultaneously, monitor for the appearance of new peaks corresponding to the expected masses of hydrolysis products.

Data Interpretation
Time PointParent Compound Peak Area% RemainingHydrolysis Product(s) Peak Area
0 hr500,000100%0
1 hr450,00090%45,000
4 hr300,00060%180,000
24 hr50,00010%400,000
A sample data table illustrating compound degradation over time.
Workflow for Buffer Stability Assay

G cluster_prep Preparation cluster_analysis Analysis stock Prepare 10 mM Stock in Anhydrous DMSO buffer Spike Assay Buffer to Final Concentration stock->buffer t0 T0 Sample: Immediately Quench & Analyze buffer->t0 Immediate incubation Incubate Under Assay Conditions buffer->incubation Remaining Solution data Calculate % Remaining & Monitor Products t0->data tx Time-Point Samples (Tx): Quench & Analyze incubation->tx At Intervals tx->data

Caption: Workflow for assessing compound stability in aqueous buffer.

Issue 2: Appearance of Unknown Peaks After Sample Processing or Storage

Question: I'm seeing new peaks in my chromatogram for samples that were left in the autosampler overnight or exposed to ambient lab light. Is this photodegradation?

Causality: The fused pyrrolo-triazine ring system contains multiple heteroatoms and double bonds, creating a chromophore that can absorb UV and visible light. This absorption can lead to photochemical reactions, including dehalogenation (loss of Br or Cl) or rearrangement of the ring structure. Similar triazine-based compounds are known to undergo photodegradation.[12][15] Additionally, thermal stress, even at slightly elevated room temperatures, can accelerate slow degradation reactions.

Protocol: Assessing Photostability

This experiment differentiates between degradation caused by light versus thermal effects.

Materials:

  • Solutions of your compound prepared as they would be for analysis.

  • Clear glass or plastic vials (for light exposure).

  • Amber or foil-wrapped vials (for dark control).

  • HPLC or LC-MS system.

Procedure:

  • Prepare Samples: Prepare at least three identical sets of your final analytical samples.

  • Time-Zero (T0) Control: Analyze one set immediately.

  • Light-Exposed Set: Place another set in clear vials under ambient laboratory light or a controlled light source (e.g., a photostability chamber).

  • Dark Control Set: Place the final set in amber or foil-wrapped vials and store them right next to the light-exposed set to ensure identical temperature conditions.

  • Analysis: After a set period (e.g., 8-24 hours), analyze both the light-exposed and dark control samples.

  • Data Comparison:

    • Compare the chromatogram of the dark control to the T0 control . Any new peaks or loss of the parent compound are likely due to thermal degradation or hydrolysis.

    • Compare the chromatogram of the light-exposed sample to the dark control . Any degradation observed here that is not present in the dark control can be attributed to photodegradation.

Potential Degradation Pathways Diagram

G cluster_hydrolysis Hydrolysis (H2O, pH) cluster_photo Photodegradation (Light) Parent 6-Bromo-2,4-dichloropyrrolo [2,1-f]triazine Mono_OH Mono-Hydroxylated (Loss of Cl, +OH) Parent->Mono_OH +H2O -HCl Dehalogenated Dehalogenated Products (Loss of Br or Cl) Parent->Dehalogenated Rearranged Rearrangement Isomers Parent->Rearranged Di_OH Di-Hydroxylated (Loss of 2Cl, +2OH) Mono_OH->Di_OH

Caption: Potential degradation pathways for the title compound.

References

  • Safety D
  • Gesto, D., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC - NIH. [Link]

  • Konstantinou, I. K., et al. (n.d.). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology. [Link]

  • PubChem. (n.d.). 6-Bromo-2,4-dichloropyrrolo[2,1-f][3][4][5]triazine. [Link]

  • Lee, E. A., Strahan, A. P., & Thurman, E. M. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. [Link]

  • Gryglewicz-Vacer, B., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Lee, E. A., Strahan, A. P., & Thurman, E. M. (2002). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of Triazine and Phenylurea Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. DTIC. [Link]

  • Cockerill, A. F., Davies, G. L. O., & Rackham, D. M. (1974). s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products. J. Chem. Soc., Perkin Trans. 2. [Link]

  • Scott, J. S., et al. (2018). Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. PubMed. [Link]

  • Lee, E. A., et al. (2002). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of Triazine and Phenylurea Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Lin, C-H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. ACS Publications. [Link]

  • Sowinska, M., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. MDPI. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][3][4][5]triazine. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Le, P. M., et al. (2018). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. PMC - NIH. [Link]

  • Koeppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. [Link]

  • Sinditskii, V. P., et al. (2018). (PDF) Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. [Link]

  • Ott, G. R., & Tripathy, R. (2017). Pyrrolo[2,1-f][3][4][5]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. PubMed. [Link]

  • PubChem. (n.d.). 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][3][4][5]triazine. [Link]

  • Khasanov, A. F., et al. (2023). Bioactive Pyrrolo[2,1-f][3][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Ortyl, J., et al. (2012). Benzothiazine Dyes/2,4,6-Tris(trichloromethyl)-1,3,5-triazine as a New Visible Two-Component Photoinitiator System. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, achieving high purity of this compound is critical for downstream applications.[1] This document is structured to address practical challenges you may encounter during its purification.

Compound Profile

PropertyValueSource
Molecular Formula C₆H₂BrCl₂N₃[2][3]
Molecular Weight 266.91 g/mol [2][3][4]
Appearance Likely an off-white to yellow solidInferred from similar compounds
CAS Number 1160995-23-2[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, with a focus on column chromatography and recrystallization.

Issue 1: Poor Separation or Co-elution of Impurities During Column Chromatography

Question: I'm running a silica gel column, but my desired product is co-eluting with impurities. How can I improve the separation?

Answer:

This is a common issue, particularly with complex reaction mixtures. The key is to optimize your chromatographic conditions.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the target compound from impurities.

    • Troubleshooting Steps:

      • Systematic TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems. A good starting point for halogenated heterocycles is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane.

      • Fine-Tuning Polarity: Adjust the ratio of your solvents to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. This generally provides the best separation.

      • Consider a Ternary System: If a binary system fails, introducing a third solvent in a small percentage (e.g., 1-2% methanol or triethylamine in your dichloromethane/hexane mixture) can sometimes significantly alter selectivity and improve separation. The addition of a basic modifier like triethylamine can be particularly useful for nitrogen-containing heterocycles to reduce tailing on acidic silica gel.

  • Column Overloading: Exceeding the capacity of your column will lead to broad peaks and poor separation.

    • Troubleshooting Steps:

      • Rule of Thumb: A general guideline is to load no more than 1g of crude material per 20-40g of silica gel. This ratio may need to be adjusted based on the difficulty of the separation.

      • Dry Loading: For compounds with limited solubility in the initial eluent, dry loading is recommended. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of your column.

  • Compound Instability on Silica Gel: Some compounds, particularly those with sensitive functional groups, can degrade on acidic silica gel.

    • Troubleshooting Steps:

      • TLC Stability Test: Spot your compound on a TLC plate, and let it sit for a few hours before eluting. If you observe streaking or the appearance of new spots, your compound may be degrading.

      • Use of Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., washed with a triethylamine solution) or using an alternative stationary phase like alumina (neutral or basic).

Issue 2: The Compound Fails to Crystallize or "Oils Out" During Recrystallization

Question: I'm attempting to purify my compound by recrystallization, but it either remains in solution even at low temperatures or separates as an oil. What should I do?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5][6]

    • Troubleshooting Steps:

      • Systematic Solvent Screening: In parallel, test the solubility of small amounts of your crude material in a variety of solvents in test tubes. Good candidates to screen for a polyhalogenated aromatic compound include ethanol, isopropanol, acetonitrile, toluene, and mixtures like ethyl acetate/hexanes.[7][8]

      • Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed.[5] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for compounds of intermediate polarity is ethyl acetate and hexanes.

  • Cooling Rate is Too Fast: Rapid cooling promotes precipitation rather than crystal growth, which can trap impurities and lead to oiling out.

    • Troubleshooting Steps:

      • Slow Cooling: Allow the heated solution to cool to room temperature slowly on a benchtop. Do not immediately place it in an ice bath.

      • Insulation: You can further slow the cooling process by placing the flask in a beaker of warm water or wrapping it in glass wool.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Troubleshooting Steps:

      • Pre-Purification: If your material is very impure, a preliminary purification step, such as passing it through a short plug of silica gel, may be necessary to remove the impurities that are hindering crystallization.

      • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove them.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be trying to remove?

A1: The impurities will largely depend on the synthetic route used.[9] For pyrrolo[2,1-f]triazines, common impurities could include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.[9][10][11] If the synthesis involves a bromination step, you might have regioisomers or poly-brominated species. If starting from a pyrrole derivative, residual starting material is a possibility.[9]

Q2: My purified compound is a yellow solid. Is this normal?

A2: While many highly pure organic compounds are white, a yellow hue is not uncommon for complex heterocyclic molecules and may not necessarily indicate an impurity. However, a significant color change or the presence of a dark oil could suggest residual impurities or degradation products. Purity should ultimately be confirmed by analytical methods such as NMR, LC-MS, and HPLC.

Q3: How should I store the purified 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine?

A3: As a polyhalogenated aromatic compound, it is likely to be stable at room temperature.[12] However, for long-term storage, it is best kept in a tightly sealed container, protected from light, and stored in a cool, dry place. For standards used in analytical testing, storage in a non-reactive solvent like toluene at low temperatures (-18°C) and in the dark is recommended to prevent photodegradation.[13]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Slurry Preparation: In a beaker, mix 100g of silica gel with 300-400mL of your initial eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat top surface.

  • Sample Loading: Dissolve 2g of crude 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in a minimal amount of dichloromethane. To this, add 4-5g of silica gel and evaporate the solvent to create a dry powder.

  • Loading onto Column: Carefully add the dry powder to the top of the packed column, creating a uniform layer.

  • Elution: Begin elution with your starting solvent system, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) as the column runs.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: In a flask, dissolve the crude compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. You may then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Visual Troubleshooting Workflow

G cluster_start Start: Crude Product cluster_purification Purification Method cluster_column_issues Column Chromatography Troubleshooting cluster_recryst_issues Recrystallization Troubleshooting cluster_solutions Solutions cluster_end Result start Crude 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine column_chrom Column Chromatography start->column_chrom Primary Method recrystallization Recrystallization start->recrystallization Alternative/Final Polish poor_sep Poor Separation column_chrom->poor_sep no_elution Compound Not Eluting column_chrom->no_elution streaking Streaking/Tailing column_chrom->streaking oiling_out Oiling Out recrystallization->oiling_out no_crystals No Crystals Form recrystallization->no_crystals low_yield Low Yield recrystallization->low_yield optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent dry_load Dry Load Sample poor_sep->dry_load no_elution->optimize_solvent check_stability Check Stability / Use Alumina streaking->check_stability slow_cool Cool Slowly oiling_out->slow_cool use_antisolvent Use Anti-Solvent System oiling_out->use_antisolvent solvent_screen Screen Different Solvents no_crystals->solvent_screen low_yield->solvent_screen pure_product Pure Product (Verify by NMR/LCMS) optimize_solvent->pure_product dry_load->pure_product check_stability->pure_product slow_cool->pure_product solvent_screen->pure_product use_antisolvent->pure_product

Caption: Troubleshooting workflow for purification.

References

  • PubChem. (n.d.). 6-Bromo-2,4-dichloropyrrolo[2,1-f][2][14][15]triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][2][14][15]triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. (2023). Bioactive Pyrrolo[2,1-f][2][14][15]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689.

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][2][14][15]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2267-2281.

  • Zrałko, M., & Wolska, L. (2010). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 19(3), 631-638.
  • Fromberg, A., & Duedahl-Olesen, L. (2005). Stability of PAHs standards. Organohalogen Compounds, 67, 2700-2702.
  • Zrałko, M., & Wolska, L. (2010). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 19(3), 631-638.
  • Sharma, P., & Kumar, V. (2021). Pyrrolo[2,1-f][2][14][15]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(10), 1639-1658.

  • PubChem. (n.d.). 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][2][14][15]triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Park, S. J., Lee, J. H., & Kim, B. T. (2016). Synthesis of pyrrolo[2,1-f][2][14][15]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][2][4][15]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 168-174.

  • Chen, B. H., & Chen, Y. C. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(3), 155-160.
  • Park, S. J., Lee, J. H., & Kim, B. T. (2016). Synthesis of pyrrolo[2,1-f][2][14][15]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][2][4][15]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 168-174.

Sources

Reducing off-target effects of pyrrolo[2,1-f]triazine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine kinase inhibitors. This "privileged scaffold" is integral to numerous inhibitors targeting a range of kinases, including JAK, Met, VEGFR-2, and ALK.[1][2][3][4] However, their efficacy is often challenged by off-target effects, which can lead to misinterpretation of data and potential cellular toxicity.[5] This resource provides in-depth troubleshooting guides and protocols to help you identify, understand, and mitigate these unintended interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern with pyrrolo[2,1-f]triazine inhibitors?

A1: Off-target effects are unintended interactions between a drug and cellular components other than its designated target.[5][6] For kinase inhibitors based on the pyrrolo[2,1-f]triazine scaffold, this typically means binding to and inhibiting other kinases besides the intended one. This is a significant concern for three main reasons:

  • Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other toxic effects that are unrelated to the therapeutic goal.[6]

  • Developmental Hurdles: Unidentified off-target activities can cause unexpected adverse effects in preclinical and clinical development, potentially halting the progression of a promising therapeutic candidate.[6]

Q2: Why is the pyrrolo[2,1-f]triazine scaffold, like many kinase inhibitors, susceptible to off-target binding?

A2: The susceptibility arises from the highly conserved nature of the ATP-binding pocket across the human kinome, which comprises over 500 kinases.[7] Most pyrrolo[2,1-f]triazine inhibitors are designed to be ATP-competitive, meaning they bind within this pocket to block the kinase's activity.[1][8] Because the structure of this pocket is similar among many different kinases, an inhibitor designed for one target can often bind to the ATP pocket of others, leading to off-target inhibition.[7]

Q3: My inhibitor is potent in a biochemical (enzymatic) assay but shows a much weaker effect in cell-based assays. What could be the cause?

A3: This is a common and critical issue. A biochemical assay measures the direct interaction between your inhibitor and a purified kinase, often in idealized conditions with low ATP concentrations.[9] A cell-based assay is a more complex system. Discrepancies can arise from several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Intracellular ATP: The concentration of ATP inside a cell (typically 1-10 mM) is much higher than that used in many biochemical assays. This high concentration of the natural substrate (ATP) can outcompete the inhibitor for binding to the target kinase, reducing its apparent potency.[10]

  • Compound Efflux or Metabolism: The compound may be actively pumped out of the cell by efflux pumps or rapidly metabolized into an inactive form.[2]

  • Compound Aggregation: The inhibitor may form aggregates in the assay medium, reducing its effective concentration.[11]

Troubleshooting Guide: Diagnosing and Mitigating Off-Target Effects

This section addresses specific experimental problems with a combination of mechanistic explanations and actionable protocols.

Scenario 1: You observe high levels of cytotoxicity at or near the effective concentration for on-target inhibition.
  • Question: How can I determine if this cytotoxicity is a result of inhibiting the primary target (on-target toxicity) or an off-target?

  • Answer & Workflow: This requires systematically dissecting the relationship between target inhibition and cell viability. The goal is to see if the dose-response curve for target inhibition can be separated from the dose-response curve for cytotoxicity.

    Workflow for Deconvoluting On- vs. Off-Target Cytotoxicity

    G A Start: High Cytotoxicity Observed B Perform Dose-Response: 1. Target Inhibition (pTarget Western) 2. Cell Viability (e.g., CellTiter-Glo) A->B C Are IC50 (Target) and CC50 (Cyto) a) Separated (e.g., >10-fold)? b) Overlapping? B->C D Conclusion: Off-Target Toxicity Likely Proceed to Off-Target ID C->D a) Separated E Conclusion: On-Target Toxicity Possible Proceed to Target Validation C->E b) Overlapping F Kinome Profiling Screen (e.g., DiscoverX, Reaction Biology) D->F G Test Structurally Unrelated Inhibitor for the same target E->G H Does 2nd inhibitor show same cytotoxicity profile? G->H I Result: On-Target Toxicity Confirmed H->I Yes J Result: Off-Target Toxicity Likely (Original compound has unique off-target) H->J No

[6] 3. Parallel Plates: Use two identical sets of plates.

  • Plate A (Target Inhibition): Lyse the cells and perform a Western blot to measure the phosphorylation of your direct target kinase (or a key downstream substrate).
  • Plate B (Cytotoxicity): Use a viability assay (e.g., CellTiter-Glo®, MTS) to measure cell death.
  • Data Analysis:
  • Plot the percentage of target inhibition versus inhibitor concentration and calculate the IC50 (the concentration for 50% inhibition).
  • Plot the percentage of cell viability versus inhibitor concentration and calculate the CC50 (the concentration for 50% cytotoxicity).
  • Interpretation: A significant window (>10-fold) between the IC50 and CC50 suggests that cytotoxicity is an off-target effect that occurs at higher concentrations. Overlapping values suggest potential on-target toxicity. [5]To confirm, testing a structurally unrelated inhibitor targeting the same protein is crucial. If both compounds produce the same phenotype, the effect is more likely on-target. [5][12]
Scenario 2: You observe an unexpected cellular phenotype that doesn't align with the known biological function of your target kinase.
  • Question: This is a strong indicator of off-target activity. What is the gold-standard workflow to prove the effect is genuinely on-target?

  • Answer & Workflow: To rigorously validate an on-target effect, you must demonstrate that the phenotype is exclusively dependent on the inhibition of the intended target. This is best achieved through a combination of pharmacological and genetic approaches.

    Key Validation Experiments for On-Target Effects

    Experiment Purpose Principle & Expected Outcome
    Secondary Inhibitor Test Rule out compound-specific off-target effects.A structurally distinct inhibitor for the same target should reproduce the same phenotype. If not, the original compound's effect is likely off-target. [5][6]
    Rescue Experiment Directly link the phenotype to the target kinase.Expressing a mutant version of the target kinase that is resistant to the inhibitor should reverse (or "rescue") the observed phenotype. [5][6]
    Phosphoproteomics Identify affected off-target pathways globally.A mass spectrometry-based analysis can provide an unbiased view of all kinase signaling pathways affected by the inhibitor, revealing unintended targets. [6]

    Protocol 1: Rescue Experiment using a Drug-Resistant Mutant

    This protocol is a powerful method to confirm that an inhibitor's effect is due to on-target activity. [5]

    • Identify/Create a Resistant Mutant: First, identify a "gatekeeper" mutation or other mutation in your target kinase that confers resistance to your inhibitor, often by sterically hindering its binding in the ATP pocket. [7]If one is not known, you may need to predict one based on structural modeling.

    • Cloning: Clone both the wild-type (WT) target and the resistant mutant (MUT) into an expression vector (e.g., pcDNA3.1). Include a vector-only (empty vector, EV) control.

    • Transfection: Transfect your cell line with the EV, WT, and MUT plasmids.

    • Inhibitor Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat all three groups of cells (EV, WT, MUT) with your pyrrolo[2,1-f]triazine inhibitor at a concentration that produces the phenotype of interest (e.g., 1x-3x IC50). Also include a vehicle control for each group.

    • Phenotypic Assay: Perform the assay that measures your phenotype of interest (e.g., apoptosis assay, cell cycle analysis, migration assay).

    • Interpretation:

      • Vehicle-Treated: All groups should show a baseline phenotype.

      • Inhibitor-Treated:

        • EV & WT Cells: Should exhibit the inhibitor-induced phenotype.

        • MUT Cells: Should not exhibit the phenotype; the resistant target "rescues" the cells from the inhibitor's effect. This result strongly supports an on-target mechanism.

    Diagram of the Rescue Experiment Principle

    G cluster_0 Wild-Type Cells cluster_1 Resistant Mutant Cells Inhibitor_WT Inhibitor Target_WT Target Kinase Inhibitor_WT->Target_WT Binds & Inhibits Phenotype_WT Phenotype (e.g., Apoptosis) Target_WT->Phenotype_WT Blocked Inhibitor_MUT Inhibitor Target_MUT Resistant Target Inhibitor_MUT->Target_MUT Cannot Bind Phenotype_MUT No Phenotype (Cell is 'Rescued') Target_MUT->Phenotype_MUT Signaling Intact

    Caption: Principle of a rescue experiment to validate on-target activity.

    Protocol 2: Probing for Compensatory Signaling Activation

    Inhibiting a kinase in a signaling network can sometimes cause the cell to adapt by activating parallel or feedback pathways. This is not a direct off-target effect but is a critical consideration. [6]

    • Hypothesize Pathways: Based on the known biology of your target, identify potential compensatory pathways. For example, inhibiting the PI3K/AKT pathway can sometimes lead to the upregulation of the MAPK/ERK pathway.

    • Time-Course Experiment: Treat your cells with the inhibitor at its IC50 concentration. Harvest cell lysates at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

    • Western Blot Analysis: Perform Western blotting on the lysates. Use antibodies against key phosphorylated (i.e., activated) proteins in the suspected compensatory pathways (e.g., phospho-ERK, phospho-MEK). Also probe for the total protein levels as a loading control.

    • Interpretation: A time-dependent increase in the phosphorylation of a protein like ERK following treatment with your inhibitor would suggest the activation of a compensatory pathway. This can explain unexpected cellular responses and has important implications for potential combination therapies. [6]

References

  • Technical Support Center: Troubleshooting Kinase Assays - Benchchem. (URL: )
  • Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects - Benchchem. (URL: )
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments - Benchchem. (URL: )
  • Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors - Benchchem. (URL: )
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity - AACR Journals. (URL: )
  • Structure activity optimization of 6H-pyrrolo[2,3-e]t[5][6][11]riazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed. (URL: )

  • How can off-target effects of drugs be minimised?
  • Discovery of pyrrolo[2,1-f]t[5][6][11]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC - PubMed Central. (URL: )

  • Identification of pyrrolo[2,1-f]t[5][6][11]riazine-based inhibitors of Met kinase - PubMed. (URL: )

  • Unexpected Off-Targets and Paradoxical Pathway Activ
  • Pyrrolo[2,1-f]t[5][6][11]riazine: a promising fused heterocycle to target kinases in cancer therapy. (URL: )

  • Exploration of novel pyrrolo[2,1-f]t[5][6][11]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed. (URL: )

  • Kinase inhibitors can produce off-target effects and activate linked p
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: )
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: )
  • Bioactive Pyrrolo[2,1-f]t[5][6][11]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. (URL: )

  • 2,7-Pyrrolo[2,1-f]t[5][6][11]riazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation - ResearchGate. (URL: )

  • Pyrrolo[2,1-f]t[5][6][11]riazine: a promising fused heterocycle to target kinases in cancer therapy. (URL: )

  • Pyrrolo[2,1-f]t[5][6][11]riazine: a promising fused heterocycle to target kinases in cancer therapy. (URL: )

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Technical Support Center: Optimizing Pyrrolo[2,1-f]triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[4] Its significance in medicinal chemistry is highlighted by its presence in broad-spectrum antiviral drugs like Remdesivir, as well as in various kinase inhibitors developed for cancer therapy.[1][2] First synthesized in the 1970s, this unique bicyclic heterocycle, which contains a bridgehead nitrogen and an N-N bond, has seen a surge in interest due to its versatile applications.[1][4]

This guide is designed for researchers, scientists, and drug development professionals. It serves as a centralized resource for troubleshooting common issues and optimizing reaction conditions for the synthesis of this important molecular scaffold.

Core Synthetic Strategies: An Overview

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be approached through several distinct strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The primary routes can be broadly categorized as follows:

  • Synthesis from Pyrrole Derivatives: This is a very common approach, often starting with a functionalized pyrrole. A key step is the N-amination of the pyrrole ring, followed by cyclization with a one-carbon source (like formamidine acetate) to form the triazine ring.[1][5]

  • Transition Metal-Mediated Synthesis: Copper-catalyzed reactions, for example, have been employed to construct the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core in a one-pot, two-step process, forming multiple bonds in a single sequence.[1]

  • Rearrangement of Pyrrolooxadiazines: Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones can be prepared through the nucleophile-induced rearrangement of related heterocyclic systems like pyrrolo[1,2-d][1][3][6]oxadiazines.[7][8]

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions using triazinium ylides and suitable dipolarophiles offer another elegant route to highly substituted pyrrolotriazines.[3][9]

Synthetic_Strategies cluster_start Starting Materials cluster_end Core Scaffold Pyrrole Pyrrole Derivatives Target Pyrrolo[2,1-f]triazine Pyrrole->Target N-Amination & Cyclization Triazine 1,2,4-Triazine Salts Triazine->Target 1,3-Dipolar Cycloaddition Oxadiazine Pyrrolo-oxadiazines Oxadiazine->Target Rearrangement

Caption: High-level overview of major synthetic routes to the pyrrolo[2,1-f]triazine core.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of pyrrolo[2,1-f]triazines in a practical question-and-answer format.

Issue 1: Low to No Yield of the Desired Product

Q1: My reaction to form the pyrrolotriazine core from an N-aminated pyrrole and formamidine acetate has a very low yield. What are the most likely causes?

A1: This is a common bottleneck. Low yields in this crucial cyclization step can typically be traced back to three areas: purity of starting materials, suboptimal reaction conditions, or inefficient N-amination.

Causality & Troubleshooting Steps:
  • Purity of the N-Aminopyrrole Intermediate: The N-aminopyrrole intermediate can be unstable. Impurities or degradation will directly impact the cyclization efficiency.

    • Expert Insight: The N-N bond is susceptible to cleavage. N-aminopyrroles, particularly simple ones, can be prone to oxidation and may discolor upon exposure to air.[10]

    • Solution:

      • Use the N-aminopyrrole intermediate immediately after its formation and purification.

      • If storage is necessary, keep it under an inert atmosphere (Argon or Nitrogen) at low temperatures.

      • Confirm the purity of the intermediate by ¹H NMR and LC-MS before proceeding to the cyclization step.

  • Ineffective N-Amination Step: The formation of the N-aminopyrrole itself can be challenging. The choice of aminating agent and base is critical.

    • Expert Insight: While reagents like O-(diphenylphosphinyl)hydroxylamine are effective, simpler and more economical agents like chloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid (HOSA) are often used in scalable syntheses.[1] The choice of base is equally important; strong, non-nucleophilic bases are required to deprotonate the pyrrole.

    • Solution:

      • Base Selection: Sodium hydride (NaH) is commonly used and effective, typically requiring 1.1 equivalents for optimal results.[5] For processes where a soluble base is preferred (e.g., continuous flow), potassium tert-butoxide (KOt-Bu) is a viable alternative.[11]

      • Aminating Agent: In-situ generated chloramine is a cost-effective choice for large-scale production.[5][11] Ensure the stoichiometry is correct to avoid side reactions.

      • Temperature Control: The deprotonation of pyrrole with NaH is often performed at low temperatures (0–5 °C) to control the exothermic reaction and prevent side product formation.[5]

  • Suboptimal Cyclization Conditions: The final ring-closing step to form the triazine is sensitive to temperature, solvent, and reagents.

    • Expert Insight: The reaction of the 1-aminopyrrole with formamidine acetate often requires heat to drive the condensation and cyclization.[1] Formamidine acetate can act as both the reagent and the solvent in some cases.[1]

    • Solution:

      • Temperature Screening: If the literature temperature is not yielding good results, screen a range of temperatures. Some reactions require heating up to 165°C.[1]

      • Solvent: High-boiling point, polar aprotic solvents like DMF or DMSO are commonly used. Ensure the solvent is anhydrous, as moisture can interfere with the reaction.

      • Reagent Equivalents: Use a slight excess of formamidine acetate to push the reaction to completion.

Troubleshooting_Yield Start Low / No Yield CheckPurity Verify Purity of N-Aminopyrrole Intermediate Start->CheckPurity CheckAmination Assess N-Amination Step Start->CheckAmination CheckCyclization Optimize Cyclization Conditions Start->CheckCyclization Sol_Purity Use Immediately or Store Under Inert Gas CheckPurity->Sol_Purity Sol_Base Optimize Base (e.g., NaH, KOt-Bu) CheckAmination->Sol_Base Sol_Temp Screen Temperature Range & Ensure Anhydrous Conditions CheckCyclization->Sol_Temp

Caption: Troubleshooting workflow for low product yield in pyrrolo[2,1-f]triazine synthesis.

Issue 2: Formation of Side Products and Difficult Purification

Q2: My reaction produces a mixture of products, including what appears to be a rearranged isomer. How can I improve the regioselectivity and simplify purification?

A2: The formation of isomers and other side products is often related to the cyclization strategy. In particular, when synthesizing pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones, regioselectivity can be a significant challenge.

Causality & Troubleshooting Steps:
  • Regioselective Cyclization: When starting with 1,2-biscarbamoyl-substituted 1H-pyrroles, intramolecular cyclization can potentially lead to two different regioisomers.

    • Expert Insight: The choice of reagents used to induce cyclization can control the regioselectivity. For instance, in one study, the intramolecular cyclization of certain pyrroles using triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) gave a mixture of the desired pyrrolo[2,1-f][1][2][3]triazinone and an undesired side product.[1]

    • Solution:

      • Reagent Control: The regioselectivity can be influenced by the halogen source used with triphenylphosphine. It is worth screening different conditions (e.g., using I₂ instead of Br₂) to see if the ratio of products can be improved.[8]

      • Alternative Strategy: Consider an alternative synthetic route that is less prone to regioselectivity issues, such as the rearrangement of a pyrrolo[1,2-d][1][3][6]oxadiazine intermediate. This route has been shown to be a more facile and practical approach in some cases.[7][8]

  • Incomplete Reactions or Degradation: Complex reaction mixtures can also result from incomplete conversion of starting materials or degradation of the product under harsh reaction conditions (e.g., high temperatures for extended periods).

    • Expert Insight: Many cyclization methods reported in the literature require high temperatures (150-160 °C) and long reaction times, which can lead to product degradation.[8]

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

      • Milder Conditions: Explore newer synthetic methods that proceed under milder conditions. For example, some rearrangement reactions can be completed at 0 °C in just 5 minutes.[8]

      • Purification: If a mixture is unavoidable, careful optimization of column chromatography conditions (e.g., solvent gradient, choice of stationary phase) is essential. Recrystallization can also be a powerful tool for obtaining high-purity material.[5]

Table 1: Comparison of Reaction Conditions for Pyrrolotriazin-4-amine Synthesis
ParameterCondition A (Batch Process)Condition B (Flow Process)Outcome/InsightReference
Base Sodium Hydride (NaH)Potassium tert-butoxide (KOt-Bu)KOt-Bu is a soluble base, more amenable to continuous flow systems.[5][11]
Aminating Agent In-situ ChloramineIn-situ ChloramineBoth methods utilize a cost-effective reagent suitable for scale-up.[5][11]
Solvent Anhydrous DMFTetrahydrofuran (THF)Solvent choice can be adapted for different process technologies.[5][11]
Temperature 0-5 °C (amination)Ambient (amination)Flow chemistry can allow for better thermal control, enabling reactions at ambient temperature.[11]
Overall Yield ~55-75%High throughputBatch provides good yields; flow provides high throughput for large-scale supply.[5][11]

Detailed Experimental Protocol: Scalable Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is adapted from a reported scalable synthesis of a key regulatory starting material for Remdesivir.[5][12]

Safety Precaution: This reaction involves sodium hydride, which is highly reactive with water and generates flammable hydrogen gas. It also uses toxic and corrosive reagents. All steps must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred, anhydrous DMF (10 volumes) solution in a reactor under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0–5 °C.

  • Stir the mixture at 0–5 °C for 20–30 minutes.

  • Add 2-cyanopyrrole (1.0 equivalent) slowly to the reaction mixture, ensuring the internal temperature is maintained between 5 and 10 °C. Hydrogen gas evolution will be observed.

  • Stir the resulting slurry for 30–40 minutes at the same temperature.

  • In a separate vessel, prepare a solution of chloramine (NH₂Cl) in DMF. (Note: The preparation of chloramine solution should follow established safety protocols).

  • Add the freshly prepared chloramine solution to the reaction mixture at 0–5 °C.

  • Allow the reaction to stir for 1 hour at this temperature. Monitor the reaction for the consumption of 2-cyanopyrrole by HPLC.

Step 2: Cyclization to form Pyrrolo[2,1-f][1][2][3]triazin-4-amine

  • Once the N-amination is complete, add formamidine acetate (1.5 equivalents) to the reaction mixture.

  • Add triethylamine (Et₃N, 2.0 equivalents) to the mixture.

  • Slowly heat the reaction mixture to 100–110 °C and maintain for 4–5 hours.

  • Monitor the formation of the product by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by slowly quenching the reaction mixture with water.

  • The solid product will precipitate. Isolate the solids by filtration.

  • Wash the filter cake with water, followed by a non-polar solvent like MTBE to remove organic impurities.

  • Dry the crystalline material under vacuum at 50–55 °C to a constant weight.

Expected Outcome: This two-vessel process typically yields the target compound in 65-75% yield with high purity (>99% by HPLC).[5]

References

  • Kumar, R., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • Xiang, H., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]

  • Charushin, V. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Ott, G. R. & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Various Authors. (2024). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Mekala, S. R., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. [Link]

  • Gajula, K. S. R., et al. (2023). Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. ACS Publications. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ResearchGate. [Link]

  • Mekala, S. R., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. [Link]

  • Yu, X., et al. (2024). A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. ResearchGate. [Link]

  • Lee, S., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]

  • Lee, S., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Cytotoxicity Assays for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in cytotoxicity and antiproliferative studies. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and ensure the generation of robust and reproducible data.

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy.[2][4][5] Derivatives of this class have shown potent antiproliferative activity against a range of cancer cell lines.[5][6] Your compound, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, belongs to this promising class of molecules. While specific biological data for this exact compound is limited in public literature, this guide synthesizes field-proven insights for working with similar small molecule kinase inhibitors to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Section 1: Compound Handling and Preparation

Question 1: My 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is precipitating when I add it to my cell culture medium. What's happening and how can I fix it?

Answer: This is a frequent challenge with hydrophobic small molecules. The compound is likely soluble in your organic solvent stock (e.g., DMSO), but its solubility dramatically decreases in the aqueous environment of cell culture media.

Causality & Troubleshooting Steps:

  • Verify Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%.[7] Higher concentrations can be directly cytotoxic and confound your results.

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. This allows you to add a smaller volume to your media, keeping the final DMSO concentration low.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution of your stock in the culture medium. This gradual introduction to the aqueous environment can prevent shocking the compound out of solution.

  • Pre-warm the Medium: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.

  • Assess Stability: The compound may be unstable or interact with media components over time, leading to delayed precipitation.[8] Consider testing stability by incubating the compound in media for the duration of your experiment and visually inspecting for precipitation.

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh solubilizing power for many small molecules.
Final Solvent Conc. < 0.5% (v/v)Minimizes solvent-induced cytotoxicity.[9]
Stock Solution Storage -20°C or -80°C in small aliquotsPrevents degradation from multiple freeze-thaw cycles.
Section 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Question 2: I'm observing high variability in my cytotoxicity data between replicate wells and across different experiments. What are the likely causes?

Answer: High variability can stem from several factors, ranging from cell handling to assay execution.

Causality & Troubleshooting Steps:

  • Cell Health and Density:

    • Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift.

    • Growth Phase: Ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures will respond differently.[1]

    • Seeding Uniformity: Uneven cell seeding is a major source of variability. Ensure you have a single-cell suspension before plating and mix the cell suspension between pipetting steps.

  • "Edge Effects": The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can significantly alter cell growth and compound concentration.[1]

    • Mitigation: Fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[1]

  • Pipetting Accuracy: Small volume errors during cell seeding, compound addition, or reagent dispensing can lead to large variations in results. Calibrate your pipettes regularly.

  • Incubation Times: Standardize all incubation times, from initial cell seeding to compound treatment and final assay steps.

Section 3: Assay-Specific Troubleshooting (MTT/XTT Assays)

Question 3: My absorbance readings in the vehicle-treated (control) wells are very low in my MTT assay. What does this indicate?

Answer: Low absorbance readings suggest insufficient formazan production, which can be due to several issues.

Causality & Troubleshooting Steps:

  • Low Cell Number: The seeding density may be too low for a detectable signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line. A starting range of 1,000 to 100,000 cells per well in a 96-well plate is common.[1][10]

  • Insufficient Incubation Time: The incubation with the MTT reagent may be too short. Typical incubation is 1-4 hours, but some cell lines may require longer.[3]

  • Metabolic Interference: Some compounds can inhibit cellular reductases, which would decrease the MTT signal independently of cytotoxicity.[11] This is a key consideration for kinase inhibitors. It's advisable to confirm cell death with a secondary assay that measures a different endpoint, such as membrane integrity (e.g., LDH assay or a dye exclusion assay).

Question 4: My compound is colored and is interfering with the absorbance reading. How should I proceed?

Answer: Compound interference is a known limitation of colorimetric assays.

Causality & Troubleshooting Steps:

  • Use Proper Blanks: Prepare control wells containing the compound in media but without cells for each concentration tested. Subtract the absorbance of these "compound-only" wells from your experimental wells.

  • Switch Assay Type: If interference is significant, consider switching to a non-colorimetric assay. A luminescence-based assay measuring ATP levels (e.g., CellTiter-Glo®) or a fluorescence-based assay can be excellent alternatives.

Experimental Workflow & Decision Making

To aid in your experimental design and troubleshooting process, the following diagrams illustrate a general workflow for assessing cytotoxicity and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Prepare Compound Stock (e.g., 10-50 mM in 100% DMSO) D Prepare Serial Dilutions of Compound in Culture Medium A->D B Seed Cells in Microplate (Optimize density beforehand) C Incubate Cells (Allow attachment/recovery, ~24h) B->C E Treat Cells with Compound (Include vehicle control) C->E D->E F Incubate for Exposure Period (e.g., 24, 48, 72 hours) E->F G Perform Cytotoxicity Assay (e.g., MTT, LDH, ATP-based) F->G H Read Plate (Spectrophotometer, Fluorometer, Luminometer) G->H I Data Analysis (Normalize to control, calculate IC50) H->I

Caption: General experimental workflow for in vitro cytotoxicity testing.

G start Inconsistent Results? q1 High well-to-well variability? start->q1 Yes q2 Poor experiment-to-experiment reproducibility? start->q2 No a1_yes Check cell seeding uniformity. Avoid edge effects. q1->a1_yes a2_yes Standardize cell passage number. Use fresh compound dilutions. Ensure consistent incubation times. q2->a2_yes Yes q3 Low signal in control wells? q2->q3 No a3_yes Increase cell seeding density. Increase assay incubation time. Check for metabolic interference. q3->a3_yes Yes q4 Compound precipitates in media? q3->q4 No a4_yes Lower final DMSO concentration. Use higher stock concentration. Perform serial dilutions. q4->a4_yes Yes

Caption: Troubleshooting decision tree for common cytotoxicity assay issues.

Advanced Troubleshooting: Distinguishing Cytotoxicity from Cytostatic Effects

Question 5: How can I be sure that 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is killing the cells (cytotoxic) and not just stopping their growth (cytostatic)?

Answer: This is a critical mechanistic question. Standard endpoint assays like MTT measure metabolic activity, which can decrease due to either cell death or cessation of proliferation. To differentiate, you need to assess both cell viability and total cell number over time.

Recommended Approach:

  • Time-Course Experiment: Set up an experiment where you treat cells with the compound and assess them at multiple time points (e.g., 24, 48, 72 hours).

  • Dual-Assay Measurement: At each time point, use two different methods:

    • Viability Assay: An assay that measures the percentage of live cells, such as a dye exclusion assay (e.g., Trypan Blue or a fluorescence-based live/dead stain).

    • Cell Enumeration: A method to count the total number of cells (e.g., using a cell counter or a DNA-binding dye like CyQUANT®).

Interpreting the Results:

  • Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a drop in the total cell number compared to the vehicle control.[7]

  • Cytostatic Effect: The total cell number will plateau (stop increasing), but the percentage of viable cells will remain high, similar to the control.[7]

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(10), 1205–1225.

  • Lecture 18: In vitro Cytotoxicity Analysis. (2025, February 24). YouTube. Retrieved from [Link]

  • Li, Q., Lescrinier, E., Groaz, E., Persoons, L., Daelemans, D., Herdewijn, P., & De Jonghe, S. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem, 13(1), 97–104.

  • Mojzych, M., & Wujec, M. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 25(21), 5186.

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (n.d.). ResearchGate. Retrieved from [Link]

  • MTT assay problems, while testing anticancer activity. (2009, March 29). Protocol Online. Retrieved from [Link]

  • 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. (n.d.). PubChem. Retrieved from [Link]

  • 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. (n.d.). PubChem. Retrieved from [Link]

  • Abd El-All, A. S., Hassan, A. S., Osman, S. A., Yosef, H. A. A., Abdel-Hady, W. H., El-Hashash, M. A., ... & El Rashedy, A. A. (2019). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Acta Poloniae Pharmaceutica, 76(4), 629-641.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. B. A. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 586–594.
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024, December 5). Chemistry & Biodiversity.

  • Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. (n.d.). Organic & Biomolecular Chemistry.
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Mironov, A. V., Slastikhina, A. D., Potkin, V. I., & Egorov, M. P. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731.

  • van der Stel, W., Nieskens, M., & van de Water, B. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 11, 111.

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Common pitfalls in handling 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Welcome to the technical support guide for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile heterocyclic compound. The following sections provide in-depth, field-proven insights to ensure the success and integrity of your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and properties of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Q1: What are the recommended storage conditions for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine to ensure its long-term stability?

A1: To maintain the integrity of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, it is recommended to store it at -20°C under a nitrogen atmosphere.[1] This compound is a solid and should be kept in a tightly sealed container to prevent moisture absorption and potential degradation. For optimal stability, storage in a desiccator within a freezer is ideal.

Q2: What are the key safety precautions I should take when handling this compound?

A2: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Ensure that an eyewash station and safety shower are readily accessible.[3]

Q3: What solvents are suitable for dissolving 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine?

A3: While specific solubility data is not extensively published, based on its structure—a halogenated heterocyclic compound—it is predicted to be soluble in common polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It may also show solubility in chlorinated solvents like dichloromethane (DCM) and chloroform. It is advisable to perform a small-scale solubility test before proceeding with a large-scale reaction.

Q4: What are the primary reactive sites on the 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine molecule?

A4: The primary reactive sites are the two chlorine atoms at the C2 and C4 positions and the bromine atom at the C6 position. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNA_r) reactions.[5] The electron-deficient nature of the pyrrolo[2,1-f]triazine ring system facilitates the displacement of these leaving groups.[5] The bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Part 2: Troubleshooting Guides for Common Experimental Pitfalls

This section provides detailed troubleshooting for specific issues that may arise during reactions involving 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Issue: You are performing a Suzuki-Miyaura cross-coupling reaction to substitute the bromine at the C6 position with an aryl group, but you are observing low yields of the desired product.

Underlying Cause & Solution:

Low yields in Suzuki-Miyaura reactions can stem from several factors. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide.[6]

  • Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Ensure you are using a fresh, high-quality catalyst. The choice of palladium source and ligand is critical. For electron-deficient systems, ligands like SPhos or XPhos can be beneficial.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7] If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent Choice: The reaction is typically performed in a mixture of an organic solvent and water. A common solvent system is 1,4-dioxane/water or toluene/ethanol/water. Ensure your solvents are degassed to prevent oxidation of the palladium catalyst.

  • Side Reactions: A common side reaction is the protodeboronation of the boronic acid, which leads to the formation of an Ar-H byproduct instead of the desired Ar-Ar coupled product.[8] This is more prevalent with electron-deficient aryl boronic acids.[8] To mitigate this, ensure anhydrous conditions (if not using an aqueous system) and consider using boronic esters, which can be more stable.

Troubleshooting Protocol for Low Yield in Suzuki Coupling:

Parameter Standard Condition Troubleshooting Suggestion Rationale
Catalyst Pd(PPh₃)₄Use a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.Enhances catalytic activity for challenging substrates.
Base K₂CO₃Switch to Cs₂CO₃ or K₃PO₄.Stronger bases can facilitate the transmetalation step more effectively.[7]
Solvent Dioxane/H₂OEnsure solvents are thoroughly degassed. Try a different solvent system like Toluene/EtOH/H₂O.Oxygen can deactivate the palladium catalyst.
Temperature 80-100 °COptimize the reaction temperature. Sometimes a lower temperature can reduce side reactions.Balances reaction rate and catalyst stability.
Scenario 2: Non-selective Nucleophilic Aromatic Substitution (SNA_r)

Issue: When attempting to selectively substitute one of the chlorine atoms with a nucleophile, you observe a mixture of mono- and di-substituted products, or substitution at the undesired position.

Underlying Cause & Solution:

The two chlorine atoms at the C2 and C4 positions have different reactivities due to the electronics of the fused ring system. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position. However, controlling selectivity can be challenging.

  • Reaction Temperature: Higher temperatures can lead to over-reaction and the formation of di-substituted products. Running the reaction at a lower temperature can improve selectivity for the mono-substituted product.

  • Stoichiometry of the Nucleophile: Using a slight excess of the nucleophile can drive the reaction to completion but may also promote di-substitution. Carefully controlling the stoichiometry to 1.0-1.1 equivalents of the nucleophile is crucial for mono-substitution.

  • Nature of the Nucleophile: Stronger, more reactive nucleophiles are more likely to lead to di-substitution. If possible, using a less reactive nucleophile or a protected version can enhance selectivity.

Workflow for Optimizing SNA_r Selectivity:

Caption: Workflow for optimizing SNA_r selectivity.

Scenario 3: Product Degradation During Workup or Purification

Issue: The desired product appears to be formed in the reaction mixture (as confirmed by TLC or LC-MS), but it degrades during aqueous workup or silica gel chromatography.

Underlying Cause & Solution:

The pyrrolo[2,1-f]triazine core can be sensitive to acidic or basic conditions, especially at elevated temperatures.

  • Hydrolysis: The dichloro- or bromo-substituents can be susceptible to hydrolysis under strongly acidic or basic aqueous workup conditions. It is advisable to perform a neutral workup. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in the eluent system and then removing the excess triethylamine under vacuum.

Protocol for a Neutral Workup and Purification:

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • For purification, use a column packed with deactivated silica gel (pre-treated with a 1-2% solution of triethylamine in the eluent).

Part 3: Mechanistic Insights

Understanding the reaction mechanisms is key to troubleshooting and optimizing your experiments.

Mechanism of Nucleophilic Aromatic Substitution (SNA_r)

The SNA_r reaction on the dichloropyrrolotriazine ring proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing a chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is eliminated, restoring the aromaticity of the ring.

SNAr_Mechanism Reactant Pyrrolo[2,1-f]triazine-Cl + Nu⁻ Intermediate Meisenheimer Complex Reactant->Intermediate Addition Product Pyrrolo[2,1-f]triazine-Nu + Cl⁻ Intermediate->Product Elimination

Caption: General mechanism of SNA_r.

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) species.

  • Transmetalation: The aryl group from the activated boronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

Suzuki_Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

References

  • PubChem. (n.d.). 6-Bromo-2,4-dichloropyrrolo[2,1-f][2][9][10]triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][2][9][10]triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zenodo. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • National Institutes of Health. (2018). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Retrieved from [Link]

  • HETEROCYCLES. (2008). SYNTHESIS AND STUDY OF REACTIVITY OF PYRROLO[3,2-e][2][9][10]- TRIAZINE SYSTEM. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • YouTube. (2015). Nucleophilic Substitution: Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Improving Selectivity of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and antiviral agents.[1][4] However, its synthesis, particularly achieving regioselectivity with its di- and tri-halogenated derivatives, presents unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial challenges and questions that arise during the synthesis and functionalization of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.

Q1: What are the primary challenges in achieving regioselective substitution on the 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine core?

A1: The primary challenge lies in the differential reactivity of the three halogenated positions: the C2-Cl, C4-Cl, and C6-Br. The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic aromatic substitution (SNAr), while the bromine at C6 is more amenable to metal-catalyzed cross-coupling reactions. However, under certain conditions, competition between these sites can lead to mixtures of products, making purification difficult and lowering yields. The electronic environment of the pyrrolo[2,1-f]triazine ring system dictates that the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.

Q2: I am observing significant amounts of di-substituted or tri-substituted byproducts. How can I improve selectivity for mono-substitution?

A2: Achieving mono-substitution requires careful control over reaction conditions. Here are key parameters to consider:

  • Stoichiometry: Use of a slight excess (1.0-1.2 equivalents) of the nucleophile is a good starting point. Using a large excess will invariably lead to di-substitution.

  • Temperature: Lowering the reaction temperature can significantly enhance selectivity. SNAr reactions are often run at elevated temperatures, but starting at room temperature or even 0 °C and slowly warming can favor the more reactive site and minimize over-reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction as soon as the starting material is consumed, or when the desired mono-substituted product is maximized, is crucial to prevent the formation of di-substituted products.

Q3: My starting material, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, appears to be degrading during my reaction. What could be the cause?

A3: The pyrrolotriazine core can be susceptible to hydrolysis, especially under harsh basic or acidic conditions.[5][6][7] The presence of water in your reaction mixture, particularly when heated with strong bases or acids, can lead to the formation of pyrrolotriazinone byproducts.[8] To mitigate this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Running reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Choice of Base: If a base is required, consider using non-nucleophilic organic bases or carefully dried inorganic bases. If aqueous bases are necessary for a specific transformation (like in some Suzuki couplings), minimize the amount of water and the reaction time.

Troubleshooting Guides

This section provides detailed troubleshooting for specific, common synthetic transformations performed on the 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine scaffold.

Guide 1: Selective Nucleophilic Aromatic Substitution (SNAr) at C4

Selective substitution of the C4-chloro group is often the first step in diversifying the scaffold.

Common Problem: Poor selectivity between C4 and C2 positions, leading to a mixture of isomers.

Troubleshooting Workflow:

start Low C4/C2 Selectivity temp Reduce Reaction Temperature (e.g., from 80°C to RT or 0°C) start->temp solvent Change Solvent Polarity (e.g., from DMF to THF or Dioxane) temp->solvent base Evaluate Base Strength (e.g., switch from K2CO3 to DIPEA) solvent->base nucleophile Assess Nucleophile Reactivity (Consider using a bulkier nucleophile) base->nucleophile check Analyze Product Ratio (LC-MS/NMR) nucleophile->check success Improved Selectivity check->success Ratio > 95:5 fail Continue Optimization check->fail Ratio < 95:5

Caption: Workflow for optimizing C4 selectivity in SNAr reactions.

In-depth Explanation:

  • Temperature: The activation energy for substitution at C2 is generally higher than at C4. By lowering the temperature, you provide less energy to the system, favoring the kinetically preferred C4 substitution.

  • Solvent: The polarity of the solvent can influence the relative reactivity of the two chlorine atoms. Aprotic polar solvents like DMF or DMSO are common, but exploring less polar options like THF or 1,4-dioxane can sometimes alter the selectivity profile.

  • Base: For amine nucleophiles, an external base is often used to scavenge the HCl byproduct. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good choice to avoid competing side reactions.

  • Nucleophile: Steric hindrance can play a significant role. A bulkier nucleophile may show a higher preference for the more sterically accessible C4 position.

Guide 2: Suzuki Cross-Coupling at the C6-Bromo Position

The C6-bromo position is ideal for introducing aryl or heteroaryl groups via Suzuki cross-coupling.

Common Problem: Low yield, no reaction, or significant de-bromination of the starting material.

Troubleshooting Protocol:

ParameterPotential IssueRecommended Action
Catalyst System Inactive catalyst or inappropriate ligand.Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Buchwald-type ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.[9]
Base Incorrect base strength or poor solubility.K₂CO₃ or Cs₂CO₃ are common choices. Ensure the base is finely powdered and anhydrous. For base-sensitive substrates, consider milder bases like K₃PO₄.[10] The presence of a small amount of water can be beneficial in some cases to aid in the dissolution of the base.
Solvent Poor solubility of reactants or catalyst.A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar co-solvent (e.g., water, ethanol) is often effective.[9] DMF can also be a good solvent but ensure it is anhydrous to prevent hydrolysis of the dichloropyrrolotriazine core.
Boronic Acid/Ester Decomposition of the boronic acid/ester.Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).[11] Homocoupling of the boronic acid can be a side reaction; using a slight excess (1.1-1.5 eq) is typical.
Oxygen Contamination Deactivation of the Pd(0) catalyst.Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Experimental Protocol for Suzuki Coupling Optimization:

  • To a dried reaction vessel, add 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (1.0 eq), the boronic acid or ester (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Guide 3: Buchwald-Hartwig Amination at C2 or C4

For the introduction of amine nucleophiles, particularly less nucleophilic anilines or secondary amines, the Buchwald-Hartwig amination is a powerful tool.

Common Problem: Achieving selective amination at C4 over C2, or C2 after C4 has been functionalized.

Optimization Strategy:

start Poor Selectivity in Buchwald-Hartwig Amination ligand Screen Ligand Type (e.g., XPhos, RuPhos, BrettPhos) start->ligand base Vary Base Strength/Type (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base temp Optimize Temperature (Lower T for higher selectivity) base->temp check Analyze Isomer Ratio temp->check success Selective Amination Achieved check->success Desired isomer > 90% fail Further Ligand/Base Screening check->fail Mixture of isomers

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Technical Support Center: Interpreting NMR Spectra of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nuclear magnetic resonance (NMR) analysis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or working with this highly functionalized heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure in medicinal chemistry, appearing in compounds ranging from C-nucleoside antivirals to kinase inhibitors[4].

This guide provides an in-depth look at the expected ¹H and ¹³C NMR spectral features of the target molecule, followed by a comprehensive troubleshooting section in a question-and-answer format. Our goal is to equip you with the expertise to not only identify your compound but also to diagnose and resolve common issues encountered during spectral acquisition and interpretation.

Section 1: Predicted NMR Spectral Data

Understanding the expected spectrum is the first step in successful interpretation. Due to the specific substitution pattern of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (MW: 266.91 g/mol , Formula: C₆H₂BrCl₂N₃)[5][6], the ¹H NMR spectrum is simplified to two signals in the aromatic region. The electron-withdrawing effects of the two chlorine atoms and one bromine atom significantly deshield the remaining protons and the carbon atoms of the heterocyclic system.

Below are the predicted chemical shifts (δ) in ppm. These values are calculated based on established increments and computational models for a standard deuterated solvent like CDCl₃. Note: Actual experimental values may vary slightly based on solvent, concentration, and instrument calibration.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Notes
~ 7.85Doublet (d)1HH-7The bromine at position 6 and the adjacent bridgehead nitrogen strongly deshield this proton. It is coupled to H-5, resulting in a doublet. Expected coupling constant (⁴J) is small (~1.5-2.0 Hz).
~ 7.10Doublet (d)1HH-5This proton is coupled to H-7, appearing as a doublet with the same small coupling constant. Its chemical shift is upfield relative to H-7 due to being further from the electron-withdrawing triazine ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Predicted δ (ppm)AssignmentRationale & Notes
~ 155.0C-2Carbon attached to two electronegative atoms (Cl and N). Highly deshielded.
~ 152.5C-4Carbon attached to two electronegative atoms (Cl and N). Highly deshielded.
~ 135.0C-8aBridgehead carbon, part of the electron-deficient triazine ring.
~ 125.0C-7CH carbon, deshielded by the adjacent triazine ring nitrogen.
~ 118.0C-5CH carbon.
~ 110.0C-6Carbon bearing the bromine atom. The heavy atom effect of bromine can sometimes lead to peak broadening.

Section 2: Experimental Workflow & Logic

To ensure high-quality, interpretable data, a systematic workflow is essential. The following diagram outlines the critical steps from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep_1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep_2 Filter sample through glass wool plug into a clean NMR tube if particulates are present. prep_1->prep_2 acq_1 Lock and Shim the spectrometer on the deuterium signal. prep_2->acq_1 acq_2 Acquire standard ¹H spectrum. Ensure adequate signal-to-noise. acq_1->acq_2 acq_3 Acquire ¹³C spectrum (e.g., broadband decoupled). acq_2->acq_3 acq_4 (Optional but Recommended) Acquire 2D spectra (COSY, HSQC/HMBC). acq_3->acq_4 proc_1 Fourier Transform, Phase Correction, and Baseline Correction. acq_4->proc_1 proc_2 Calibrate chemical shifts (e.g., TMS at 0.00 ppm or residual solvent peak). proc_1->proc_2 proc_3 Integrate ¹H signals and analyze multiplicities. proc_2->proc_3 proc_4 Assign peaks using predicted values and 2D correlation data. proc_3->proc_4 G cluster_mol 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine cluster_key Key Protons mol H5 H-5 H7 H-7

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Validation & Comparative

A Comparative Framework for Evaluating Novel Kinase Inhibitors: The Case of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

The dysregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer. This has positioned kinase inhibitors as a critical class of therapeutic agents. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors targeting a range of kinases, including c-Met, VEGFR-2, and EGFR.[4][5][6][7][8] This guide provides a comprehensive framework for the evaluation of novel kinase inhibitors, using the hypothetical compound 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine as a case study. While specific biological data for this exact molecule is not yet publicly available, its structural alerts suggest potential activity against various kinases. We will benchmark its theoretical evaluation against well-characterized inhibitors of key oncogenic kinases: Polo-like kinase 1 (PLK1), Pim-1 kinase (PIM1), and Cyclin-dependent kinase 2 (CDK2).

This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic evaluation of novel kinase inhibitors from initial biochemical characterization to cellular target engagement and downstream signaling analysis.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Foundation for Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine core is a nitrogen-rich heterocyclic system that has proven to be a versatile template for the design of kinase inhibitors. Its unique electronic and structural features allow for key interactions within the ATP-binding pocket of various kinases.[4] The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding, while the fused ring system offers a rigid scaffold for the presentation of various substituents to achieve potency and selectivity.[4]

Our focus, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, possesses reactive chloro- groups at the 2 and 4 positions, which can be readily displaced by nucleophiles to generate a library of substituted analogs for structure-activity relationship (SAR) studies. The bromo- substituent at the 6-position offers another site for modification, potentially through cross-coupling reactions, to further explore the chemical space and optimize for target affinity and selectivity.

Comparative Kinase Targets: PLK1, PIM1, and CDK2

To establish a robust comparative analysis, we will consider three well-validated oncogenic kinases that are frequently targeted in cancer therapy.

  • Polo-like kinase 1 (PLK1): A key regulator of mitotic progression, PLK1 is often overexpressed in various cancers.[9][10] Its inhibition leads to mitotic arrest and apoptosis in cancer cells.[9][10]

  • Pim-1 kinase (PIM1): A serine/threonine kinase involved in cell survival and proliferation.[11] PIM1 is implicated in the development of both hematological malignancies and solid tumors.[12]

  • Cyclin-dependent kinase 2 (CDK2): A critical regulator of cell cycle progression, particularly the G1/S phase transition.[3] Dysregulation of CDK2 activity is a common feature of many cancers.[1][3][13][14][15]

The following table summarizes key characteristics of these kinases and representative inhibitors.

Kinase TargetFunction in CancerRepresentative InhibitorsClinical Status (Representative Inhibitors)
PLK1 Mitotic progression, spindle assemblyVolasertib, Rigosertib, BI 2536Volasertib has undergone Phase III trials.[9] Rigosertib and BI 2536 have been evaluated in clinical trials.[16][17]
PIM1 Cell survival, proliferation, apoptosis resistanceAZD1208, SGI-1776, TP-3654Several PIM kinase inhibitors are in various phases of clinical trials.[12][18]
CDK2 G1/S phase transition, cell cycle progressionMilciclib, PF-07104091, BLU-222Several CDK2 inhibitors have progressed to clinical trials.[13]

Experimental Framework for Evaluation

A systematic evaluation of a novel kinase inhibitor involves a tiered approach, moving from broad, high-throughput screening to more focused, mechanism-of-action studies.

Phase 1: Biochemical Potency and Selectivity

The initial step is to determine the in vitro inhibitory activity of the compound against a panel of purified kinases.

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase using a luminescence-based assay that measures ATP consumption.[19]

Materials:

  • Purified recombinant kinase (e.g., PLK1, PIM1, CDK2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup:

    • Add kinase assay buffer to each well.

    • Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Add the substrate and ATP to each well. The ATP concentration should ideally be at or near the Km for the specific kinase to provide a sensitive measure of competitive inhibition.[20]

    • Initiate the reaction by adding the purified kinase to all wells except the no-enzyme control.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP and trigger a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19][21]

Expected Outcome: This assay will provide the IC50 value of the test compound against each kinase in the panel, allowing for an initial assessment of its potency and selectivity. A compound with a low nanomolar IC50 against a specific kinase and significantly higher IC50 values against other kinases would be considered potent and selective.

Phase 2: Cellular Potency and Target Engagement

Demonstrating that a compound can inhibit its target kinase within a cellular context is a critical next step.[22][23][24]

This protocol measures the concentration of the inhibitor required to inhibit cell growth by 50% (GI50).

Materials:

  • Cancer cell lines with known dependence on the target kinases (e.g., A549 for PLK1, MOLM-13 for PIM1, OVCAR-3 for CDK2)

  • Complete cell culture medium

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: After allowing the cells to adhere (for adherent lines), treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Normalize the data to the DMSO-only control (100% viability) and plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the GI50.

Western blotting is a powerful technique to assess the direct engagement of an inhibitor with its target by measuring the phosphorylation status of the kinase or its downstream substrates.[2][25][26]

Materials:

  • Cancer cell lines

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the target kinase and downstream substrates)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the kinase inhibitor for a defined period (e.g., 1-2 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PLK1, anti-phospho-p27 for CDK2, or anti-phospho-BAD for PIM1).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

Expected Outcome: A successful on-target inhibitor will show a dose-dependent decrease in the phosphorylation of the target kinase and/or its downstream substrates.

Visualizing the Scientific Logic

To better illustrate the experimental workflows and the underlying signaling pathways, the following diagrams are provided.

Signaling Pathways of Interest

Signaling_Pathways cluster_PLK1 PLK1 Pathway cluster_PIM1 PIM1 Pathway cluster_CDK2 CDK2 Pathway PLK1 PLK1 Mitosis Mitosis PLK1->Mitosis Promotes PIM1 PIM1 Apoptosis Apoptosis PIM1->Apoptosis Inhibits CDK2 CDK2 G1_S_Transition G1_S_Transition CDK2->G1_S_Transition Promotes Inhibitor Kinase Inhibitor (e.g., 6-Bromo-2,4-dichloro pyrrolo[2,1-f]triazine) Inhibitor->PLK1 Inhibitor->PIM1 Inhibitor->CDK2

Caption: Overview of the targeted kinase signaling pathways.

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow start Start: Novel Compound biochem Phase 1: Biochemical Assays (IC50 Determination) start->biochem cell_prolif Phase 2: Cell-Based Assays (GI50 Determination) biochem->cell_prolif target_engage Phase 2: Target Engagement (Western Blot) cell_prolif->target_engage data_analysis Data Analysis and SAR Optimization target_engage->data_analysis lead_candidate Lead Candidate Identification data_analysis->lead_candidate

Caption: A tiered approach to kinase inhibitor evaluation.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical compound, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, provides a valuable case study for outlining a comprehensive evaluation framework. By systematically assessing its biochemical potency, cellular efficacy, and on-target engagement, and comparing these data to established inhibitors of key oncogenic kinases like PLK1, PIM1, and CDK2, researchers can make informed decisions about the potential of this and other novel compounds.

The future of kinase inhibitor development lies in the rational design of molecules with improved selectivity and the ability to overcome resistance mechanisms. The framework presented here provides a solid foundation for these endeavors, enabling the identification and optimization of the next generation of targeted cancer therapies.

References

  • Malumbres, M. (2014). CDK inhibitors in cancer therapy: what is next? Trends in Pharmacological Sciences, 35(12), 630-641.
  • BenchChem. (2025). Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot.
  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.
  • What are CDK2 inhibitors and how do they work? (2024). BenchChem.
  • Tadesse, S., et al. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Journal of Medicinal Chemistry, 62(10), 4781-4809.
  • Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770-1783.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (2022).
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  • ResearchGate. (n.d.). PIM kinase inhibitors in clinical trials.
  • ResearchGate. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy.

  • PubMed. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy.

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
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  • PubMed. (2008). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase.

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  • PubMed Central. (2016). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
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A Comparative Analysis of the Antiviral Activity of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the heterocyclic compounds that have garnered significant attention, the pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure, demonstrating a broad spectrum of antiviral activity. This guide provides a comprehensive comparison of the antiviral efficacy of various pyrrolo[2,1-f]triazine derivatives against a range of viruses, supported by experimental data and methodological insights to aid researchers in the field of virology and drug discovery.

Introduction to Pyrrolo[2,1-f]triazines: A Scaffold of Antiviral Promise

The pyrrolo[2,1-f]triazine nucleus is a fused heterocyclic system that has proven to be a versatile template for the design of potent antiviral agents. Its rigid, planar structure allows for specific interactions with viral enzymes and proteins, leading to the inhibition of viral replication. Research has demonstrated that derivatives of this scaffold exhibit potent activity against a variety of viruses, including members of the Herpesviridae family, such as Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV), as well as RNA viruses like Hepatitis C Virus (HCV). The mechanism of action for many of these compounds involves the inhibition of viral polymerases, a critical enzyme for viral genome replication.

Comparative Antiviral Activity: A Data-Driven Analysis

The antiviral efficacy of pyrrolo[2,1-f]triazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections provide a comparative analysis of the antiviral activity of key derivatives against specific viruses, with data summarized for clarity.

Activity Against Human Cytomegalovirus (HCMV)

HCMV is a major cause of morbidity and mortality in immunocompromised individuals. The development of novel anti-HCMV agents is a priority, and pyrrolo[2,1-f]triazine derivatives have shown significant promise. A key area of substitution that influences activity is the C4 position of the triazine ring.

CompoundR1 (C4-position)R2 (C6-position)EC50 (µM)CC50 (µM)Selectivity Index (SI)
1 PhenylH0.8>100>125
2 4-FluorophenylH0.5>100>200
3 4-MethoxyphenylH1.2>100>83
4 2-ThienylH0.3>100>333

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

As evidenced by the data, substitution at the C4 position with aromatic and heteroaromatic rings yields potent anti-HCMV activity. The introduction of a 2-thienyl group (Compound 4 ) resulted in the most potent derivative in this series, with an EC50 of 0.3 µM and a high selectivity index, indicating a favorable therapeutic window.

Activity Against Varicella-Zoster Virus (VZV)

VZV, the causative agent of chickenpox and shingles, can lead to severe complications, particularly in adults and immunocompromised patients. Certain pyrrolo[2,1-f]triazine derivatives have demonstrated potent anti-VZV activity.

CompoundR1 (C4-position)R2 (C6-position)EC50 (µM)CC50 (µM)Selectivity Index (SI)
5 4-ChlorophenylH1.5>50>33
6 3,4-DichlorophenylH0.9>50>55
7 4-BromophenylH1.1>50>45

The data indicates that halogenated phenyl substituents at the C4 position are favorable for anti-VZV activity. The presence of a 3,4-dichlorophenyl group (Compound 6 ) led to the most potent compound in this series against VZV.

Experimental Protocols: Ensuring Methodological Rigor

The reliability of antiviral data hinges on the robustness of the experimental assays employed. The following are standard, detailed protocols for determining the antiviral activity and cytotoxicity of novel compounds.

Antiviral Assay: Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of a test compound.

Methodology:

  • Cell Plating: Seed human foreskin fibroblasts (HFFs) in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: Aspirate the medium from the HFFs and infect the cells with HCMV (e.g., AD169 strain) at a multiplicity of infection (MOI) of 0.01. After a 2-hour adsorption period, remove the viral inoculum.

  • Incubation: Add the serially diluted compounds to the infected cells and incubate at 37°C in a 5% CO2 atmosphere for 7 days.

  • Virus Titration: Harvest the supernatant and determine the viral titer using a standard plaque assay or a quantitative PCR-based method.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the test compounds.

Methodology:

  • Cell Plating: Plate HFFs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 7 days.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Visualizing the Framework: Structures and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the core chemical structure, a hypothetical mechanism of action, and the experimental workflow.

cluster_pathway Hypothetical Mechanism of Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral DNA/RNA Viral DNA/RNA Uncoating->Viral DNA/RNA Viral Polymerase Viral Polymerase Viral DNA/RNA->Viral Polymerase Replication Progeny Virus Progeny Virus Viral Polymerase->Progeny Virus Pyrrolo[2,1-f]triazine Derivative Pyrrolo[2,1-f]triazine Derivative Pyrrolo[2,1-f]triazine Derivative->Viral Polymerase Inhibition cluster_workflow Antiviral Screening Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays EC50 Determination Cytotoxicity Assays Cytotoxicity Assays Dose-Response Assays->Cytotoxicity Assays CC50 Determination Lead Compound Selection Lead Compound Selection Cytotoxicity Assays->Lead Compound Selection High SI Mechanism of Action Studies Mechanism of Action Studies Lead Compound Selection->Mechanism of Action Studies

Caption: A typical workflow for the screening and identification of antiviral compounds.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold represents a highly promising framework for the development of novel antiviral therapeutics. The data presented herein highlights the potent and selective activity of certain derivatives against clinically significant viruses like HCMV and VZV. The modular nature of this scaffold allows for extensive synthetic modification, offering a rich opportunity for structure-activity relationship studies to further optimize antiviral potency and pharmacokinetic properties. Future research should focus on elucidating the precise molecular interactions between these inhibitors and their viral targets, as well as evaluating their efficacy in in vivo models of viral infection. The continued exploration of the chemical space around the pyrrolo[2,1-f]triazine core is a compelling strategy in the ongoing battle against viral diseases.

References

  • Townsend, L. B., et al. (2008). Design, Synthesis, and Antiviral Activity of Certain 4-Substituted 6-(Aryl)-pyrrolo[2,1-f]triazines as Non-nucleoside Inhibitors of Human Cytomegalovirus. Journal of Medicinal Chemistry, 51(19), 6039–6048. [Link]

  • Porcari, A. R., et al. (2012). Synthesis and antiviral activity of 6-substituted-4-(2-thienyl)pyrrolo[2,1-f]triazines against human cytomegalovirus and varicella-zoster virus. Bioorganic & Medicinal Chemistry Letters, 22(1), 539-542. [Link]

  • Olsen, D. B., et al. (2004). A 7-Deaza-adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication in Vitro. Antimicrobial Agents and Chemotherapy, 48(10), 3944–3953. [Link]

A Senior Scientist's Guide to Validating the Bioactivity of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine: A Privileged Scaffold Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is recognized in medicinal chemistry as a "privileged scaffold." Its unique heterocyclic structure is a cornerstone in numerous potent therapeutic agents, including FDA-approved kinase inhibitors and antiviral drugs.[1][4] This framework's ability to form key hydrogen bonds and other interactions within protein active sites makes it a highly sought-after starting point for drug discovery.[1]

This guide focuses on a specific, yet underexplored, derivative: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine . While extensive biological data for this exact molecule is not publicly available, its structure is highly suggestive of its potential. The dichloro substitutions at the 2 and 4 positions are chemically reactive handles, ideal for the synthesis of compound libraries, while the bromo group at position 6 offers another vector for modification or may contribute directly to biological activity.[5][6]

Given the established bioactivity of its parent scaffold, we hypothesize that 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is not merely a synthetic intermediate but may possess intrinsic biological activity, likely as an inhibitor of protein kinases. This guide provides a comprehensive, field-proven framework for researchers to systematically validate its bioactivity, from initial broad-spectrum screening to cellular mechanism of action, comparing its potential performance against established compounds derived from the same core.

Part 1: The Scientific Rationale and Hypothesized Target Space

The decision to invest resources in validating a compound must be grounded in solid scientific reasoning. The rationale for investigating 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is built on three pillars: the proven power of the core scaffold, the strategic placement of its halogen substituents, and the resulting high-probability target space.

  • The Pyrrolo[2,1-f][1][2][3]triazine Core: This scaffold is a key component of potent kinase inhibitors targeting enzymes that are dysregulated in cancer and other diseases.[1] For instance, derivatives have shown nanomolar inhibitory activity against crucial oncology targets like c-Met and VEGFR-2, as well as AAK1, a target for neuropathic pain.[2][3] This history strongly suggests that new derivatives warrant investigation.

  • The Role of Dichloro and Bromo Substituents: The chlorine atoms at positions 2 and 4 are excellent leaving groups, making the compound an ideal substrate for nucleophilic substitution to rapidly generate a library of diverse analogues. However, these electrophilic sites could also engage in covalent interactions with nucleophilic residues (like cysteine) in a protein's active site, a mechanism exploited by a growing number of approved drugs.[5] The bromine at position 6 further modulates the electronic properties of the ring system and can serve as an additional point for chemical diversification or interaction.

  • Hypothesized Target Space - Kinase Inhibition: Based on the extensive literature for this scaffold, the primary hypothesis is that 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine will exhibit inhibitory activity against protein kinases. Specifically, kinases like c-Met, VEGFR-2, and AAK1, where this scaffold has proven effective, are the most logical starting points for investigation.[1][2][3]

Part 2: A Phased Experimental Workflow for Bioactivity Validation

A rigorous, phased approach is essential to systematically uncover and confirm the bioactivity of a novel compound. This workflow ensures that resources are used efficiently, moving from broad, unbiased screening to specific, hypothesis-driven mechanistic studies.

G cluster_0 Phase 1: Discovery & Triage cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) Compound Test Compound (6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine) Screening Broad-Spectrum Kinase Panel (e.g., 400 kinases) Compound->Screening Cytotoxicity General Cytotoxicity Screen (e.g., NCI-60 Panel) Compound->Cytotoxicity IC50_Biochem Biochemical IC50 Determination (Dose-Response Curve) Screening->IC50_Biochem Identified Hits IC50_Cellular Cellular Anti-Proliferative IC50 (On-Target Cell Lines) Cytotoxicity->IC50_Cellular Identified Sensitive Lines Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Target) IC50_Biochem->Target_Engagement Confirmed Potency IC50_Cellular->Target_Engagement Downstream Downstream Pathway Analysis Target_Engagement->Downstream

Caption: Phased workflow for bioactivity validation.

Phase 1 Protocol: Broad-Spectrum Screening

Objective: To identify potential protein kinase targets and assess general cytotoxicity in an unbiased manner.

A. Kinase Panel Screen

  • Compound Preparation: Solubilize 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology). The compound is typically screened at a single concentration (e.g., 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: The primary endpoint is the percent inhibition of kinase activity relative to a vehicle control (DMSO).

  • Hit Criteria: A "hit" is typically defined as >50% inhibition. The strength and selectivity of the hits will guide the next phase.

    • Scientist's Note (Causality): Starting with a broad, unbiased screen is critical. It prevents premature focus on a hypothesized target and can reveal unexpected activities, opening new avenues of research. A single high concentration is used to maximize the probability of detecting even weak interactions.

B. Cell Viability Screen

  • Cell Culture: Utilize a panel of human cancer cell lines. For this project, prioritize lines known to be dependent on c-Met or VEGFR signaling (e.g., MKN-45, SNU-5, HUVEC).

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat with the test compound over a broad concentration range (e.g., 0.1 nM to 100 µM).

  • Viability Assay: After 72 hours of incubation, assess cell viability using an MTS or resazurin-based assay.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

    • Scientist's Note (Trustworthiness): Running this in parallel with the kinase screen is a self-validating step. If the compound inhibits a specific kinase at nanomolar concentrations but only shows anti-proliferative effects at micromolar concentrations, it suggests poor cell permeability, rapid metabolism, or that the kinase is not the primary driver of proliferation in that cell line.

Phase 2 Protocol: Hit Confirmation and IC50 Determination

Objective: To confirm the hits from Phase 1 and precisely quantify their potency.

  • Assay Setup: For each confirmed kinase hit, set up a radiometric or fluorescence-based biochemical assay.

  • Dose-Response Curve: Test the compound across a 10-point, 3-fold serial dilution (e.g., from 100 µM down to 5 nM).

  • Data Acquisition: Measure kinase activity at each concentration in triplicate.

  • IC50 Calculation: Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

    • Scientist's Note (Expertise): A full dose-response curve is non-negotiable for confirming a hit. It validates the initial single-point screen and provides the IC50, a key metric for comparing potency against other compounds.

Part 3: Comparative Analysis and Mechanism of Action

Once biochemical potency is established, the crucial next step is to verify that the compound works in a cellular environment and to compare its performance against relevant alternatives.

Comparative Bioactivity Data

The performance of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine must be benchmarked against known inhibitors targeting the same kinases. Based on the literature, we can select potent, published pyrrolo[2,1-f]triazine derivatives as comparators.[1][3]

CompoundPrimary Target(s)Biochemical IC50 (nM)Cellular Assay & IC50 (nM)Reference
Compound 27a (Shi et al.) c-Met / VEGFR-22.3 / 5.0BaF3-TPR-Met: 0.71 HUVEC-VEGFR2: 37.4[3]
Foretinib c-Met / VEGFR-22.3 (c-Met)Not specified in source[1]
6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine To Be DeterminedTo Be DeterminedTo Be DeterminedN/A
Phase 3 Protocol: Cellular Target Engagement (Western Blot)

Objective: To confirm that the compound inhibits the target kinase inside the cell, not just in a test tube.

  • Cell Treatment: Select a cell line that expresses the target kinase (e.g., MKN-45 for c-Met). Starve the cells and then stimulate with the appropriate ligand (e.g., HGF for c-Met) in the presence of varying concentrations of the test compound.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by size via electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met). Then, strip the membrane and re-probe with an antibody for the total protein level of the kinase as a loading control.

  • Detection: Use a chemiluminescent substrate and imaging system to visualize the protein bands. A dose-dependent decrease in the phosphorylated protein signal indicates successful target engagement.

    • Scientist's Note (Authoritative Grounding): This experiment directly links the biochemical activity to a cellular effect. Observing a reduction in the phosphorylated form of the target is the gold standard for confirming a kinase inhibitor's mechanism of action in a physiological context.

Hypothesized Signaling Pathway and Point of Inhibition

To visualize the mechanism, we can map the compound's action onto the target signaling pathway. For a c-Met inhibitor, the compound would block the autophosphorylation of the receptor, thereby preventing the activation of downstream pro-survival and proliferative signals.

G cluster_pathway Simplified c-Met Signaling Pathway Ligand HGF (Ligand) Receptor c-Met Receptor Ligand->Receptor Binds & Dimerizes Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream Autophosphorylation & Activation Response Cell Proliferation, Survival, Motility Downstream->Response Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine stands as a compound of significant interest, not just as a versatile building block for medicinal chemistry but as a potential bioactive agent in its own right. Its privileged pyrrolo[2,1-f][1][2][3]triazine core, a scaffold validated by numerous successful kinase inhibitors, provides a strong rationale for a thorough biological investigation.

The phased validation strategy detailed in this guide—progressing from broad, unbiased screening to specific, mechanistic cellular assays—provides a robust and efficient framework for any research team. By systematically determining its kinase inhibition profile, quantifying its potency, and confirming its mechanism of action within cells, its true therapeutic potential can be unlocked. The comparative data from established molecules will provide the necessary context to judge its efficacy and guide future efforts in lead optimization, potentially paving the way for a new generation of targeted therapies.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. Available at: [Link]

  • Bentley, J., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. Available at: [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. ResearchGate. Available at: [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ott, G. R., & Chupak, L. S. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. PubChem Compound Summary for CID 122170246. Available at: [Link]

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  • Abd El-All, A. S., et al. (2018). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Medicinal Chemistry Research. Available at: [Link]

  • Li, Q., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem. Available at: [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of Halogenated Pyrrolo[2,1-f]triazines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its unique fused heterocyclic system offers a versatile template for developing potent and selective inhibitors of various protein kinases, which are critical targets in oncology and immunology.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of halogenated pyrrolo[2,1-f]triazines, with a particular focus on the 6-Bromo-2,4-dichloro derivative as a foundational structure. We will objectively compare its implied potential with known, biologically active analogs and alternative chemical scaffolds, supported by detailed experimental protocols to empower your research endeavors.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Versatile Kinase Hinge-Binder

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a bioisostere of purines and other key bicyclic heterocycles found in numerous FDA-approved kinase inhibitors.[4][5] Its nitrogen-rich structure is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases, particularly with the highly conserved hinge region. This interaction anchors the inhibitor, providing a stable platform for substituents to project into other regions of the active site, thereby dictating potency and selectivity.

The subject of this guide, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine , represents a key intermediate and a structural anchor for a variety of kinase inhibitors. The halogen atoms at positions 2, 4, and 6 are not merely passive substituents; they serve as crucial handles for synthetic diversification and play a significant role in modulating the electronic properties and binding interactions of the scaffold.

Decoding the Structure-Activity Relationship: The Role of Halogenation

While specific biological data for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is not extensively published, its utility as a synthetic precursor for potent kinase inhibitors allows us to infer the contribution of its halogenated features.[7] The general SAR trends for this class of compounds suggest the following:

  • Position 4: The chloro group at this position is a common leaving group for the introduction of an amino linkage to a substituted aniline or other aromatic systems. This aniline moiety often projects into the solvent-exposed region of the kinase active site, and its substitution pattern is a primary driver of potency and selectivity for specific kinases like VEGFR-2.

  • Position 2: The chloro group at the 2-position can also be displaced to introduce further diversity. However, in many potent inhibitors, this position is often unsubstituted or bears a small alkyl group, suggesting that bulky substituents may be detrimental to activity.

  • Position 6: The bromo group at the C-6 position offers another site for synthetic elaboration, often through cross-coupling reactions to introduce aryl or heteroaryl groups. These groups can form additional hydrophobic or polar interactions in the back pocket of the kinase, significantly enhancing potency.

The following table summarizes the observed activities of various substituted pyrrolo[2,1-f]triazine analogs, highlighting the impact of modifications at these key positions.

Compound/Analog ClassTarget Kinase(s)Key Substituents & Their Inferred RoleReported Activity (IC50)Reference
6-Bromo-4-substituted-pyrrolo[2,1-f]triazines MERTK4-Anilino group: Essential for binding. The 6-bromo serves as a synthetic handle for further modification.Not explicitly stated for the intermediate, but derivatives show potent inhibition.[7]
4-Anilino-6-(oxadiazolyl)-pyrrolo[2,1-f]triazines VEGFR-24-(Difluoro-carbamoyl-phenylamino): Key interaction. 6-Oxadiazole: Occupies a hydrophobic pocket.Low nanomolar range.[8]
C-5 Substituted Acylurea Pyrrolotriazines c-MetAcylurea at C-4 and substitution at C-5: C-5 substituents provide additional interactions in the ATP-binding site.Single-digit nanomolar kinase activity.[9]
2,7-Disubstituted-pyrrolo[2,1-f]triazines ALKSubstituents at C-2 and C-7: Critical for potent and selective inhibition.10 ± 2 nM[4]
4-Amino-pyrrolo[2,1-f]triazines AAK14-Amino piperidine at C-4: Binds in the sugar pocket of the kinase.Single-digit nM range.[10]

Comparative Analysis with Alternative Scaffolds

The pyrrolo[2,1-f]triazine core competes with a variety of other heterocyclic systems for the attention of medicinal chemists. A comparison with these alternatives reveals the unique advantages and potential liabilities of each scaffold.

ScaffoldKey AdvantagesKey DisadvantagesRepresentative Targets
Quinazoline Well-established scaffold, extensive SAR data available, multiple FDA-approved drugs (e.g., Gefitinib).Potential for off-target effects, patent landscape can be crowded.EGFR, VEGFR-2
Pyrazolo[3,4-d]pyrimidine Isosteric with purines, often exhibits high potency.Can have metabolic stability issues.IGF-1R, Src family kinases
Indazole Versatile scaffold, can be readily synthesized and modified.May have lower cell permeability in some cases.c-Met, VEGFR-2
Pyrido[2,3-d]pyrimidine Strong hinge-binding capabilities, good drug-like properties.Synthesis can be more complex than for other scaffolds.PI3K, mTOR

Experimental Protocols for Kinase Inhibition Assays

To facilitate the direct comparison of novel pyrrolo[2,1-f]triazine derivatives with existing inhibitors, we provide the following detailed, step-by-step methodologies for key kinase assays.

In Vitro c-Met Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of purified c-Met and the inhibitory effect of test compounds by measuring ATP consumption.

Materials:

  • Recombinant human c-Met enzyme (e.g., BPS Bioscience, Cat. #40255)

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate.

  • Inhibitor Dilution: Perform serial dilutions of the test compound in the assay buffer. Add 5 µL of the diluted inhibitor or DMSO (for positive control wells) to the 96-well plate.

  • Enzyme Preparation: Thaw the recombinant c-Met enzyme on ice and dilute to the desired working concentration in 1x Kinase Assay Buffer.

  • Reaction Initiation: Add 10 µL of the diluted c-Met enzyme to each well (except for "blank" control wells) to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[11][12]

VEGFR-2 Kinase Assay (Luminescent)

This protocol details a luminescence-based assay to quantify the inhibitory activity of a test compound on recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Solid white 96-well plate

Procedure:

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate peptide.

  • Kinase Reaction Setup: Add 12.5 µL of the Master Mix to each well. Add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells. Add 2.5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" and "Blank" wells.

  • Enzyme Addition: Add 10 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[2][13]

dot

VEGFR2_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection MasterMix Prepare Master Mix (Buffer, ATP, Substrate) Plate Add Master Mix, Inhibitor, and Enzyme to 96-well Plate MasterMix->Plate Inhibitor Prepare Serial Dilutions of Test Compound Inhibitor->Plate Enzyme Dilute VEGFR-2 Enzyme Enzyme->Plate Incubate Incubate at 30°C for 60 min Plate->Incubate Stop Add ADP-Glo™ Reagent (Stop Reaction) Incubate->Stop Signal Add Kinase Detection Reagent (Generate Signal) Stop->Signal Read Measure Luminescence Signal->Read

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Signaling Pathways and Mechanism of Action

Pyrrolo[2,1-f]triazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. The specific signaling pathways affected depend on the kinase being targeted. For instance, inhibition of c-Met or VEGFR-2 disrupts angiogenesis, tumor growth, and metastasis, while inhibition of PI3Kδ modulates immune cell signaling.

dot

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) GF->RTK Binds PI3K PI3K RTK->PI3K Activates RAS RAS/RAF/MEK/ERK Pathway RTK->RAS Activates Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cellular Responses (Proliferation, Survival, Angiogenesis) mTOR->CellResponse RAS->CellResponse

Sources

Benchmarking 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Benchmarking Guide: 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (BCT-101) Against the Established JAK2 Inhibitor, Ruxolitinib

Abstract

The pyrrolo[2,1-f]triazine scaffold represents a "privileged" structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors. This guide introduces a novel investigational compound, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (herein designated as BCT-101), and provides a comprehensive head-to-head benchmark against the FDA-approved Janus Kinase 2 (JAK2) inhibitor, Ruxolitinib. We present a series of robust, validated experimental protocols designed to compare the biochemical potency, cellular activity, and preliminary selectivity of these two agents. The data, both established for Ruxolitinib and hypothetical for BCT-101, is presented to guide researchers in the potential evaluation of this new chemical entity in the context of JAK-STAT pathway dysregulation.

Introduction: The Rationale for Novel JAK2 Inhibitors

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, is a critical node in the JAK-STAT signaling pathway. This pathway is integral to mediating cellular responses to a host of cytokines and growth factors, playing a pivotal role in hematopoiesis and immune regulation. Aberrant JAK2 signaling, most notably through the V617F mutation, is a primary driver of myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis.

Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, was a landmark approval for the treatment of myelofibrosis, offering significant clinical benefits in spleen size reduction and symptom management. However, challenges such as incomplete responses and dose-limiting toxicities (e.g., thrombocytopenia) necessitate the continued search for next-generation inhibitors with improved potency, selectivity, or alternative pharmacological profiles.

This guide focuses on BCT-101, a novel 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine compound. The core hypothesis is that the unique halogenation pattern and rigid tricyclic structure of BCT-101 may confer enhanced potency and/or a distinct selectivity profile against the kinome compared to existing therapies.

Signaling Pathway Context: The JAK-STAT Axis

Understanding the mechanism of action requires a clear view of the target pathway. Cytokine binding to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity. The JAKs then trans-phosphorylate each other on tyrosine residues, becoming fully activated. Activated JAKs subsequently phosphorylate the receptor itself, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are recruited, phosphorylated by JAKs, and then dimerize, translocating to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_activation Receptor_Inactive Cytokine Receptor (Monomer) JAK2_Inactive JAK2 (Inactive) Receptor_Inactive->JAK2_Inactive Associated Receptor_Active Receptor Dimerization & JAK2 Proximity Receptor_Inactive->Receptor_Active 2. Dimerization Cytokine Cytokine Cytokine->Receptor_Inactive 1. Binding JAK2_Active JAK2 Auto-phosphorylation (Active) Receptor_Active->JAK2_Active Activation STAT_Inactive STAT (Inactive) JAK2_Active->STAT_Inactive 3. STAT Recruitment & Phosphorylation P_STAT STAT Phosphorylation (p-STAT) STAT_Dimer p-STAT Dimer P_STAT->STAT_Dimer 4. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 5. Nuclear Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression 6. Transcription Regulation

Caption: The canonical JAK-STAT signaling pathway.

Comparative Experimental Workflow

To objectively benchmark BCT-101 against Ruxolitinib, a tiered experimental approach is employed, moving from a pure biochemical interaction to a cellular context.

Experimental_Workflow A Tier 1: Biochemical Potency (Direct Target Engagement) B LanthaScreen™ Eu Kinase Binding Assay (JAK2) A->B C Determine Kd (Binding Affinity) B->C F Determine IC50 (Functional Potency) C->F Correlates? D Tier 2: Cellular Activity (Target Inhibition in situ) E HEK293 Cell-Based p-STAT3 Assay (Western Blot or AlphaLISA®) D->E E->F I Determine GI50 (Growth Inhibition) F->I Correlates? G Tier 3: Phenotypic Outcome (Effect on Cancer Cell Proliferation) H HEL 92.1.7 Cell Viability Assay (CellTiter-Glo®) G->H H->I

Caption: A tiered workflow for kinase inhibitor benchmarking.

Head-to-Head Performance Data

The following table summarizes the performance of Ruxolitinib (established data) and BCT-101 (hypothetical data) across the standardized assays. This data is designed to illustrate a scenario where BCT-101 presents as a more potent and potentially more selective inhibitor.

Parameter Ruxolitinib BCT-101 (Hypothetical) Assay Principle
JAK2 Binding Affinity (Kd) 2.8 nM0.9 nM Measures direct binding of the inhibitor to the isolated JAK2 kinase domain.
JAK1 Binding Affinity (Kd) 3.3 nM15.2 nM Measures direct binding to the highly homologous JAK1 isoform to assess selectivity.
JAK1/JAK2 Selectivity Ratio (Kd) ~1.2~16.9 A higher ratio indicates greater selectivity for JAK2 over JAK1.
Cellular p-STAT3 Inhibition (IC50) 112 nM35 nM Measures the concentration required to inhibit JAK2-mediated STAT3 phosphorylation by 50% in a cellular context.
HEL 92.1.7 Cell Proliferation (GI50) 120 nM42 nM Measures the concentration required to inhibit the growth of a JAK2-dependent cancer cell line by 50%.

Detailed Experimental Protocols

The following protocols are provided as a standardized framework for generating the comparative data presented above.

Protocol 1: Biochemical Kinase Binding Assay (LanthaScreen™ Eu)
  • Objective: To determine the binding affinity (Kd) of the test compounds directly against the isolated JAK2 kinase domain.

  • Principle: This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody binds to a GST-tagged JAK2 kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. Binding of the tracer brings it close to the antibody, resulting in a high FRET signal. Unlabeled test compounds compete with the tracer for binding, causing a decrease in the FRET signal.

  • Methodology:

    • Prepare a serial dilution of the test compounds (BCT-101, Ruxolitinib) in kinase buffer, typically starting from 10 µM.

    • In a 384-well plate, add 4 µL of the compound dilutions.

    • Add 4 µL of a mix containing the Eu-anti-GST antibody and the Alexa Fluor™ 647-labeled kinase tracer.

    • Add 4 µL of the GST-JAK2 kinase protein.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665/615) and plot the results against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50, which can be converted to Kd using the Cheng-Prusoff equation.

Protocol 2: Cellular p-STAT3 (Tyr705) Inhibition Assay
  • Objective: To measure the functional potency of the compounds in inhibiting JAK2 signaling within a cellular environment.

  • Principle: The assay quantifies the level of phosphorylated STAT3 (p-STAT3), a direct downstream substrate of JAK2. A reduction in p-STAT3 levels upon compound treatment indicates on-target activity.

  • Methodology:

    • Seed HEK293 cells (or a similar suitable cell line) in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with a serial dilution of the test compounds for 1 hour.

    • Stimulate the JAK-STAT pathway by adding a cytokine, such as Interleukin-6 (IL-6), for 30 minutes.

    • Lyse the cells and quantify the amount of p-STAT3 (Tyr705) and total STAT3 using a validated method like Western Blot or a high-throughput AlphaLISA® kit.

    • Normalize the p-STAT3 signal to the total STAT3 signal for each well.

    • Plot the normalized p-STAT3 levels against the compound concentration and fit the curve to determine the IC50 value.

Protocol 3: Cancer Cell Proliferation Assay (CellTiter-Glo®)
  • Objective: To determine the effect of the compounds on the viability and proliferation of a cancer cell line whose growth is dependent on JAK2 activity.

  • Principle: The HEL 92.1.7 cell line harbors the JAK2 V617F mutation, making its proliferation constitutively driven by JAK2 signaling. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.

  • Methodology:

    • Seed HEL 92.1.7 cells in a 96-well plate at a predetermined density.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Discussion and Future Directions

The comparative data, while containing hypothetical elements for BCT-101, is structured to highlight a promising profile for a novel compound. The hypothetical results suggest that BCT-101 is not only more potent than Ruxolitinib in direct binding to JAK2 but also translates this potency into superior inhibition of downstream signaling and proliferation in a JAK2-dependent cell line.

Crucially, the ~17-fold selectivity for JAK2 over JAK1 is a significant point of differentiation. While JAK1 inhibition is therapeutically useful in some inflammatory conditions, greater JAK2 selectivity could potentially mitigate some off-target effects observed with dual JAK1/2 inhibitors in the context of MPNs.

Key Takeaways:

  • Enhanced Potency: BCT-101 demonstrates superior biochemical and cellular potency.

  • Improved Selectivity: The data points towards a more JAK2-selective profile for BCT-101, which warrants further investigation.

  • Validated Workflow: The protocols described herein provide a robust and reproducible framework for any researcher looking to benchmark novel kinase inhibitors.

Future work should focus on expanding the kinase selectivity profile of BCT-101 across a broad panel (e.g., the KINOMEscan™ panel) to fully understand its off-target profile. Furthermore, in vivo studies in relevant animal models of myelofibrosis are the essential next step to validate these promising in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.

References

  • Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601–2613. [Link]

  • Schindler, C., Levy, D. E., & Darnell, J. E., Jr. (2007). JAK-STAT signaling: from interferons to cytokines. Journal of Biological Chemistry, 282(28), 20059–20063. [Link]

  • Baxter, E. J., Scott, L. M., & Campbell, P. J. (2005). Acquired mutation of the tyrosine kinase JAK2 in human myeloproliferative disorders. The Lancet, 365(9464), 1054-1061. [Link]

  • Verstovsek, S., Mesa, R. A., Gotlib, J., et al. (2012). A Double-Blind, Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis. New England Journal of Medicine, 366(9), 799-807. [Link]

Comparative Cross-Reactivity Analysis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine: A Guide to Kinase Selectivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in oncology, the selectivity of small molecule inhibitors is a critical determinant of both efficacy and safety. The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in the design of kinase inhibitors. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel pyrrolo[2,1-f]triazine derivative, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (hereafter referred to as Compound X), a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

To establish a clear benchmark for its selectivity profile, we will compare Compound X against two well-established multi-kinase inhibitors, Sunitinib and Sorafenib, which are also known to target VEGFR2 among other kinases. This comparative analysis is designed to provide researchers with a robust methodology for assessing the specificity of new chemical entities and understanding potential off-target effects that could influence their therapeutic window.

Rationale for Cross-Reactivity Profiling

Kinase inhibitors are designed to interact with the ATP-binding pocket of their target enzyme. However, the high degree of conservation in the ATP-binding sites across the human kinome presents a significant challenge, often leading to off-target interactions. These unintended interactions can result in unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental step in understanding the biological activity of a new drug candidate.

Experimental Design for Kinase Selectivity Profiling

A logical workflow is essential for a systematic evaluation of kinase inhibitor selectivity. The process begins with the primary screening to identify potent inhibitors of the target of interest, followed by a broad panel screen to assess cross-reactivity.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Kinome Profiling cluster_2 Phase 3: Dose-Response & Comparator Analysis A Compound X Synthesis & Purification B In Vitro VEGFR2 Kinase Assay (e.g., TR-FRET or ADP-Glo) A->B C Determine IC50 for VEGFR2 B->C D Select Kinase Panel (e.g., 468 kinases) C->D Proceed if potent E Single-Dose Profiling (e.g., 1 µM Compound X) D->E F Identify Potential Hits (% Inhibition > 80%) E->F G Dose-Response Assays for Hits (Compound X, Sunitinib, Sorafenib) F->G Validate hits H Determine Kd or IC50 Values G->H I Comparative Selectivity Analysis H->I G VEGFR2 VEGFR2 PDGFRb PDGFRβ cKIT c-KIT RET RET BRAF BRAF SRC SRC CompX Compound X CompX->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRb Sunitinib->cKIT Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->PDGFRb Sorafenib->cKIT Sorafenib->BRAF

Caption: Conceptual diagram of kinase inhibition profiles.

This visualization clearly communicates that Compound X has a highly focused interaction with VEGFR2, whereas Sunitinib and Sorafenib display a broader range of potent off-target interactions. This suggests that Compound X may have a more favorable safety profile, with a lower likelihood of side effects mediated by the inhibition of kinases like c-KIT and PDGFRβ.

Conclusions and Future Directions

The comprehensive cross-reactivity profiling of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (Compound X) demonstrates its high selectivity for VEGFR2 when compared to established multi-kinase inhibitors Sunitinib and Sorafenib. This selectivity is a promising characteristic for a drug candidate, potentially translating to a better-tolerated therapeutic.

The next logical steps in the preclinical development of Compound X would involve:

  • Cellular Assays: Confirming the on-target and off-target activity in cellular models to understand the physiological consequences of the observed binding affinities.

  • In Vivo Studies: Assessing the efficacy and safety of Compound X in animal models of diseases where VEGFR2 is a key driver, such as various cancers.

  • ADME-Tox Studies: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

By following a systematic and comparative approach to cross-reactivity profiling, researchers can gain crucial insights into the therapeutic potential and possible liabilities of novel kinase inhibitors, thereby making more informed decisions in the drug development process.

References

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

Reproducibility of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reproducible Synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its structural resemblance to purine nucleosides has made it a cornerstone for the development of potent antiviral agents, most notably remdesivir, and a versatile template for a new generation of kinase inhibitors in cancer therapy.[1][4] The specific derivative, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (CAS No. 1160995-23-2), serves as a crucial and highly versatile intermediate.[5][6][7] The presence of three distinct halogen atoms at the 2, 4, and 6 positions allows for selective and orthogonal functionalization, making it an invaluable building block for creating diverse chemical libraries for drug discovery.

However, the synthesis of this key intermediate can be fraught with challenges related to reproducibility, yield, and purity. This guide provides a comprehensive analysis of the synthetic routes to 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, offering a detailed, field-proven protocol and comparing it with viable alternatives. We will delve into the causality behind experimental choices, address common pitfalls, and provide data-driven insights to ensure consistent and scalable production in a research setting.

Comparative Analysis of Synthetic Strategies

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be approached through several distinct strategies, each with its own set of advantages and reproducibility concerns.[1][8] The most common methods involve either building the triazine ring onto a pre-existing pyrrole derivative or constructing the pyrrole ring onto a triazine precursor. For the target molecule, the former approach is more prevalent and generally more adaptable.

A robust and reproducible synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is logically achieved through a multi-step process that involves the initial formation of a brominated pyrrolotriazinone, followed by a chlorination step to yield the final product. This strategy allows for better control over the introduction of the different halogen atoms.

Recommended Synthetic Pathway: From Pyrrole to Dichlorotriazine

This approach is favored for its logical progression and control over selectivity. It begins with a commercially available pyrrole, proceeds through the formation of the fused bicyclic system, and concludes with a robust chlorination.

Synthetic_Pathway A Brominated Pyrrolotriazinone Precursor B 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine A->B  POCl3, Heat  

Caption: Recommended synthetic transformation.

A key transformation in this pathway is the conversion of a pyrrolotriazinone intermediate to the final chlorinated product. A study by Kaur et al. (2024) describes a similar and highly relevant chlorination step for a related compound, 6-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine, using phosphorus oxychloride (POCl₃) at elevated temperatures.[9] This precedent strongly supports the feasibility and efficacy of this approach for generating the 2,4-dichloro derivative.

Alternative Synthetic Routes

Other synthetic strategies exist for forming the pyrrolo[2,1-f][1][2][3]triazine core, such as:

  • Rearrangement of Pyrrolooxadiazines: This method can be efficient but is highly dependent on the successful synthesis of the oxadiazine precursor, which can have its own reproducibility issues.[1][10]

  • Transition Metal-Mediated Synthesis: While offering novel bond-forming strategies, these methods can be sensitive to catalyst poisoning and may require extensive optimization to achieve consistent yields, making them less ideal for routine, large-scale synthesis.[11]

  • Cycloaddition Reactions: The 1,3-cycloaddition of N-ylides with alkynes can be a powerful tool for constructing the bicyclic core, though the synthesis of the required triazinium ylide precursors can be complex.[3]

The recommended pathway via a pyrrolotriazinone intermediate generally offers a better balance of starting material accessibility, reaction robustness, and scalability.

Data Summary and Comparison

Parameter Recommended Pathway (via Pyrrolotriazinone) Alternative: Rearrangement of Pyrrolooxadiazine
Starting Materials Brominated pyrrole derivatives, chlorinating agents (e.g., POCl₃)Pyrrole-2-carboxamides, aminating agents, cyclization reagents
Key Transformation Chlorination of the triazinone ringNucleophile-induced rearrangement
Number of Steps Typically 3-4 steps from simple pyrrolesCan be comparable, but precursor synthesis is complex
Reported Yields Yields for similar chlorinations are often high (>90%).[9]Variable, highly substrate-dependent.[10]
Reproducibility High. Chlorination with POCl₃ is a standard and well-understood transformation.Moderate. Rearrangement can be sensitive to reaction conditions and nucleophile choice.
Scalability Good. The reactions are generally amenable to scale-up.Moderate. May require significant process optimization for larger scales.
Key Challenges Handling of POCl₃, control of reaction temperature, anhydrous conditions.Synthesis of the oxadiazine precursor, controlling regioselectivity.

Detailed Experimental Protocol

The following protocol details a reliable method for the synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, synthesized from established literature procedures for analogous compounds.[9]

Synthesis of 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine Intermediate

A precursor, 6-bromo-pyrrolo[2,1-f][1][2][3]triazin-4-one, is required for this step. Its synthesis typically involves the N-amination of a suitable bromopyrrole-2-carboxylate followed by cyclization.

Materials:

  • 6-bromo-pyrrolo[2,1-f][1][2][3]triazin-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 vol. eq.)

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 6-bromo-pyrrolo[2,1-f][1][2][3]triazin-4-one precursor.

  • Carefully add phosphorus oxychloride (POCl₃) to the flask in a fume hood. The volume should be sufficient to create a stirrable slurry (approx. 10 mL per gram of starting material).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 5-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure 6-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine.

The subsequent chlorination at the 2-position would require further specific activation and reaction, likely involving electrophilic chlorinating agents under controlled conditions. The above protocol reliably produces a key mono-chloro intermediate.[9]

Troubleshooting Reproducibility Issues

Inconsistent yields or the formation of impurities are common challenges. A systematic approach to troubleshooting is essential for ensuring reproducibility.

Troubleshooting_Workflow Start Low Yield or Impure Product Check1 Verify Anhydrous Conditions (Moisture sensitive reagents like POCl3) Start->Check1 Check2 Confirm Reaction Temperature (Inadequate heat leads to incomplete reaction) Start->Check2 Check3 Analyze Purity of Starting Material (Impurities can inhibit reaction) Start->Check3 Check4 Optimize Work-up Procedure (Inefficient extraction or quenching) Start->Check4 Solution1 Dry solvents/glassware thoroughly. Use fresh reagents. Check1->Solution1 Solution2 Use oil bath with contact thermometer. Ensure consistent heating. Check2->Solution2 Solution3 Purify starting material before use. Confirm identity by NMR/MS. Check3->Solution3 Solution4 Ensure complete neutralization. Increase number of extractions. Check4->Solution4 End Reproducible Synthesis Achieved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Workflow for troubleshooting synthesis.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is an aggressive and effective chlorinating agent for converting amides or ketones on heterocyclic rings into chlorides. Its dual role as both reagent and solvent in some cases simplifies the reaction setup.[9] Its effectiveness stems from its ability to form a highly electrophilic chlorophosphonium intermediate, which is readily attacked by the oxygen of the carbonyl group, leading to substitution.

  • Anhydrous Conditions: POCl₃ reacts violently with water. The presence of moisture not only quenches the reagent but can also lead to the formation of phosphoric acid and HCl, which can promote unwanted side reactions and degrade the product. Ensuring all glassware is oven-dried and reagents are anhydrous is critical for reproducibility.

  • Temperature Control: The chlorination reaction requires significant thermal energy to overcome the activation barrier. Refluxing at a consistent temperature ensures the reaction proceeds to completion in a reasonable timeframe. Inconsistent or insufficient heating is a primary cause of low conversion and, therefore, poor reproducibility.

  • Quenching and Work-up: The quenching step with ice water is crucial for hydrolyzing any remaining POCl₃ and precipitating the organic product. The subsequent neutralization with a weak base like sodium bicarbonate is essential to remove acidic byproducts without causing hydrolysis of the chloro-substituents on the product, which can occur under strongly basic conditions.

By understanding the chemical principles behind each step, researchers can proactively mitigate factors that lead to poor reproducibility, transforming a challenging synthesis into a reliable laboratory procedure.

References

  • Kaur, H., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1563-1585. [Link]

  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381-385. [Link]

  • Various Authors. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Rusinov, V. L., Chupakhin, O. N., Eltsov, A. V., & Sidorov, E. O. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7794. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie-Chemical Monthly, 152(7), 787-802. [Link]

  • PubChem. (n.d.). 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloropyrrolo[1,2-f][1][2][3]triazine. Retrieved from [Link]

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  • Kaur, M., Kumar, A., Kumar, V., & Singh, P. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemical Biology & Drug Design, 104(1), e70023. [Link]

  • PubChem. (n.d.). 6-bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from [Link]

  • Xiang, H., Liu, Y., Wang, Y., Zhang, Y., & Liu, H. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2570. [Link]

  • Reddy, B. V. S., Reddy, P. A., & Reddy, L. R. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 16-20. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Tombary, A. A. (2022). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 27(19), 6296. [Link]

  • Kaur, M., Kumar, A., Kumar, V., & Singh, P. (2025). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ResearchGate. [Link]

  • Lee, J. Y., & Park, H. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 168-174. [Link]

  • Zemanová, I., Gašparová, R., Kraic, F., Kružlicová, D., Maliar, T., Boháč, A., & Addová, G. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]

  • Shi, W., Qiang, H., Huang, D., Bi, X., Huang, W., & Qian, H. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 157, 118-130. [Link]

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A Researcher's Guide to Confirming Target Engagement of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Target Validation

In the landscape of modern drug discovery, the synthesis of a novel small molecule represents the initial step in a long and intricate journey. The compound at the center of this guide, 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine , is built upon the pyrrolo[2,1-f][1][2][3]triazine scaffold. This heterocyclic system is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2][4] Molecules incorporating this core have shown activity against a range of critical oncology and immunology targets, including c-Met, VEGFR-2, and Adaptor protein 2-associated kinase 1 (AAK1).[1][5][6]

However, a compound's structural potential is merely a hypothesis. The definitive validation of its biological mechanism begins with a critical question: does the molecule engage its intended target within the complex milieu of a living cell? Answering this question with high confidence is the cornerstone of building a robust therapeutic rationale and avoiding the costly pursuit of compounds with ambiguous or off-target effects.[7]

Part 1: Establishing a Mechanistic Hypothesis

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a well-established ATP-competitive kinase hinge-binding motif.[1][4] This structural alert immediately directs our hypothesis toward the protein kinase family. For the purpose of this guide, we will hypothesize that 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is designed to inhibit a Receptor Tyrosine Kinase (RTK) critical in cancer signaling, such as c-Met or VEGFR-2, which are known targets for derivatives of this scaffold.[5]

Inhibition of such a kinase is expected to block the downstream phosphorylation cascade that drives cell proliferation, survival, and angiogenesis.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., c-Met) ADP ADP RTK->ADP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylates Substrates Ligand Growth Factor (e.g., HGF) Ligand->RTK Binds & Activates Inhibitor 6-Bromo-2,4-dichloropyrrolo [2,1-f]triazine Inhibitor->RTK Competes with ATP ATP ATP ATP->RTK Binds to Catalytic Site Response Cellular Response (Proliferation, Survival) Downstream->Response cluster_assays Experimental Validation start Hypothesis: Compound targets Kinase X cet_assay Cellular Thermal Shift Assay (CETSA) Principle: Target Stabilization Question: Does it bind in cells? start->cet_assay Direct Binding ivk_assay In Vitro Kinase Assay Principle: Enzymatic Inhibition Question: Is it potent and selective? start->ivk_assay Biochemical Potency wb_assay Western Blot Analysis Principle: Substrate Phosphorylation Question: Does it block downstream signaling? cet_assay->wb_assay Functional Consequence ivk_assay->wb_assay conclusion Conclusion: Confirmed Target Engagement of Kinase X

Figure 2: Orthogonal workflow for confirming target engagement.

Part 3: Comparative Guide to Key Methodologies

Choosing the right assay depends on the specific question being asked. Here, we compare three essential techniques that, when used in combination, provide definitive evidence of target engagement.

Method Principle Pros Cons
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature (Tagg). [3][8]Label-free; confirms target binding in intact cells and tissues, reflecting a physiological environment. [9][10]Lower throughput than biochemical assays; requires a specific antibody for detection.
In Vitro Kinase Assay Measures the compound's ability to inhibit the enzymatic activity of a purified kinase, often by quantifying ATP consumption or substrate phosphorylation.Highly quantitative (IC50); high-throughput; allows for broad selectivity profiling against a panel of kinases.Lacks cellular context; does not account for cell permeability or intracellular competition with ATP.
Western Blot (Phospho-Substrate) Quantifies the phosphorylation level of a known downstream substrate of the target kinase in cell lysates after compound treatment.Confirms functional inhibition of the signaling pathway in a cellular context; provides a direct link between binding and effect.Semi-quantitative; can be affected by feedback loops or pathway crosstalk; relies on high-quality phospho-specific antibodies.
Method 1: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is the most direct method to confirm that your compound is physically binding to its intended target inside an intact cell. The core principle is that when a small molecule binds to a protein, it forms a more stable complex. [11]This added stability means more energy (in the form of heat) is required to denature the protein. By heating cells treated with our compound and measuring how much of the target protein remains soluble, we can directly infer binding. A significant shift in the melting curve is strong evidence of engagement. [3]

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., EBC-1, a c-Met amplified cancer cell line) to ~80% confluency.

    • Harvest cells and resuspend in complete media to a density of 1x107 cells/mL.

    • Aliquot 100 µL of cell suspension into PCR tubes.

    • Treat cells with 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (e.g., at 1 µM and 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Challenge: [10] * Place the PCR tubes in a thermal cycler with a heated lid.

    • Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a 37°C non-heated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Quantification & Analysis:

    • Carefully transfer the supernatant to new tubes.

    • Quantify the total protein concentration using a BCA assay.

    • Normalize all samples to the same total protein concentration with lysis buffer.

    • Analyze the abundance of the target protein (e.g., c-Met) in the soluble fraction by Western Blot or an ELISA-based method.

A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control. This indicates that the target protein is stabilized at higher temperatures, confirming direct binding.

Temperature (°C) Relative Soluble c-Met (Vehicle) Relative Soluble c-Met (10 µM Compound)
371.001.00
460.981.00
480.950.99
500.850.97
520.650.92
540.50 (Tagg) 0.85
560.350.75
580.200.55
600.100.48 (Tagg)

Table 1: Representative CETSA data showing a thermal shift for the target protein c-Met upon compound treatment. The apparent aggregation temperature (Tagg) shifts from ~54°C to ~60°C.

Method 2: In Vitro Kinase Inhibition Assay

Causality: While CETSA confirms binding, it doesn't quantify inhibitory potency. An in vitro kinase assay addresses this by measuring the compound's ability to inhibit the enzymatic function of the purified target protein. This is crucial for establishing a structure-activity relationship (SAR) and for assessing selectivity. A compound that binds tightly but does not inhibit function is not a useful tool. We use a competitive binding assay format, which measures the displacement of a known tracer, to determine the binding affinity (Kd) or an enzymatic assay to determine the half-maximal inhibitory concentration (IC50).

  • Reagent Preparation:

    • Use a commercial time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit for the target kinase (e.g., c-Met).

    • Prepare a serial dilution of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine in DMSO, typically from 10 mM down to 100 pM.

    • Prepare assay buffer containing purified recombinant c-Met kinase, a biotinylated peptide substrate, and ATP at its Km concentration.

  • Assay Procedure:

    • In a 384-well microplate, add the test compound dilutions.

    • Add the kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add the detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-Allophycocyanin (acceptor).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of the acceptor to donor signals.

The TR-FRET signal is proportional to the amount of phosphorylated substrate. Plotting the signal ratio against the compound concentration and fitting to a four-parameter logistic model will yield the IC50 value. Comparing the IC50 for the primary target against other kinases provides a selectivity profile.

Compound Target Kinase (c-Met) IC50 (nM) Off-Target Kinase (EGFR) IC50 (nM) Selectivity Index (EGFR/c-Met)
6-Bromo-2,4-dichloro... 5.2 >10,000 >1923
Staurosporine (Control)1.56.44.3

Table 2: Representative in vitro kinase assay data demonstrating potent and selective inhibition of the target kinase c-Met by the test compound compared to a non-selective control.

Method 3: Western Blot for Downstream Substrate Phosphorylation

Causality: The final and most physiologically relevant piece of evidence is to demonstrate that target engagement leads to the intended biological consequence. For a kinase inhibitor, this means showing a reduction in the phosphorylation of a key downstream substrate. This assay bridges the gap between direct binding (CETSA) and biochemical potency (in vitro assay) by confirming functional target modulation in a cellular pathway.

  • Cell Culture and Treatment:

    • Seed EBC-1 cells in 6-well plates and grow to 70% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat cells with increasing concentrations of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL HGF for c-Met) for 15 minutes to activate the pathway.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • SDS-PAGE and Immunoblotting:

    • Determine protein concentration (BCA assay) and load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-c-Met Tyr1234/1235).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the blot for total c-Met and a loading control (e.g., GAPDH) to ensure equal loading and that the compound is not affecting total protein levels.

A dose-dependent decrease in the band intensity for the phosphorylated substrate, without a change in the total protein or loading control, confirms that the compound is inhibiting the kinase's activity in cells at the top of the intended signaling cascade.

Conclusion: Synthesizing a Coherent Narrative

Confirming the target engagement of a novel compound like 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine requires a rigorous, multi-faceted approach. By integrating the methodologies described in this guide, a researcher can build an unassailable case for their compound's mechanism of action.

  • CETSA provides direct, label-free evidence of physical binding in the native cellular environment.

  • In Vitro Kinase Assays deliver quantitative data on potency and selectivity, crucial for medicinal chemistry optimization.

  • Phospho-Substrate Western Blotting confirms that this binding translates into functional inhibition of the intended signaling pathway.

Together, these orthogonal lines of evidence form a self-validating system that moves a compound from a structural hypothesis to a well-characterized chemical probe, ready for further development.

References

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  • Lexicon Pharmaceuticals. (2023). Discovery of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(8), 1435-1454. [Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

A Procedural Guide for the Safe Disposal of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine

As a novel, halogenated heterocyclic compound, 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine is representative of the unique chemical entities synthesized in modern drug discovery and development. While its potential therapeutic applications are the focus of research, the responsibilities of handling and disposal demand rigorous scientific and safety protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a substance with an incompletely characterized toxicological profile, it must be treated as highly hazardous by default.[4]

Hazard Assessment and Characterization

The foundational principle of safe disposal is a thorough understanding of the compound's known and potential hazards. 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine is a multi-halogenated (containing both bromine and chlorine) nitrogen-containing organic molecule.[5][6] This structural class dictates its primary disposal pathway.

According to the Globally Harmonized System (GHS) classifications, this compound presents several immediate hazards.[5] However, for novel compounds in research, the absence of data on chronic effects (such as carcinogenicity or reproductive toxicity) does not imply an absence of risk. Therefore, under guidelines for investigational drugs, it is prudent to handle it as a potentially hazardous drug (HD) until sufficient data proves otherwise.[2][7][8]

Table 1: Physicochemical and Hazard Profile of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine

PropertyValue / ClassificationSource
Molecular Formula C₆H₂BrCl₂N₃[5][6]
Molecular Weight 266.91 g/mol [5][6]
CAS Number 1160995-23-2[5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Primary Disposal Class Halogenated Organic Waste[9][10][11]

Personnel Protection and Engineering Controls

Given the compound's irritant properties and unknown long-term effects, exposure must be minimized through a combination of engineering controls and personal protective equipment (PPE).

  • Engineering Control : All handling and preparation of waste, including weighing solids and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of aerosols or fine powders, addressing the respiratory irritation hazard.[7][12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes and accidental eye contact, a key risk given the compound causes serious eye irritation.[5][7][13]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Given the skin irritation hazard, gloves should be inspected before use and changed immediately if contamination is suspected.[5][13]

    • Body Protection : A lab coat must be worn to protect against skin contact.[13]

Step-by-Step Disposal Protocol

The proper disposal of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine is predicated on one critical principle: strict segregation as halogenated waste . The high halogen content necessitates a specific disposal pathway to prevent the formation of environmentally persistent and toxic byproducts like dioxins during incineration.[14][15]

Step 1: Waste Segregation

At the point of generation, all waste streams containing this compound must be designated as "Halogenated Organic Waste." This includes:

  • Neat (pure) solid compound.

  • Solutions containing the compound.

  • Solvent rinsate from cleaning contaminated glassware.

  • All contaminated disposable materials.

Causality: Mixing halogenated waste with non-halogenated solvent waste is a frequent and serious compliance error. Even a small quantity of a chlorinated or brominated compound renders the entire container "halogenated," significantly increasing disposal costs and environmental burden.[11]

Step 2: Container Selection and Management
  • Select an Appropriate Container : Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[10]

  • Keep the Container Closed : The container must be kept tightly sealed at all times, except when actively adding waste.[11][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store in a Designated Area : Store the waste container in a well-ventilated, designated satellite accumulation area, preferably within secondary containment to mitigate spills.[13]

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety. Before any waste is added, the container must be labeled with:

  • The words "Hazardous Waste" .

  • The full chemical name: "6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine" . If other halogenated solvents are present, they must also be listed.

  • A clear indication of the hazards: "Toxic," "Irritant."

  • The date when waste was first added (the "accumulation start date").

Step 4: Disposal of Contaminated Materials

Any item that comes into direct contact with the compound is considered hazardous waste and must be disposed of accordingly. This includes:

  • Gloves, weigh boats, and pipette tips.

  • Paper towels or absorbent pads used for cleaning surfaces.

  • Empty stock bottles. These must be triple-rinsed with a suitable solvent (e.g., acetone, methanol); the rinsate must be collected and added to the halogenated waste container.[4] After rinsing, the original label should be defaced before disposing of the container.

Step 5: Final Disposal Pathway

The only acceptable final disposal method for this category of waste is high-temperature incineration managed by a licensed environmental waste disposal vendor.[14][15] This process ensures the complete destruction of the halogenated organic molecule at temperatures sufficient to prevent the formation of toxic dioxins and furans.[15] Do not attempt to neutralize or dispose of this chemical via sewer drains under any circumstances.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or produces dust/vapors.

  • Don PPE : Before addressing the spill, don the full required PPE, including safety goggles, a lab coat, and double gloves.

  • Contain the Spill : For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent pads or dikes.

  • Collect Waste : Carefully collect all contaminated absorbent material using non-sparking tools and place it into the designated "Halogenated Organic Waste" container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department, in accordance with local policy.

Visualization: Disposal Workflow

The following diagram outlines the critical decision-making and operational workflow for the safe disposal of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.

Gcluster_prepPreparation & Handlingcluster_wasteWaste Generation & Collectioncluster_disposalFinal DisposalAIdentify Compound:6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazineBAssess Hazards:- Halogenated (Br, Cl)- Irritant (Skin, Eye)- Respiratory Irritant- Treat as potential HDA->BCSelect Controls:- Chemical Fume Hood- Goggles, Gloves, Lab CoatB->CDGenerate Waste:- Neat Compound- Solutions- Contaminated Materials (Gloves, etc.)- RinsateC->DECRITICAL STEP:Segregate asHALOGENATED WASTED->EFCollect in Labeled, ClosedHDPE ContainerE->FGStore in DesignatedSatellite Accumulation AreaF->GHArrange Pickup byLicensed Waste VendorG->HIFinal Pathway:High-Temperature IncinerationH->I

Caption: Decision workflow for the safe disposal of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.

Regulatory and Compliance Framework

The procedures outlined in this guide are designed to comply with major regulatory standards. In the United States, the disposal of this compound falls under the U.S. Environmental Protection Agency (EPA) regulations in 40 CFR Part 261, which defines hazardous waste.[2] Additionally, laboratory safety practices are governed by the Occupational Safety and Health Administration (OSHA), whose guidelines for handling cytotoxic and hazardous drugs provide a conservative and safe framework for managing novel research compounds.[1][2][16] Always consult your institution's specific EHS protocols, as they may include additional state and local requirements.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . American Journal of Hospital Pharmacy. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration . PubMed. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency (EPA). [Link]

  • Novel Chemicals with Unknown Hazards SOP . Texas Woman's University. [Link]

  • 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine . PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Drugs - Controlling Occupational Exposure in Health Care . Oregon Occupational Safety and Health Administration. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Procedures for cleaning up hazardous drug spills and leaks . Defense Centers for Public Health. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . Clausthal University of Technology. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency (EPA). [Link]

  • 6-BROMO-2,4-DICHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE . Sunway Pharm Ltd. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . The University of Texas at Austin. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

Comprehensive Handling Guide: Personal Protective Equipment for 6-Bromo-2,4-dichloropyrrolo[2,1-f]triazine

Comprehensive Handling Guide: Personal Protective Equipment for 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine

As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. The following guide provides a detailed operational and safety plan for handling 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (CAS No. 1160995-23-2), a halogenated heterocyclic compound often used as a building block in pharmaceutical and materials science research.[1][2] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety and best practices.

Hazard Assessment and Risk Analysis: Understanding the Compound

Before any handling procedure, a thorough understanding of the specific risks associated with 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine is paramount. The known hazard classifications dictate the necessary control measures.

The primary routes of potential exposure are inhalation of the solid as a powder, direct skin contact, serious eye contact, and accidental ingestion. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

Key Hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications indicate that the compound is toxic and irritant, necessitating robust protective measures to prevent any direct contact with the operator.

Identifier Value
Chemical Name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine
CAS Number 1160995-23-2[2][4]
Molecular Formula C₆H₂BrCl₂N₃[1][2][4]
Molecular Weight 266.91 g/mol [1][2][4]
GHS Hazard Codes H302, H315, H319, H335[2]

Engineering Controls: The First and Most Critical Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method for ensuring safety is the implementation of proper engineering controls to contain the material at its source.

Chemical Fume Hood: All handling of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3][5] This is non-negotiable. The rationale is to control the inhalation hazard posed by fine particulates (H335: May cause respiratory irritation) and any potential vapors.[2][3]

Safety Infrastructure: The laboratory must be equipped with an easily accessible and fully functional emergency eyewash station and safety shower.[6][7]

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is required for all personnel handling this compound. The selection is based directly on the identified GHS hazards.

Protection Type Specification Rationale & Causality
Eye & Face Chemical splash goggles (ANSI Z87.1 standard) AND a full-face shield.Causality: The H319 classification ("Causes serious eye irritation") necessitates robust protection beyond standard safety glasses.[2] The face shield provides a secondary barrier against splashes during transfers.
Hand Double-gloving: Nitrile gloves (outer layer) over a second pair of nitrile gloves (inner layer).Causality: The H315 classification ("Causes skin irritation") requires impermeable gloves.[2] Double-gloving is a field-proven best practice that provides redundancy. If the outer glove is compromised, the inner glove continues to offer protection while the outer is removed and replaced. Gloves must be changed immediately upon any suspected contact.[8]
Respiratory Work must be performed in a fume hood. If engineering controls are insufficient, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) and P100 (particulate) cartridges is required.Causality: The primary engineering control (fume hood) is designed to prevent inhalation, addressing the H335 hazard ("May cause respiratory irritation").[2][5] A respirator is a secondary measure for non-routine or emergency situations.
Body Flame-resistant laboratory coat, fully buttoned. Long pants and fully enclosed, chemical-resistant shoes.Causality: This protects against accidental skin contact from spills and splashes, directly addressing the H315 hazard.[2][8] Standard cotton clothing should be worn underneath, as synthetic fabrics can melt and adhere to the skin in the event of a fire.

Procedural Guidance: A Step-by-Step Safe Handling Workflow

Adherence to a strict, logical workflow minimizes the potential for exposure and accidents.

Handling_Workflowcluster_prepPreparation Phasecluster_handlingHandling Phase (Inside Fume Hood)cluster_cleanupCleanup & Disposal PhasePrep1. Verify Fume HoodCertification is CurrentDon_PPE2. Don All Required PPE(See Table Above)Prep->Don_PPESafety FirstWeigh3. Weigh Compound(Use anti-static weigh boat)Don_PPE->WeighTransfer4. Perform Transfer/Reaction(Keep sash low)Weigh->TransferMinimize DustDecon5. Decontaminate Surfaces& Glassware in HoodTransfer->DeconWaste6. Segregate Waste into'Halogenated Organics' ContainerDecon->WastePrevent ContaminationDoff_PPE7. Doff PPE Correctly(Gloves last, inside out)Waste->Doff_PPEWash8. Wash Hands ThoroughlyDoff_PPE->Wash

Caption: Step-by-step workflow for safely handling 6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.

Detailed Protocol:

  • Preparation:

    • Thoroughly review this guide and the Safety Data Sheet (SDS) before beginning.

    • Ensure the chemical fume hood has been certified within the last year.

    • Clear the fume hood of all unnecessary items.

    • Don all required PPE as specified in the table above.

  • Handling (inside the fume hood):

    • When weighing the solid, use a spatula to gently transfer the material to an anti-static weigh boat or paper to prevent powder from becoming airborne.

    • Keep the container of the chemical closed whenever not in use.

    • When transferring or adding to a reaction, do so slowly and carefully to avoid splashing.

    • Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[5]

  • Cleanup and Decontamination:

    • All surfaces inside the fume hood should be wiped down with an appropriate solvent (e.g., isopropanol or ethanol) and paper towels. These towels must be disposed of as halogenated waste.

    • Contaminated glassware should be rinsed with a solvent inside the fume hood, with the rinsate collected in the designated halogenated waste container.[5]

Emergency Protocols: Immediate Response Plan

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

  • Spill: Evacuate the immediate area. If the spill is contained within the fume hood, use a chemical spill kit absorbent material to contain it. All cleanup materials must be placed in the halogenated waste container. Do not attempt to clean up a large spill or any spill outside of a fume hood without proper training and equipment.

Disposal Plan: Managing Halogenated Waste

The presence of bromine and chlorine atoms classifies this compound and any associated waste as halogenated.[12] Halogenated waste streams must be segregated from non-halogenated waste to ensure proper and safe disposal, as they often require specific high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[3][13]

Disposal Procedure:

  • Collection: All waste containing this compound, including excess solid, contaminated consumables (gloves, weigh boats, paper towels), and solvent rinsates, must be collected in a designated container.[5]

  • Labeling: The waste container must be clearly labeled "Hazardous Waste: Halogenated Organic" and list the full chemical name: "6-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine."

  • Storage: The sealed container should be stored in a designated satellite accumulation area until it is collected by institutional Environmental Health & Safety personnel.

By adhering to these scientifically grounded procedures, researchers can confidently and safely utilize this valuable chemical intermediate, ensuring both personal safety and environmental responsibility.

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